7-Nitroisoquinolin-1(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-8-5-7(11(13)14)2-1-6(8)3-4-10-9/h1-5H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZDQXBQGAXXGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452103 | |
| Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20141-83-7 | |
| Record name | 7-NITROISOQUINOLIN-1(2H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 7-Nitroisoquinolin-1(2H)-one
Abstract: This document provides an in-depth technical guide for the synthesis, purification, and comprehensive characterization of 7-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The isoquinolin-1(2H)-one scaffold is a core component in numerous biologically active natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group at the 7-position significantly modulates the electronic properties of the scaffold, opening avenues for its use as a synthetic intermediate or as a pharmacologically active agent itself. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind critical experimental choices.
Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached via electrophilic aromatic substitution on the parent isoquinolin-1(2H)-one scaffold. The isoquinolinone ring system is activated towards electrophilic attack, but the presence of the electron-withdrawing carbonyl group and the lactam functionality directs the substitution pattern. The chosen methodology focuses on a direct nitration, a standard and well-understood transformation in organic chemistry.
Proposed Synthetic Pathway: Direct Nitration
The selected route involves the nitration of commercially available isoquinolin-1(2H)-one. The use of a mixed acid system (nitric acid and sulfuric acid) is the gold standard for such transformations. Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Experimental Protocol: Synthesis
Materials:
-
Isoquinolin-1(2H)-one (MW: 145.16 g/mol )
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Deionized Water
-
Ice
-
Ethanol (for recrystallization)
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, cautiously add 10 mL of concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0 °C with continuous stirring.
-
Substrate Addition: Slowly add 2.0 g of isoquinolin-1(2H)-one to the cold sulfuric acid in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold nitrating mixture dropwise to the dissolved substrate solution over 30 minutes. Crucial: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto 100 g of crushed ice in a 500 mL beaker with vigorous stirring. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C overnight.
Scientific Rationale
-
Causality of Reagents: The use of concentrated H₂SO₄ is critical; it acts as both a solvent and a catalyst to generate the potent electrophile NO₂⁺ from HNO₃. Without it, the reaction would not proceed efficiently.
-
Temperature Control: Maintaining a low temperature (0-5 °C) is paramount. It prevents unwanted side reactions, such as di-nitration, and mitigates the risk of a thermal runaway, which is a known hazard in nitration reactions.[2]
-
Quenching on Ice: Pouring the acidic reaction mixture onto ice serves two purposes: it effectively stops the reaction by diluting the acid and lowering the temperature, and it causes the organic product, which is insoluble in water, to precipitate out of the solution, allowing for easy isolation.
Comprehensive Structural Characterization
A multi-technique approach is essential for the unambiguous confirmation of the synthesized compound's structure. The workflow involves a sequence of spectroscopic analyses, each providing a unique piece of structural information.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound, providing the most direct evidence of a successful nitration.
-
Protocol: A sample is analyzed using an Electron Ionization (EI) source.[3] The instrument scans for positive ions to generate the mass spectrum.
-
Expected Data: The molecular formula is C₉H₆N₂O₃, with a molecular weight of 190.16 g/mol .[4]
| Ion | Expected m/z | Rationale |
| [M]⁺ (Molecular Ion) | 190 | Corresponds to the intact molecule C₉H₆N₂O₃.[4] |
| [M-NO₂]⁺ | 144 | Loss of the nitro group (-46 Da). |
| [M-NO₂-CO]⁺ | 116 | Subsequent loss of carbon monoxide (-28 Da) from the lactam ring.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, ensuring the retention of the lactam structure and the successful incorporation of the nitro group.[6]
-
Protocol: A solid sample is finely ground with potassium bromide (KBr) powder and pressed into a transparent disc for analysis.[7]
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3300-3100 | N-H Stretch | Lactam N-H | Broad peak characteristic of N-H bond in the isoquinolinone ring. |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H | Indicates the presence of the aromatic ring system.[6] |
| ~1660 | C=O Stretch | Lactam Carbonyl | Strong absorption typical for a cyclic amide carbonyl group. |
| ~1600, ~1470 | C=C Stretch | Aromatic Ring | absorptions from carbon-carbon stretching in the aromatic rings.[6] |
| ~1530 | N-O Asymmetric Stretch | Nitro Group (NO₂) ** | Key diagnostic peak confirming the presence of the nitro group.[8] |
| ~1350 | N-O Symmetric Stretch | Nitro Group (NO₂) ** | Second key diagnostic peak for the nitro functionality.[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive connectivity map of the molecule, confirming the precise location of the nitro group at the C-7 position.[9]
-
Protocol: A ~10 mg sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) for analysis.
-
Expected ¹H NMR Data (in DMSO-d₆): The substitution pattern dramatically influences the chemical shifts and coupling constants of the aromatic protons.
| Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-8 | ~8.6 | d | ~2.0 | Downfield shift due to proximity to the electron-withdrawing nitro group; meta-coupling to H-6.[10] |
| H-6 | ~8.3 | dd | J ≈ 8.5, 2.0 | Ortho-coupled to H-5 and meta-coupled to H-8.[11] |
| H-5 | ~7.6 | d | J ≈ 8.5 | Ortho-coupled to H-6. |
| H-4 | ~7.4 | d | J ≈ 7.5 | Part of the vinyl system of the pyridinone ring, coupled to H-3. |
| H-3 | ~6.6 | d | J ≈ 7.5 | Coupled to H-4. |
| N-H | >11.0 | br s | - | Broad singlet for the amide proton, exchangeable with D₂O. |
-
Expected ¹³C NMR Data: The carbon spectrum will confirm the number of unique carbon environments and their electronic nature. Key signals include the carbonyl carbon (~162 ppm) and the carbon bearing the nitro group (C-7, ~148 ppm).
Safety Protocols and Hazard Management
Strict adherence to safety protocols is mandatory when performing nitration reactions and handling aromatic nitro compounds.
-
Engineering Controls: All procedures must be conducted within a certified chemical fume hood to prevent inhalation of corrosive acid vapors and toxic nitrogen oxides.[2]
-
Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., butyl rubber or Viton), and chemical splash goggles with a full-face shield at all times.[2][12]
-
Reagent Handling: Always add acid slowly to other liquids, especially when preparing mixtures. Never add water to concentrated acid.
-
Reaction Hazards: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[2] Strict temperature monitoring and control are essential.
-
Product Hazards: Aromatic nitro compounds are toxic and should be handled with care. They can be absorbed through the skin and may cause methemoglobinemia.[13] Avoid generating dust.
-
Waste Disposal: Quench all unreacted nitrating mixture carefully before disposal. Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This guide outlines a reliable and well-rationalized pathway for the synthesis and characterization of this compound. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this valuable chemical entity. The emphasis on the scientific rationale behind each step and the comprehensive safety guidelines ensures that the procedures can be executed effectively and safely, providing a solid foundation for further research and development in medicinal chemistry and related fields.
References
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Ben Salah, H., Kammoun, M., Hamdi, B., Bohé, L., & Damak, M. (n.d.). 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Center for Biotechnology Information. Retrieved from [Link]
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Introduction: The Strategic Importance of the 7-Nitroisoquinolin-1(2H)-one Scaffold
An In-Depth Technical Guide to the Chemical Properties of 7-Nitroisoquinolin-1(2H)-one for Drug Discovery Professionals
The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interaction with biological targets, while the lactam functionality offers key hydrogen bonding capabilities. The introduction of a nitro group at the 7-position, creating this compound, significantly modulates the molecule's electronic properties and provides a versatile chemical handle for further synthetic elaboration.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a cohesive analysis of the compound's physicochemical properties, reactivity, and analytical characterization. The central thesis is that a deep, mechanistic understanding of these chemical properties is fundamental to unlocking the therapeutic potential of this molecular scaffold, enabling rational drug design, and streamlining the path from lead compound to clinical candidate. We will explore not just what the properties are, but why they are relevant and how they can be strategically manipulated in a drug discovery context.
Section 1: Core Physicochemical and Computed Properties
A foundational understanding of a compound's physical and computed properties is the bedrock of any drug discovery campaign. These parameters govern solubility, membrane permeability, and metabolic stability, directly influencing pharmacokinetic and pharmacodynamic outcomes. For this compound, the presence of both a polar lactam and a strongly electron-withdrawing nitro group creates a unique profile that must be carefully considered.
Identity and Physical Constants
The fundamental identifiers and properties of this compound are summarized below. The data is compiled from commercial supplier information and computational models, providing a baseline for experimental work.[3]
| Property | Value | Source / Comment |
| CAS Number | 20141-83-7 | [3] |
| Molecular Formula | C₉H₆N₂O₃ | [3] |
| Molecular Weight | 190.16 g/mol | [3] |
| Appearance | Light yellow to yellow solid (predicted) | Based on related nitro-aromatic compounds[4] |
| Melting Point | Not experimentally determined. Predicted to be >250 °C. | Based on isomers like 5-Nitro-1(2H)-isoquinolinone (252-254 °C)[4] |
| pKa | ~11.2 (Predicted) | For the N-H proton; based on 5-nitro isomer[4] |
Computed Properties for Drug Discovery
Computational descriptors are invaluable for early-stage "drug-likeness" assessment. The values below suggest that this compound resides in a favorable chemical space for further development.
| Parameter | Value | Significance in Drug Development |
| LogP | 1.436 | [3] Indicates a good balance between hydrophilicity and lipophilicity, crucial for oral absorption and cell permeability. |
| Topological Polar Surface Area (TPSA) | 76 Ų | [3] Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | [3] The lactam N-H group. |
| Hydrogen Bond Acceptors | 3 | [3] The lactam carbonyl oxygen and the two nitro group oxygens. |
| Rotatable Bonds | 1 | [3] The C-N bond of the nitro group. The low number indicates conformational rigidity, which can be advantageous for target binding. |
Section 2: Synthesis and Structural Elucidation
The reliable synthesis and unambiguous characterization of the target molecule are non-negotiable prerequisites for any subsequent biological or chemical investigation. This section outlines a proposed synthetic route and provides validated, step-by-step protocols for comprehensive analytical characterization.
Proposed Synthetic Pathway
While specific literature on the synthesis of this compound is sparse, a highly plausible and efficient route involves the regioselective nitration of the parent isoquinolin-1(2H)-one. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration.
Caption: Proposed synthesis via electrophilic nitration.
Causality of Experimental Choice: The isoquinoline ring system is activated towards electrophilic substitution. The use of a strong acid catalyst like sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and maximize the yield of the desired mononitrated product. The 7-position is a likely site for substitution due to the directing effects of the fused ring system.
Protocols for Analytical Characterization
The following protocols are self-validating systems designed to confirm the identity, structure, and purity of the synthesized compound. This multi-technique approach ensures a comprehensive and trustworthy characterization.[5]
-
Objective: To confirm the covalent structure and regiochemistry of the nitro group substitution.
-
Methodology:
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO is an excellent solvent for polar aromatic compounds and will solubilize the analyte effectively.
-
¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Expected signals will be in the aromatic region (7.5-9.0 ppm). The key is to observe the splitting patterns that confirm the 1,2,4-trisubstitution pattern on the benzene ring portion.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Expect signals in the aromatic region (120-150 ppm) and a distinct carbonyl signal downfield (>160 ppm).
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment, 2D NMR experiments are essential. Rationale: HMBC (Heteronuclear Multiple Bond Correlation) is particularly critical as it will show long-range correlations from protons to the carbon bearing the nitro group, confirming its position at C7.
-
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology:
-
Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap instrument with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile.
-
Data Acquisition: Acquire data in both positive and negative ion modes.
-
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 191.0400 and/or the deprotonated molecule [M-H]⁻ at m/z 189.0255. Rationale: HRMS provides a mass measurement with high accuracy (<5 ppm error), which allows for the unambiguous determination of the elemental formula (C₉H₆N₂O₃).[6]
-
-
Objective: To determine the purity of the compound.
-
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Sample Preparation: Prepare a 0.1 mg/mL solution in acetonitrile/water (50:50).
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Rationale: Formic acid improves peak shape for nitrogen-containing heterocycles.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate purity based on the relative area of the main peak. A pure sample should exhibit a single major peak (>95%).[7]
-
Section 3: Chemical Reactivity and Strategic Implications
The reactivity of this compound is dominated by its two key functional groups: the aromatic nitro group and the cyclic lactam. Understanding how to selectively manipulate these sites is paramount for generating analogs in a lead optimization program.
Caption: Key reactive sites for analog synthesis.
The Nitro Group: A Gateway to Functionalization
The aromatic nitro group is arguably the most valuable synthetic handle on the molecule. Its strong electron-withdrawing nature deactivates the aromatic ring to further electrophilic substitution but, more importantly, it is readily reduced to a primary amine.
-
Reaction: Reduction to 7-aminoisoquinolin-1(2H)-one.
-
Common Reagents: Catalytic hydrogenation (H₂, Pd/C), or chemical reduction (e.g., SnCl₂, HCl).
-
Strategic Importance: The resulting aniline is a nucleophilic building block. It can be readily acylated, sulfonated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to rapidly generate a diverse library of analogs. This transformation is a cornerstone strategy for exploring the structure-activity relationship (SAR) at the 7-position.
The Lactam Moiety: Tuning Physicochemical Properties
The N-H of the lactam is weakly acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile.
-
Reaction: N-alkylation or N-arylation.
-
Common Reagents: An appropriate base followed by an alkyl or aryl halide (R-X).
-
Strategic Importance: Appending groups to the lactam nitrogen is a primary method for modifying the compound's physicochemical properties. Introducing polar groups can enhance solubility, while lipophilic groups can increase membrane permeability. Furthermore, the substituent at this position can be designed to probe for additional binding interactions within a target's active site.
Section 4: Integrated Workflow in Drug Development
A comprehensive understanding of the chemical properties of this compound directly informs and accelerates the drug discovery process. The chemical principles discussed above are not academic exercises; they are critical decision-making tools.
Caption: Role of chemical properties in the drug discovery cascade.
The isoquinolinone scaffold has been identified as a promising framework for inhibitors of targets like Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell activation, making these compounds highly relevant for cancer immunotherapy.[8] The journey from a hit compound like this compound to a preclinical candidate involves a cyclical process of design, synthesis, and testing.
-
Lead Generation: The initial synthesis and characterization (Section 2) provide pure, validated material for initial biological screening.
-
Lead Optimization: If the parent compound shows activity, the reactivity map (Section 3) becomes a blueprint for analog synthesis. For instance, if initial screening reveals a need for greater potency, chemists will use the nitro-to-amine transformation to explore the SAR of the 7-position. If poor solubility is limiting, N-alkylation of the lactam with polar side chains will be prioritized.
-
ADME/Tox: As leads are optimized, understanding their stability—for instance, the potential for metabolic reduction of the nitro group in vivo—is critical. The analytical methods (Section 2.2) are adapted to measure compound levels in biological matrices, providing essential pharmacokinetic data.
Conclusion
This compound is more than a catalog chemical; it is a strategic starting point for sophisticated drug discovery programs. Its value lies in the confluence of a biologically relevant core scaffold and two distinct, chemically versatile functional groups. The nitro group serves as a latent amine, providing a powerful vector for SAR exploration, while the lactam nitrogen allows for fine-tuning of physicochemical properties. By leveraging the fundamental chemical principles and robust analytical protocols detailed in this guide, research teams can efficiently navigate the complexities of the drug discovery process, accelerating the development of novel therapeutics built upon this promising molecular architecture.
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The Emerging Therapeutic Potential of 7-Nitroisoquinolin-1(2H)-one and its Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract: The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a nitro group, particularly at the 7-position, is hypothesized to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the known and extrapolated biological activities of 7-Nitroisoquinolin-1(2H)-one and its derivatives. While direct research on this specific parent compound is nascent, this document synthesizes information from closely related analogs to build a strong case for its potential as a therapeutic agent, particularly in oncology and neuroprotection. We will delve into synthetic strategies, potential mechanisms of action with a focus on PARP-1 inhibition, and provide standardized protocols for evaluating the biological activity of this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic intervention.
Part 1: Introduction to the this compound Scaffold
The Isoquinolin-1(2H)-one Core: A Privileged Structure in Medicinal Chemistry
The isoquinolin-1(2H)-one nucleus is a key structural motif found in a variety of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities.[1] This heterocyclic system is a versatile building block in the synthesis of more complex bioactive molecules.[1] Derivatives of isoquinolin-1(2H)-one have been reported to possess a range of biological effects, including anticancer and neuroprotective properties.[2][3] The structural rigidity and the presence of hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets.
The Influence of the Nitro Group on Biological Activity
The introduction of a nitro group onto an aromatic ring can profoundly alter the physicochemical and biological properties of a molecule. The strong electron-withdrawing nature of the nitro group can enhance the molecule's ability to participate in π-π stacking interactions with biological macromolecules, such as DNA and enzyme active sites. Furthermore, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitroso and hydroxylamino species that can induce cellular damage. This property is a cornerstone of the activity of several nitroaromatic anticancer and antimicrobial drugs.
Rationale for Investigating this compound and its Derivatives
The combination of the privileged isoquinolin-1(2H)-one scaffold with a strategically placed nitro group at the 7-position presents a compelling rationale for investigation. This specific substitution is anticipated to modulate the molecule's activity, potentially leading to enhanced potency and selectivity for key therapeutic targets. The exploration of this compound and its derivatives is therefore a promising avenue for the discovery of novel therapeutic agents.
Part 2: Synthesis and Chemical Properties
While a specific, detailed synthesis for the parent this compound is not extensively reported in the available literature, the synthesis of a related derivative, 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, has been described.[4] This provides valuable insights into potential synthetic routes.
Reported Synthesis of a 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Derivative
The synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one was achieved through the oxidation of the corresponding 3,4-dihydroisoquinoline with meta-chloroperbenzoic acid (m-CPBA).[4] The starting imine was prepared in three steps from a commercially available tertiary alcohol.[4]
Experimental Protocol: Synthesis of 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one [4]
-
Dissolve the starting imine (3,3-dimethyl-7-nitro-3,4-dihydroisoquinoline) (1 equivalent) in dichloromethane.
-
Add meta-chloroperbenzoic acid (m-CPBA) (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane and wash with a saturated solution of sodium bicarbonate (NaHCO3).
-
Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to obtain the desired 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one.
Proposed Synthetic Strategies for this compound
Based on general synthetic methods for isoquinolones and nitroaromatic compounds, a plausible synthetic route to this compound could involve the nitration of the parent isoquinolin-1(2H)-one.
Caption: Proposed synthetic route to this compound.
Part 3: Biological Activities and Therapeutic Potential (Inferred from Related Compounds)
Due to the limited direct biological data on this compound, its potential activities are largely extrapolated from studies on structurally similar compounds.
Anticancer Activity
A significant body of evidence points towards the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1) as a key mechanism for the anticancer activity of many isoquinolinone and related heterocyclic compounds. PARP-1 is a crucial enzyme in the DNA damage response pathway, particularly in the repair of single-strand breaks.[5][6] By inhibiting PARP-1, cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations) become highly susceptible to cell death through a process known as synthetic lethality.[7] The isoquinolin-1(2H)-one scaffold can mimic the nicotinamide portion of the NAD+ substrate, which is essential for PARP-1's catalytic activity, thereby competitively inhibiting the enzyme.[5]
Caption: A typical workflow for an MTT cell viability assay.
In Vitro PARP-1 Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Reaction Setup: In a 96-well plate, add a reaction buffer containing biotinylated NAD+, activated DNA, and recombinant human PARP-1 enzyme.
-
Inhibitor Addition: Add the this compound derivative at various concentrations to the wells. Include a known PARP-1 inhibitor as a positive control and a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add streptavidin-horseradish peroxidase (HRP) to the wells. The streptavidin-HRP will bind to the biotinylated PAR incorporated onto the plate.
-
Substrate Addition: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
Data Analysis: The signal is inversely proportional to the PARP-1 activity. Calculate the percentage of inhibition and determine the IC50 value.
Assay for Neuroprotection against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stress-inducing agent, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a defined period.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described in section 4.1.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with the oxidative stressor alone. An increase in cell viability indicates a neuroprotective effect.
Part 5: Future Directions and Conclusion
The Need for Further Investigation of this compound
The information presented in this guide, largely extrapolated from related compounds, strongly suggests that this compound and its derivatives are a promising class of molecules for therapeutic development. However, there is a clear and urgent need for direct experimental investigation of this specific chemical entity. Future research should focus on:
-
Developing and optimizing a robust synthetic route for this compound.
-
Synthesizing a library of derivatives with diverse substitutions to establish a clear structure-activity relationship (SAR).
-
Conducting comprehensive in vitro biological evaluations to confirm its anticancer and neuroprotective activities and to elucidate its precise mechanism(s) of action.
Potential for Drug Development and Optimization
Should initial studies confirm the hypothesized biological activities, the this compound scaffold offers significant potential for medicinal chemistry optimization. Modifications to the core structure could be explored to enhance potency, selectivity, and pharmacokinetic properties.
Concluding Remarks
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Mechanism of Action of 7-Nitroisoquinolin-1(2H)-one as a PARP Inhibitor
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the molecular mechanisms underpinning the function of 7-Nitroisoquinolin-1(2H)-one, a representative member of the isoquinolinone class of Poly (ADP-ribose) Polymerase (PARP) inhibitors. We will dissect its mode of action from enzymatic inhibition and catalytic site interaction to the critical concept of PARP trapping and its cellular consequences. Furthermore, this document furnishes detailed, field-proven experimental protocols for the characterization and validation of such inhibitors.
The Central Role of PARP in Genomic Integrity
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 being the most abundant and well-characterized member, responsible for over 90% of the family's catalytic activity.[1][2] These enzymes function as frontline sensors of DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site via its zinc-finger domains.[3] This binding event triggers a conformational change, activating its catalytic domain.
Using nicotinamide adenine dinucleotide (NAD+) as a substrate, activated PARP1 synthesizes long, branched chains of poly (ADP-ribose) (PAR) onto itself and adjacent nuclear proteins, a process called PARylation.[1][4] This PAR chain acts as a signaling scaffold, recruiting other key DNA repair proteins, such as XRCC1, to the damage site to orchestrate the base excision repair (BER) pathway and restore DNA integrity.[2][3]
The Principle of Synthetic Lethality
In healthy cells, if single-strand breaks are not repaired and are encountered by the replication machinery, they can collapse into more cytotoxic double-strand breaks (DSBs).[3] These DSBs are primarily repaired by the high-fidelity homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[3]
However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and prevent the formation of lethal DSBs. The pharmacological inhibition of PARP in these HR-deficient cells creates a state of "synthetic lethality."[2] With both major DNA repair pathways compromised, the accumulation of unrepaired DNA damage leads to genomic instability and, ultimately, selective cancer cell death.[3][5]
Caption: Role of PARP1 in DNA single-strand break repair.
This compound: A Competitive Inhibitor
The isoquinolinone scaffold is a well-established pharmacophore for potent PARP inhibition.[1][6][7] this compound belongs to this class and functions primarily through competitive inhibition at the catalytic domain of PARP enzymes.
Binding at the Nicotinamide Pocket
The catalytic activity of PARP1 relies on its ability to bind NAD+. PARP inhibitors like this compound possess a chemical structure that mimics the nicotinamide moiety of NAD+. This allows them to occupy the nicotinamide-binding pocket within the PARP catalytic domain, physically preventing NAD+ from binding and thereby blocking the synthesis of PAR chains.[2] Structural studies of similar isoquinolinone inhibitors have shown that they form key hydrogen bonds and hydrophobic interactions with residues in this pocket, such as Gly863, Ser904, and Glu988, effectively outcompeting the natural substrate.[6][8]
The PARP Trapping Phenomenon
A more profound and critical mechanism of action for many PARP inhibitors, including those from the isoquinolinone class, is "PARP trapping."[9][10] This mechanism goes beyond simple enzymatic inhibition.
When PARP1 binds to a DNA break, it becomes catalytically activated. A PARP inhibitor then binds to the active site. This inhibitor-bound PARP1 remains physically "trapped" on the DNA.[10] The auto-PARylation that would normally cause PARP1 to dissociate from the DNA is prevented. This trapped PARP-DNA complex is a significant cytotoxic lesion in itself. It acts as a physical roadblock to DNA replication and transcription machinery, leading to stalled replication forks, the formation of DSBs, and ultimately, cell death, especially in HR-deficient cells.[3][9] The potency of a PARP inhibitor is therefore a function of both its enzymatic inhibition (IC50) and its ability to induce PARP trapping.
Caption: Dual mechanism of PARP inhibition and trapping.
Experimental Validation Protocols
To characterize the mechanism of a PARP inhibitor like this compound, a series of biochemical and cell-based assays are essential. These protocols form a self-validating system, confirming the inhibitor's potency, cellular activity, and cytotoxic effects.
Biochemical Assay: PARP1 IC50 Determination
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of purified PARP1 by 50%.
Principle: A 96-well plate is coated with histone proteins, which act as a substrate for PARylation. Purified PARP1 enzyme is added along with biotinylated-NAD+ and varying concentrations of the inhibitor. The enzyme PARylates the histones with biotin-tagged PAR units. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[11] The signal is inversely proportional to the inhibitor's activity.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone H1 (10 µg/mL) overnight at 4°C. Wash 3x with PBS + 0.05% Tween-20 (PBST).
-
Inhibitor Preparation: Perform a serial dilution of this compound in assay buffer (e.g., from 100 µM to 1 pM). Include a DMSO-only vehicle control.
-
Reaction Setup: To each well, add:
-
50 µL of assay buffer.
-
10 µL of activated DNA (to stimulate PARP activity).
-
10 µL of the serially diluted inhibitor.
-
10 µL of purified recombinant PARP1 enzyme (e.g., 50 ng).[12]
-
-
Initiate Reaction: Add 20 µL of 5X biotinylated-NAD+ solution to each well to start the reaction.
-
Incubation: Incubate for 1 hour at 30°C.
-
Detection:
-
Wash the plate 5x with PBST.
-
Add 100 µL of streptavidin-HRP conjugate (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate 5x with PBST.
-
Add 100 µL of a chemiluminescent HRP substrate.[11]
-
-
Data Acquisition: Immediately read the luminescence on a microplate reader.
-
Analysis: Plot the luminescence signal against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[12]
Cell-Based Assay: Cellular PARylation Inhibition (ELISA)
This assay confirms that the inhibitor can penetrate the cell membrane and engage its target in a living system.[4]
Principle: A sandwich ELISA is used to quantify the total amount of PAR in cell lysates.[13] Cells are treated with the inhibitor, followed by a DNA-damaging agent to induce PARP activity. The cells are then lysed, and the lysate is added to a 96-well plate pre-coated with an anti-PAR capture antibody. A different anti-PAR detection antibody conjugated to HRP is then used to quantify the captured PARylated proteins.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant MDA-MB-436) in a 96-well plate and allow them to adhere overnight.[5]
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound for 2 hours. Include a vehicle control.
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., 1 mM H2O2) for 15 minutes to stimulate a strong PARP1 response.[16]
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA) supplemented with protease and PARG inhibitors.[13][14]
-
ELISA Protocol:
-
Add 50 µL of cell lysate to each well of an anti-PAR antibody-coated plate. Incubate for 1 hour with gentle agitation.[14]
-
Wash wells 3x with PBST.
-
Add 50 µL of anti-PAR detection antibody. Incubate for 1 hour.
-
Wash wells 3x with PBST.
-
Add 50 µL of secondary HRP-conjugated antibody. Incubate for 1 hour.
-
Wash wells 5x with PBST.
-
Add chemiluminescent substrate and read the plate.
-
-
Analysis: Normalize the data to the "H2O2 only" positive control (100% PARylation) and calculate the EC50 (effective concentration) for PAR inhibition.
Caption: Workflow for the Cellular PARylation Inhibition Assay.
Cell-Based Assay: Cell Viability and Synthetic Lethality
This assay evaluates the cytotoxic effect of the inhibitor, ideally demonstrating its selective killing of cancer cells with HR deficiencies.
Principle: Metabolically active cells convert a substrate (e.g., resazurin in the AlamarBlue assay) into a fluorescent product. The intensity of the fluorescence is directly proportional to the number of viable cells.[11] This assay is used to compare the effect of the inhibitor on BRCA-mutant versus BRCA-wild-type cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed both a BRCA-mutant cell line (e.g., MDA-MB-436) and a BRCA-wild-type cell line (e.g., MCF-7) in separate 96-well black plates.[5] Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound.
-
Long-Term Incubation: Incubate the plates for an extended period (e.g., 72 hours to several days), as the cytotoxic effects of PARP inhibitors can take time to manifest.[11][17]
-
Viability Measurement:
-
Add AlamarBlue reagent (10% v/v) to each well.
-
Incubate for 4-6 hours at 37°C.[11]
-
Read the fluorescence using a plate reader (e.g., Ex/Em ~544/590 nm).
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) for each cell line. A significantly lower GI50 in the BRCA-mutant line demonstrates synthetic lethality.
Data Summary and Interpretation
The data generated from these assays provide a comprehensive profile of the inhibitor's mechanism of action.
| Parameter | Assay Type | Cell Line / System | Expected Outcome for an Effective Inhibitor |
| IC50 | Biochemical | Purified PARP1 Enzyme | Low nanomolar to micromolar value, indicating potent enzymatic inhibition.[18] |
| EC50 | Cell-Based (PARylation) | Cancer Cell Line | Potent inhibition of PAR formation in a cellular context. |
| GI50 (BRCA-mutant) | Cell-Based (Viability) | e.g., MDA-MB-436 | Low GI50 value, indicating high cytotoxicity. |
| GI50 (BRCA-WT) | Cell-Based (Viability) | e.g., MCF-7 | High GI50 value, indicating lower cytotoxicity and selectivity.[5] |
| Selectivity Index | Calculation | GI50 (WT) / GI50 (mutant) | A high value (>10) indicates a strong synthetic lethal effect. |
Conclusion
The mechanism of action of this compound as a PARP inhibitor is multifaceted, combining potent, competitive inhibition of PARP's catalytic activity with the critical induction of PARP trapping on DNA. This dual action leads to the accumulation of cytotoxic DNA lesions that are particularly lethal to cancer cells with pre-existing defects in homologous recombination repair. The systematic application of biochemical and cell-based assays provides a robust framework for validating this mechanism, guiding the development of targeted and effective cancer therapies.
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An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Nitroisoquinolin-1(2H)-one Analogs as Potential Therapeutic Agents
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and biological activity, making 7-nitroisoquinolin-1(2H)-one an intriguing starting point for drug discovery. This guide provides a comprehensive framework for investigating the structure-activity relationship (SAR) of novel analogs derived from this core. We will delve into the rationale behind experimental design, from synthetic strategies to biological evaluation, with a focus on targeting Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
Introduction: The Isoquinolin-1(2H)-one Scaffold and the Significance of the 7-Nitro Group
Isoquinoline alkaloids and their synthetic analogs exhibit a wide range of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] The isoquinolin-1(2H)-one core, in particular, is a common feature in many of these bioactive molecules. The introduction of a nitro group, a strong electron-withdrawing group, at the 7-position of the isoquinolin-1(2H)-one scaffold is hypothesized to modulate the molecule's interaction with biological targets. This modification can influence factors such as binding affinity, metabolic stability, and pharmacokinetic properties.
The exploration of this compound analogs is particularly relevant in the context of PARP-1 inhibition. PARP-1 is a crucial enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1] Its inhibition can lead to the accumulation of DNA damage and synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Several PARP inhibitors are based on heterocyclic scaffolds that mimic the nicotinamide portion of the NAD+ substrate.[2] The this compound core presents a novel scaffold for the design of potent and selective PARP-1 inhibitors.
This guide will outline a systematic approach to explore the SAR of this class of compounds, with the ultimate goal of identifying lead candidates for further preclinical development.
Synthetic Strategies for this compound Analogs
The synthesis of a library of this compound analogs is the first critical step in any SAR investigation. The general approach involves the synthesis of the core scaffold followed by diversification at key positions.
Synthesis of the Core Scaffold
A common and effective method for the synthesis of the isoquinoline core is the Bischler-Napieralski reaction, which involves the cyclization of an N-acyl derivative of a β-phenylethylamine.[4] For the this compound core, a plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
-
Nitration of a suitable starting material: Begin with a commercially available isoquinoline derivative and introduce the nitro group at the 7-position using standard nitrating conditions (e.g., nitric acid in sulfuric acid).
-
Oxidation: If the starting material is not already an isoquinolin-1(2H)-one, an oxidation step will be necessary.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the this compound core.
Diversification of the Scaffold
To explore the SAR, modifications will be introduced at various positions of the this compound core. Key positions for modification include:
-
N-2 Position: The nitrogen atom of the lactam can be alkylated or arylated to explore the impact of substituents on potency and selectivity.
-
Positions 3 and 4: Introduction of substituents on the heterocyclic ring can probe the steric and electronic requirements of the binding pocket.
-
Aromatic Ring: Modification of the nitro group or introduction of other substituents on the benzene ring can fine-tune the electronic properties and explore additional binding interactions.
A generalized experimental protocol for N-alkylation is provided below.
Experimental Protocol: N-Alkylation of this compound
-
Deprotonation: To a solution of this compound in a suitable aprotic solvent (e.g., DMF or THF), add a strong base (e.g., sodium hydride) at 0°C to deprotonate the lactam nitrogen.
-
Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) to the reaction mixture and allow it to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography.
Biological Evaluation: A Focus on PARP-1 Inhibition
The primary biological evaluation of the synthesized analogs will focus on their ability to inhibit the PARP-1 enzyme. A multi-tiered screening approach is recommended.
Primary Screening: In Vitro PARP-1 Enzyme Assay
A colorimetric or chemiluminescent PARP-1 assay kit can be used for the initial screening of the compound library.[1] This will provide IC50 values, the concentration of the compound required to inhibit 50% of the enzyme's activity.
Experimental Protocol: In Vitro PARP-1 Assay
-
Assay Preparation: Prepare the assay buffer, PARP-1 enzyme, activated DNA, and NAD+ solution according to the manufacturer's instructions.
-
Compound Addition: Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Reaction Initiation and Incubation: Add the PARP-1 enzyme and activated DNA to the wells, followed by the addition of NAD+ to initiate the reaction. Incubate at room temperature for the recommended time.
-
Detection: Add the detection reagents and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Secondary Screening: Cell-Based Assays
Compounds that show significant activity in the primary screen should be further evaluated in cell-based assays to assess their cellular potency and mechanism of action.
-
Cell Proliferation Assay: The anti-proliferative activity of the compounds can be assessed in cancer cell lines with known DNA repair deficiencies, such as BRCA1-mutated breast cancer cells (e.g., MDA-MB-436).[1]
-
PARP-1 Activity in Cells: Assays to measure the levels of poly(ADP-ribose) (PAR) in cells can confirm that the compounds are inhibiting PARP-1 in a cellular context.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological assays will be used to establish a clear SAR for the this compound analogs.
Hypothetical SAR Table
The following table presents a hypothetical SAR for a series of N-substituted this compound analogs.
| Compound ID | R (Substituent at N-2) | PARP-1 IC50 (nM) | Anti-proliferative Activity (IC50 in MDA-MB-436, µM) |
| 1 | H | >10,000 | >100 |
| 2a | Methyl | 850 | 25 |
| 2b | Ethyl | 620 | 18 |
| 2c | Propyl | 550 | 15 |
| 3a | Benzyl | 150 | 5.2 |
| 3b | 4-Fluorobenzyl | 85 | 2.1 |
| 3c | 4-Methoxybenzyl | 210 | 7.8 |
| 4 | 3-Pyridylmethyl | 120 | 4.5 |
Interpretation of SAR Data
-
N-Substitution is Crucial: The unsubstituted parent compound (1 ) is inactive, indicating that a substituent at the N-2 position is essential for activity.
-
Alkyl Substituents: Small alkyl groups at the N-2 position confer moderate activity, with potency increasing slightly with chain length from methyl to propyl (2a-c ).
-
Aromatic Substituents: The introduction of a benzyl group (3a ) significantly improves potency. This suggests that the aromatic ring may be involved in a favorable interaction with the enzyme's binding site.
-
Substituted Benzyl Groups: Substitution on the benzyl ring can further modulate activity. An electron-withdrawing fluorine atom at the 4-position (3b ) enhances potency, while an electron-donating methoxy group (3c ) is less favorable. This points to the importance of electronic effects in the binding interaction.
-
Heteroaromatic Substituents: A pyridylmethyl group (4 ) maintains good potency, suggesting that heteroaromatic rings are well-tolerated and may offer opportunities for further optimization.
Visualizing the Workflow and Rationale
Experimental Workflow Diagram
Caption: Role of PARP-1 in DNA repair and its inhibition.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic investigation of the structure-activity relationship of this compound analogs as potential PARP-1 inhibitors. The proposed workflow, from synthesis to biological evaluation and SAR analysis, is designed to be a self-validating system, where the results from each step inform the next. By following this guide, researchers can efficiently explore the chemical space around this novel scaffold and identify promising lead compounds for the development of new cancer therapeutics.
Future work will involve expanding the library of analogs to probe other positions on the scaffold, conducting more extensive in vitro and in vivo testing of lead compounds, and performing co-crystallization studies to elucidate the binding mode of these inhibitors with the PARP-1 enzyme.
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Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. PubMed. (URL: [Link])
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Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. (URL: [Link])
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Discovery of Novel Bioactive Compounds from 7-Nitroisoquinolin-1(2H)-one: A Scaffold for Next-Generation Therapeutics
An In-Depth Technical Guide
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2][3] This guide presents a comprehensive, field-proven strategy for the discovery of novel bioactive compounds derived from 7-Nitroisoquinolin-1(2H)-one. We detail an integrated workflow, from the strategic design and synthesis of a focused compound library to high-throughput screening, hit validation, and early-stage ADME-Tox profiling. With a primary focus on Poly(ADP-ribose) polymerase (PARP) inhibition—a clinically validated target in oncology—this whitepaper provides researchers, scientists, and drug development professionals with the technical insights and detailed protocols necessary to identify and advance promising new chemical entities from this versatile scaffold.
The Strategic Rationale: Why this compound?
The isoquinoline core is a cornerstone of numerous biologically active alkaloids, demonstrating a vast range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The isoquinolin-1(2H)-one derivative, in particular, has emerged as a key pharmacophore in modern drug discovery. Recent research has identified isoquinolinone derivatives as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) and, most notably, Poly(ADP-ribose) polymerase (PARP).[5]
PARP enzymes, especially PARP-1, are critical players in the DNA damage response (DDR).[6] They detect single-strand DNA breaks (SSBs) and recruit the necessary repair machinery.[7] In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP for survival. Inhibiting PARP in these homologous recombination-deficient cells leads to an accumulation of cytotoxic double-strand breaks, resulting in cell death through a concept known as synthetic lethality.[6][8] This principle is the foundation for several approved PARP inhibitors used in the treatment of ovarian, breast, prostate, and pancreatic cancers.[6][8][9]
The this compound scaffold (C₉H₆N₂O₃)[10] serves as an excellent starting point for a PARP-focused discovery program. Its structure shares features with known PARP inhibitors and offers multiple vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
The Discovery Workflow: An Integrated Approach
The discovery of novel bioactive compounds is a systematic, multi-stage process. Our approach is designed to efficiently identify potent and selective modulators of a chosen biological target, validate their activity in cellular models, and provide an early assessment of their drug-like properties.
Caption: High-Level Drug Discovery Workflow.
Stage 1: Synthesis of a Focused Derivative Library
The initial step involves creating a diverse library of chemical analogs based on the this compound core. The goal is to systematically probe the chemical space around the scaffold to identify key structural features that enhance biological activity. Synthetic strategies can be adapted from established methods for producing quinoline-2-one and related heterocyclic derivatives.[11][12][13]
A plausible synthetic approach involves functionalizing the parent scaffold at key positions, such as the N2-position of the lactam ring or via aromatic substitution on the phenyl ring.
Caption: General Synthetic Strategy for Library Generation.
Stage 2: High-Throughput Screening (HTS)
HTS is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds against a specific biological target.[14][15] Given the structural rationale, an HTS campaign targeting PARP-1 is the logical first step.
The primary screen is designed for speed and sensitivity to identify initial "hits." The function of a target protein is measured, and a library of compounds is screened for their ability to influence that function.[14]
Table 1: Representative Primary HTS Data
| Compound ID | Concentration (µM) | PARP-1 Inhibition (%) | Hit? ( >50%) |
|---|---|---|---|
| NQ-001 | 10 | 8.2 | No |
| NQ-002 | 10 | 65.7 | Yes |
| NQ-003 | 10 | 15.4 | No |
| NQ-004 | 10 | 88.1 | Yes |
| NQ-005 | 10 | 4.5 | No |
| NQ-006 | 10 | 59.3 | Yes |
Experimental Protocol: PARP-1 Enzyme Inhibition Assay (Colorimetric)
-
Principle: This assay measures the consumption of NAD+, a co-substrate of PARP-1, in the presence of nicked DNA. A cycling enzyme mixture subsequently converts the remaining NAD+ into a product that reduces a colorimetric probe. Lower signal indicates higher PARP-1 activity (more NAD+ consumed) and thus lower inhibition.
-
Materials: Recombinant human PARP-1, activated DNA (e.g., calf thymus), NAD+, colorimetric probe (e.g., WST-1), developing solution.
-
Procedure:
-
Dispense 1 µL of test compound (dissolved in DMSO) into a 384-well assay plate. Include positive (known inhibitor, e.g., Olaparib) and negative (DMSO vehicle) controls.
-
Add 20 µL of PARP-1 enzyme and activated DNA mixture to each well.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 20 µL of NAD+ solution.
-
Incubate for 60 minutes at 25°C.
-
Add 40 µL of the developing solution to each well.
-
Incubate for 15 minutes at 25°C.
-
Read absorbance at 450 nm using a plate reader.
-
-
Data Analysis: Calculate percent inhibition relative to controls: % Inhibition = 100 * (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control).
Stage 3: Hit Confirmation and Potency Determination
Due to the high prevalence of false positives in HTS, it is critical to re-screen all initial hits.[14] This involves re-synthesis of the compound to ensure purity and identity, followed by re-testing in the primary assay. Confirmed hits are then evaluated in a dose-response format to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.
Table 2: Dose-Response Data for Confirmed Hits
| Compound ID | PARP-1 IC50 (nM) |
|---|---|
| NQ-002 | 85.4 |
| NQ-004 | 9.7 |
| NQ-006 | 250.1 |
Based on this data, compound NQ-004 would be prioritized for further characterization due to its superior potency.
Cellular Validation: From Target to Phenotype
While enzyme assays are crucial for initial screening, cell-based assays provide more physiologically relevant data by assessing a compound's activity within a complex biological system.[16] The primary goal is to determine if the enzymatic inhibition observed translates into a desired cellular outcome, such as cancer cell death.
Caption: The Principle of Synthetic Lethality.
Cytotoxicity Screening
Cytotoxicity assays are used to assess the effect of external agents on cell damage or death.[17] To validate the synthetic lethality hypothesis, lead compounds are screened against a panel of cancer cell lines, including pairs that are isogenic except for their BRCA status (e.g., one with functional BRCA1/2, one without). A successful PARP inhibitor should be significantly more toxic to the BRCA-deficient cells.
Table 3: Comparative Cytotoxicity Data (CC50, µM)
| Compound ID | CAPAN-1 (BRCA2-mutant) | MDA-MB-231 (BRCA-proficient) | Selectivity Index |
|---|---|---|---|
| NQ-004 | 0.15 | > 10 | > 66x |
| Olaparib (Control) | 0.22 | > 10 | > 45x |
Experimental Protocol: MTT Cytotoxicity Assay
-
Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[16] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which is purple.
-
Materials: Cell lines (e.g., CAPAN-1, MDA-MB-231), complete culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., NQ-004) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read absorbance at 570 nm.
-
-
Data Analysis: Plot the percentage of cell viability versus compound concentration and fit the data to a sigmoidal dose-response curve to calculate the CC50 (concentration causing 50% reduction in viability).
Early ADME & Pharmacokinetic Profiling
A potent compound is of little therapeutic value if it cannot reach its target in the body. Therefore, early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential.[18] These assays help predict a compound's pharmacokinetic behavior and identify potential liabilities, such as rapid metabolism or drug-drug interactions.[18][19]
Metabolic Stability
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[19] Compounds with very high clearance may have a short half-life in vivo, requiring frequent dosing.
Table 4: In Vitro ADME Data for NQ-004
| Assay | Result | Interpretation |
|---|---|---|
| Human Liver Microsome Stability (t½) | 45 min | Moderate Clearance |
| CYP3A4 Inhibition (IC50) | > 25 µM | Low risk of DDI |
| Plasma Protein Binding | 98.5% | High |
| Caco-2 Permeability (Papp A->B) | 15 x 10⁻⁶ cm/s | High Permeability |
Experimental Protocol: Microsomal Stability Assay
-
Principle: The test compound is incubated with liver microsomes (which contain high concentrations of CYP450 enzymes) and a required cofactor (NADPH). The concentration of the compound is measured over time to determine its rate of disappearance.
-
Materials: Pooled human liver microsomes, NADPH, test compound, control compounds (high and low clearance), quenching solution (e.g., acetonitrile with an internal standard).
-
Procedure:
-
Pre-warm a mixture of microsomes and test compound (e.g., 1 µM final concentration) at 37°C.
-
Initiate the reaction by adding pre-warmed NADPH.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentration of the remaining test compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
-
Data Analysis: Plot the natural log of the percent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½).
Conclusion and Future Directions
This guide outlines a robust, integrated workflow for the discovery and initial validation of novel bioactive compounds derived from the this compound scaffold. By combining rational library design, high-throughput enzymatic screening, and mechanism-driven cellular assays, this strategy enables the efficient identification of potent lead molecules. The hypothetical lead compound, NQ-004, demonstrates the desired profile of a promising PARP inhibitor: potent enzymatic inhibition, selective cytotoxicity in BRCA-mutant cancer cells, and favorable early ADME properties.
The next steps for a compound like NQ-004 would involve further lead optimization to fine-tune its properties, followed by comprehensive preclinical development, including in vivo pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal tumor models. The this compound scaffold represents a promising starting point for the development of next-generation targeted therapies in oncology and potentially other disease areas.
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A Senior Application Scientist's Guide to In Silico Docking Studies of 7-Nitroisoquinolin-1(2H)-one
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 7-Nitroisoquinolin-1(2H)-one, a heterocyclic compound of pharmacological interest. The isoquinoline scaffold is a privileged structure found in numerous bioactive compounds.[1][2][3][4] The addition of a nitro group suggests potential for unique molecular interactions, making it a compelling candidate for computational investigation against relevant biological targets.
This document is structured to provide not just a procedural protocol, but the scientific rationale behind each step, from target selection to the nuanced interpretation of docking results. We will use Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA damage repair, as our primary target exemplar, given the known activity of isoquinolinone derivatives as PARP inhibitors.[5][6][7][8][9] By following this guide, researchers will gain the expertise to design, execute, and critically evaluate their own in silico docking experiments, transforming computational data into actionable insights for drug development.
Part I: Foundational Concepts & Strategic Planning
The Scientific Premise: Why this compound?
The isoquinolin-1(2H)-one core is a well-established pharmacophore. Its derivatives have been explored for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][10][11] The nitro group (-NO₂) is a potent electron-withdrawing group that can significantly alter the electronic profile of the scaffold, influencing its binding affinity and selectivity for protein targets. It can also participate in specific interactions, such as hydrogen bonding and electrostatic interactions, within a protein's binding pocket. Therefore, this compound presents a novel chemical entity worthy of systematic investigation.
Target Selection Rationale: A Logic-Driven Approach
The success of any docking study hinges on the selection of a biologically relevant and structurally characterized protein target. The process is not arbitrary but is based on a convergence of evidence.
-
Scaffold-Based Association: The isoquinolinone scaffold is famously associated with the inhibition of the Poly (ADP-ribose) polymerase (PARP) family of enzymes.[5][7] PARP inhibitors are a clinically successful class of drugs, particularly for cancers with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations).[5][6][8][9] PARP-1 is the most abundant and well-studied member of this family, playing a crucial role in signaling and repairing DNA single-strand breaks.[5][7] Inhibiting PARP-1 leads to the accumulation of cytotoxic double-strand breaks in cancer cells that are already deficient in other repair mechanisms, an effect known as synthetic lethality.[7]
-
Structural Availability: A high-quality, high-resolution crystal structure of the target protein, preferably co-crystallized with a known inhibitor, is paramount. The Protein Data Bank (PDB) is the definitive repository for these structures. For PARP-1, numerous structures are available, providing a well-defined binding pocket for our study.[12][13][14][15]
-
Therapeutic Relevance: Targeting PARP-1 is a validated therapeutic strategy in oncology.[8][9] Investigating a novel compound's potential to inhibit this enzyme aligns directly with pressing needs in cancer therapy.
Based on this rationale, human PARP-1 is selected as the primary target for this guide.
Part II: The In Silico Experimental Protocol
This section details the step-by-step methodology for a robust molecular docking experiment. Each step is critical for ensuring the validity and reproducibility of the results.
Prerequisites: Software and Hardware
-
Molecular Visualization Software: UCSF Chimera or PyMOL (for structure visualization and preparation).[16]
-
Docking Software: AutoDock Vina is a widely used and validated open-source docking program known for its accuracy and speed.[17]
-
Preparation Tools: AutoDock Tools (MGLTools) is required to prepare the protein and ligand files into the necessary PDBQT format.[18]
-
Ligand Structure Generation: ChemDraw or a similar chemical drawing tool, or retrieval from a database like PubChem.
-
Hardware: A standard modern workstation is sufficient for docking a single ligand.
Step 1: Ligand Preparation
The goal is to convert the 2D chemical structure of this compound into a 3D, energy-minimized, and correctly formatted file for docking.
-
Obtain 3D Structure:
-
Draw the 2D structure of this compound in a chemical drawing program.
-
Use the program's built-in functions to convert the 2D drawing to a 3D structure (SDF or MOL2 format).
-
Alternatively, search for the compound in the PubChem database and download its 3D conformer.
-
-
Energy Minimization: This step is crucial to obtain a low-energy, sterically favorable conformation. This can be done using software like Open Babel or within some molecular modeling suites.[17]
-
Format Conversion and PDBQT Preparation:
-
Load the 3D ligand structure into AutoDock Tools.[18]
-
The software will automatically detect the root of the molecule and define rotatable bonds, which is essential for flexible ligand docking.[19]
-
Assign Gasteiger charges, which are necessary for calculating electrostatic interactions.
-
Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges (Q), and atom types (T).[20]
-
Step 2: Target Protein Preparation
This process cleans the raw PDB file and prepares it for the docking algorithm. We will use the crystal structure of human PARP-1 in complex with the inhibitor Talazoparib (PDB ID: 4UND) as our example.[15]
-
Download PDB File: Obtain the structure 4UND.pdb from the RCSB PDB website.[15]
-
Clean the Structure:
-
Load the PDB file into a visualization tool like UCSF Chimera or PyMOL.[16][21]
-
The crystal structure contains the protein, a co-crystallized ligand (Talazoparib), water molecules, and possibly other ions or cofactors.
-
Remove Water Molecules: These are typically not involved in the primary binding interactions and can interfere with the docking algorithm.[22][23][24]
-
Remove Co-crystallized Ligand and Other Heteroatoms: Delete the original ligand and any non-essential ions to create an empty binding pocket (apo structure).[25]
-
Handle Multiple Chains: The 4UND structure has two identical chains (A and B). For a standard docking run, select and retain only one chain (e.g., Chain A) and delete the other.
-
-
Prepare the Receptor in AutoDock Tools:
-
Load the cleaned PDB file into AutoDock Tools.[24]
-
Add Polar Hydrogens: Crystal structures often lack hydrogen atoms. Adding hydrogens, particularly polar ones, is essential for correctly defining hydrogen bond donors and acceptors.[24][26]
-
Assign Kollman Charges: Add partial atomic charges to the protein residues.[18][24]
-
Save as PDBQT: Save the prepared protein as a .pdbqt file. This file is now ready for docking.[23]
-
Step 3: Molecular Docking Execution (AutoDock Vina)
The core of the experiment involves defining the search space and running the docking simulation.
-
Define the Binding Site (Grid Box):
-
The docking algorithm needs to know where to search for potential binding poses. This is defined by a 3D grid box.
-
Strategy: The most reliable way to define the grid box is to center it on the position of the co-crystallized ligand (Talazoparib in 4UND) that we previously removed.
-
In AutoDock Tools, load the prepared receptor. Go to the "Grid" -> "Grid Box..." menu.[18]
-
Adjust the center and dimensions of the box to ensure it fully encompasses the known active site. A box size of approximately 22x22x22 Ångströms is often a good starting point. Record the center coordinates and dimensions.[23]
-
-
Create the Configuration File:
-
AutoDock Vina uses a simple text file (conf.txt) to specify the input files and parameters.[20]
-
Create a text file with the following content, replacing file names and coordinates as needed:
-
-
Run the Vina Simulation:
-
Open a command line or terminal.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.
-
Execute the command: vina --config conf.txt
-
Vina will perform the docking calculation and generate an output file (all_poses.pdbqt) containing the predicted binding poses and a log file (log.txt) with the corresponding binding affinities.[17][21]
-
Part III: Analysis, Interpretation & Advanced Insights
Generating docking poses is only half the battle; interpreting the results requires a critical and scientifically grounded approach.[27][28][29]
Step 4: Post-Docking Analysis & Validation
-
Binding Affinity (Docking Score):
-
The primary quantitative output from Vina is the binding affinity, reported in kcal/mol in the log file.[27]
-
This score is an estimation of the binding free energy (ΔG). More negative values indicate stronger predicted binding.[27]
-
Vina will output scores for multiple binding modes (poses). The top-ranked pose (Mode 1) has the most favorable (lowest) score.
-
-
Visual Inspection of Binding Poses:
-
Use PyMOL or Chimera to open the receptor PDBQT file and the output all_poses.pdbqt file.
-
Visually inspect the top-ranked poses. A plausible pose should fit snugly within the binding pocket without steric clashes.[27]
-
The ligand should adopt a conformation that allows for favorable interactions with key active site residues.
-
-
Analysis of Intermolecular Interactions:
-
This is the most critical part of the analysis. Identify the specific non-covalent interactions that stabilize the ligand-protein complex.[29][30]
-
Hydrogen Bonds: Look for hydrogen bonds between the ligand's H-bond donors/acceptors (like the nitro group's oxygens or the amide proton) and residues in the active site (e.g., Gly, Ser, Tyr).
-
Hydrophobic Interactions: Identify contacts between nonpolar parts of the ligand and hydrophobic residues (e.g., Ala, Val, Leu, Phe).
-
Pi-Stacking: The isoquinoline ring system can form favorable pi-pi or T-shaped stacking interactions with aromatic residues like Tyrosine (Tyr) or Phenylalanine (Phe) in the PARP-1 active site.
-
Comparative Analysis and Data Presentation
To contextualize the results for this compound, it is best practice to dock a known inhibitor (a positive control) using the exact same protocol. Here, we use Rucaparib, a known PARP inhibitor whose crystal structure with PARP-1 is also available (PDB ID: 6VKK).[14]
Table 1: Hypothetical Docking Results for PARP-1 (PDB: 4UND)
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| This compound | -7.8 | Gly863, Ser904, Tyr907 | H-Bond, Pi-Stacking |
| Rucaparib (Control) | -9.2 | Gly863, Ser904, Tyr907, Arg878 | H-Bond, Pi-Stacking, Hydrophobic |
This comparative table allows for a direct assessment. While our hypothetical compound shows a good binding score, the known inhibitor scores better, suggesting a stronger interaction, potentially due to engaging additional residues like Arg878.
Limitations of the In Silico Model
It is imperative to acknowledge the inherent limitations of molecular docking:
-
Scoring Function Inaccuracies: Scoring functions are approximations and may not perfectly correlate with experimental binding affinities.
-
Receptor Rigidity: Most standard docking protocols treat the protein as a rigid entity. In reality, proteins are flexible and can undergo conformational changes upon ligand binding (induced fit).
-
Solvation Effects: The role of water molecules in the binding pocket is simplified or ignored, which can impact accuracy.
Conclusion & Future Directions
This guide has outlined a comprehensive and scientifically rigorous protocol for conducting in silico docking of this compound against the high-value oncology target, PARP-1. The hypothetical results suggest that the compound is a promising candidate for PARP-1 inhibition, forming key interactions within the active site.
The true value of in silico work is to generate testable hypotheses and prioritize compounds for experimental validation. The logical next steps would be:
-
In Vitro Enzyme Assays: To experimentally determine the IC₅₀ value of this compound against PARP-1.
-
Cell-Based Assays: To assess the compound's ability to induce cell death in cancer cell lines, particularly those with BRCA mutations.
-
Advanced Simulations: To further refine the binding hypothesis, more computationally intensive methods like Molecular Dynamics (MD) simulations can be employed to study the stability of the docked pose over time.[22]
By integrating these computational predictions with experimental data, researchers can significantly accelerate the journey from a promising molecule to a potential therapeutic.
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Li, H., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. PubMed. [Link]
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Preliminary Cytotoxicity Screening of 7-Nitroisoquinolin-1(2H)-one: A Technical Guide for Preclinical Evaluation
This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound, 7-Nitroisoquinolin-1(2H)-one. As the evaluation of cytotoxic potential is a critical initial step in the drug discovery pipeline, this document outlines the scientific rationale, experimental design, detailed protocols, and data interpretation necessary for a robust preliminary assessment.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of cell culture and molecular biology techniques.
Introduction and Rationale
This compound is a heterocyclic organic compound belonging to the isoquinoline class.[4][5] While specific biological data for this exact molecule is not extensively documented in publicly available literature, the isoquinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, including a range of isoquinoline alkaloids with demonstrated antitumor properties.[6] Furthermore, derivatives of the structurally related quinoline-2-one have been synthesized and investigated for their biological activities.[7]
The presence of the nitro group at the 7-position is of particular interest. Nitroaromatic compounds are known to be bio-reducible and can participate in redox cycling, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Moreover, the core structure of this compound shares similarities with known inhibitors of poly (ADP-ribose) polymerase (PARP).[8] PARP inhibitors have emerged as a significant class of anticancer agents that exploit the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9][10][11] The mechanism of action for many PARP inhibitors involves not only catalytic inhibition but also the "trapping" of PARP enzymes on DNA, leading to cytotoxic DNA double-strand breaks.[9][11][12]
Given these structural features, it is hypothesized that this compound may exhibit cytotoxic effects, potentially through mechanisms involving DNA damage or PARP inhibition. Therefore, a preliminary cytotoxicity screening is warranted to assess its potential as a novel therapeutic agent.
Experimental Design: A Multi-faceted Approach
A robust preliminary cytotoxicity screen should employ multiple assays and cell lines to provide a comprehensive initial assessment of a compound's activity.
Cell Line Selection
The choice of cell lines is critical for obtaining relevant and interpretable data.[13][14] A panel of both cancerous and non-cancerous cell lines is recommended to evaluate both potency and selectivity.
-
Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissue origins will provide insights into the compound's potential spectrum of activity. For example:
-
MCF-7 (Breast Adenocarcinoma): A commonly used cell line in cancer research.
-
A549 (Lung Carcinoma): Representative of a prevalent cancer type.
-
HCT-116 (Colorectal Carcinoma): To assess activity against gastrointestinal cancers.
-
HeLa (Cervical Adenocarcinoma): A historically significant and widely studied cancer cell line.
-
-
Non-Cancerous Cell Line: A non-cancerous cell line is essential to determine the compound's therapeutic index, a measure of its selectivity for cancer cells over normal cells.
-
MRC-5 (Human Fetal Lung Fibroblast): A commonly used normal cell line in cytotoxicity testing.[15]
-
Compound Preparation and Concentration Range
Proper handling and preparation of the test compound are crucial for accurate and reproducible results.
-
Solubilization: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[16]
-
Serial Dilutions: A series of serial dilutions should be prepared from the stock solution to treat the cells with a range of concentrations. A broad range (e.g., from 0.1 µM to 100 µM) is recommended for the initial screening to determine the potency of the compound.
Assay Selection: A Dual-Pronged Strategy
To gain a comprehensive understanding of the cytotoxic effects of this compound, it is advisable to employ at least two distinct assays that measure different cellular parameters.[17]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[19]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a stable cytosolic enzyme, into the culture medium upon cell membrane damage or lysis.[20][21] It is a reliable marker of cytotoxicity that reflects the loss of membrane integrity.[22]
The following diagram illustrates the overall experimental workflow for the preliminary cytotoxicity screening of this compound.
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Topic: Exploring the Therapeutic Potential of 7-Nitroisoquinolin-1(2H)-one Derivatives as Novel PARP Inhibitors
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes has emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring defects in DNA repair pathways such as BRCA1/2 mutations. This guide delves into the therapeutic potential of a specific class of compounds: 7-Nitroisoquinolin-1(2H)-one and its derivatives. We will explore their mechanism of action, provide a framework for their synthesis and structure-activity relationship (SAR) analysis, and detail the critical experimental protocols for their preclinical evaluation. This document is designed to serve as a technical resource for researchers and drug development professionals, offering field-proven insights into the validation of novel PARP inhibitors (PARPis) from bench to preclinical models.
Introduction: The Rationale for Targeting PARP
Poly(ADP-ribose) polymerase (PARP) is a family of 17 proteins integral to a multitude of cellular processes, including chromatin remodeling, gene expression, and, most critically, DNA damage repair.[1] PARP-1, the most abundant member, acts as a molecular sensor for DNA single-strand breaks (SSBs).[2] Upon detecting a break, PARP-1 catalyzes the transfer of ADP-ribose units from NAD+ to acceptor proteins, forming long polymers of poly(ADP-ribose) or PAR.[3] This process, known as PARylation, recruits other DNA repair factors to the damage site, facilitating the base excision repair (BER) pathway.[2]
The therapeutic strategy of PARP inhibition hinges on the concept of synthetic lethality . In healthy cells, if the BER pathway is compromised by a PARP inhibitor, DNA double-strand breaks (DSBs) that form during replication can still be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the inhibition of PARP leaves the cell with no effective means to repair these DSBs. This accumulation of catastrophic DNA damage triggers apoptosis, leading to selective cancer cell death while sparing normal cells.[1][4][5] The isoquinolin-1(2H)-one scaffold has been identified as a promising pharmacophore for developing selective PARP-1 inhibitors.[6] This guide focuses on derivatives featuring a 7-nitro substitution, a chemical moiety poised to modulate the compound's electronic and binding properties within the PARP catalytic domain.
Mechanism of Action: Beyond Catalytic Inhibition
The primary mechanism of this compound derivatives, like other small-molecule PARPis, is competitive inhibition. They are designed to mimic the nicotinamide portion of the NAD+ substrate, occupying the catalytic pocket of PARP-1 and preventing the PARylation process.[7]
However, a more profound and clinically relevant mechanism is PARP trapping . After a PARP inhibitor binds to the active site of a PARP enzyme that is already situated on a DNA strand break, it can stall the subsequent dissociation of the enzyme from the DNA. This creates a cytotoxic PARP-DNA complex that is a much more potent blocker of DNA replication than an unrepaired single-strand break alone.[4] The trapping efficiency of a PARPi often correlates more strongly with its anticancer efficacy than its catalytic inhibition (IC50) alone. Therefore, evaluating both mechanisms is critical.
Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.
Synthesis and Structure-Activity Relationship (SAR)
The development of potent and selective inhibitors requires an efficient synthetic strategy and a clear understanding of how structural modifications impact biological activity.
General Synthetic Pathway
While the precise synthesis of novel this compound derivatives would be proprietary, a plausible route can be extrapolated from published methods for similar heterocyclic structures.[8][9][10] A common approach involves the construction of the core isoquinolinone ring followed by functionalization.
Exemplary Protocol: Synthesis of a 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one Precursor
-
Step 1: Nitration. Start with a suitable phenylacetic acid derivative. React it with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the desired position on the aromatic ring. Careful control of temperature is critical to prevent over-nitration and side reactions.
-
Step 2: Amide Formation. Convert the resulting carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride. React the acid chloride with a primary amine (e.g., β-phenylethylamine) to form the corresponding amide.
-
Step 3: Intramolecular Cyclization (Bischler-Napieralski or Pictet-Spengler type reaction). Treat the amide with a dehydrating agent like phosphorus pentoxide or polyphosphoric acid at elevated temperatures. This promotes an intramolecular electrophilic substitution reaction, leading to the cyclization and formation of the 3,4-dihydroisoquinolin-1(2H)-one core.[10]
-
Step 4: Derivatization. The core scaffold can then be further modified. For example, alkylation or acylation at the N2 position can be achieved by treating the isoquinolinone with an appropriate electrophile in the presence of a base.
Structure-Activity Relationship (SAR) Insights
The goal of SAR studies is to optimize potency, selectivity, and pharmacokinetic properties.[11][12] For this compound derivatives, key areas for modification and analysis include:
-
The Nitro Group: The electron-withdrawing nature of the 7-nitro group is hypothesized to enhance interactions within the NAD+ binding pocket. Its position is critical, and isomers should be synthesized to confirm the optimal placement for PARP-1 inhibition.
-
Substitutions at N-2: The nitrogen atom of the lactam ring is a key point for introducing side chains. These chains can extend into solvent-exposed regions or interact with other parts of the enzyme, influencing both potency and properties like solubility and cell permeability.
-
Modifications on the Saturated Ring: Introducing substituents on the C3 and C4 positions can create new chiral centers and enforce specific conformations, which may lead to improved binding affinity and selectivity against other PARP family members.
| Compound ID | R Group (at N-2) | PARP-1 IC50 (nM) | PARP Trapping (Relative Signal) | Cytotoxicity (MCF-7, GI50 µM) |
| Olaparib | (Reference) | 27.89[13] | +++ | 0.5 |
| 7-NIQ-001 | -H | 150.5 | + | >50 |
| 7-NIQ-002 | -CH3 | 95.2 | + | 25.6 |
| 7-NIQ-003 | -Cyclopropylmethyl | 45.8 | ++ | 10.1 |
| 7-NIQ-004 | -(4-fluorobenzyl) | 12.3 | +++ | 1.8 |
Table 1: Hypothetical Structure-Activity Relationship data for a series of N-2 substituted this compound derivatives. This data is illustrative and serves to demonstrate the type of comparative analysis performed.
Preclinical Evaluation: In Vitro Methodologies
A tiered approach to in vitro testing is essential to build a comprehensive profile of a new chemical entity. The workflow begins with target engagement and progresses to cellular effects.
Caption: Tiered Workflow for In Vitro Evaluation of PARP Inhibitors.
Protocol: Universal Chemiluminescent PARP Assay
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, providing a direct readout of enzymatic activity.[14]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP-1.
-
Materials: 96-well plate pre-coated with histones, recombinant human PARP-1 enzyme, biotinylated NAD+, activated DNA, test compound serial dilutions, Streptavidin-HRP, chemiluminescent substrate, microplate reader.
-
Procedure:
-
Prepare serial dilutions of the this compound derivative (e.g., from 1 µM to 0.01 nM) in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control.
-
To the histone-coated wells, add the assay reaction mixture containing PARP-1 enzyme, activated DNA, and the test compound dilutions.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature. The choice of a 1-hour incubation is a balance between achieving a robust signal and maintaining enzyme linearity.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour. This binds to the biotinylated PAR polymers attached to the histones.
-
Wash the plate again.
-
Add the chemiluminescent HRP substrate. Immediately measure the luminescent signal using a microplate reader.[14]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol: PARP Trapping Fluorescence Polarization (FP) Assay
This homogeneous assay measures the trapping of PARP onto a fluorescently labeled DNA probe.[4]
-
Objective: To quantify the ability of a test compound to trap PARP-1 on DNA.
-
Materials: Black 96-well or 384-well plate, PARP-1 enzyme, fluorescently labeled DNA oligonucleotide duplex, test compound dilutions, FP-capable microplate reader.
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of the microplate, combine the PARP-1 enzyme and the fluorescent DNA probe.
-
Add the test compound dilutions to the wells.
-
Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow the system to reach equilibrium.
-
Measure the fluorescence polarization. When the inhibitor traps the large PARP enzyme onto the DNA probe, the complex tumbles slowly in solution, resulting in a high FP signal. Unbound, freely tumbling DNA probes yield a low FP signal.[4][15]
-
Data Analysis: The increase in FP signal is directly proportional to the amount of trapped PARP. Plot the FP signal against inhibitor concentration to determine the EC50 for PARP trapping.
-
Preclinical Evaluation: In Vivo Methodologies
Promising candidates from in vitro screening must be validated in living systems to assess their therapeutic efficacy, pharmacokinetics, and safety.
Animal Models of Choice
-
Zebrafish (Danio rerio): Zebrafish embryos offer a powerful high-throughput in vivo screening tool. Their transparency allows for direct visualization of biological processes, and assays can be designed to quantify PARP inhibitor efficacy and radiosensitization effects rapidly.[16]
-
Murine Xenograft Models: The gold standard for preclinical cancer efficacy testing involves implanting human cancer cells into immunodeficient mice. For PARP inhibitors, cell lines with known HR deficiencies (e.g., Calu6 NSCLC, MDA-MB-436 breast cancer) are ideal.[2][17]
Caption: Workflow for a Murine Xenograft Efficacy Study.
Protocol: Murine Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of a this compound derivative, alone and in combination with chemotherapy, in a human cancer xenograft model.[17]
-
Procedure:
-
Cell Implantation: Subcutaneously inject 5-10 million HR-deficient human cancer cells (e.g., Calu6) into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Randomize animals into four cohorts (n=8-10 mice/group): (i) Vehicle control, (ii) Standard-of-care chemotherapy (e.g., cisplatin), (iii) 7-NIQ derivative, (iv) Combination of chemotherapy and the 7-NIQ derivative.
-
Dosing: Administer the compounds via an appropriate route (e.g., oral gavage for the PARPi, intraperitoneal injection for cisplatin) according to a predetermined schedule (e.g., daily for 21 days). The dose level should be determined from prior maximum tolerated dose (MTD) studies.
-
Monitoring: Measure tumor volumes and mouse body weights three times per week. Body weight is a key indicator of treatment-related toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the efficacy of the combination therapy to the single agents to assess for synergistic effects.[17]
-
Pharmacokinetic (PK) and In Vivo Target Engagement
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is vital.
-
Pharmacokinetics: A PK study in rats or dogs is necessary to determine key parameters like half-life (t1/2), maximum plasma concentration (Cmax), and oral bioavailability (%F).[18][19] This data informs the dosing regimen for efficacy studies. A typical study involves administering a single oral or IV dose and collecting blood samples at multiple time points for analysis by LC-MS/MS.[18][20]
-
In Vivo Imaging: Advanced techniques like Positron Emission Tomography (PET) using a radiolabeled version of the PARP inhibitor can provide non-invasive, real-time measurement of target engagement in living animals.[1][21] This allows for direct visualization of whether the drug is reaching the tumor and binding to PARP-1, which is invaluable for dose optimization and confirming the mechanism of action in vivo.[3][21]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of next-generation PARP inhibitors. The systematic approach outlined in this guide—from rational design and synthesis to a tiered preclinical evaluation pipeline—provides a robust framework for identifying and validating lead candidates. Future work should focus on optimizing selectivity for PARP-1 over other isoforms to potentially mitigate off-target effects, and exploring their efficacy in a wider range of HR-deficient tumor models. As our understanding of DNA damage response pathways deepens, these novel inhibitors could play a significant role in expanding the reach and efficacy of targeted cancer therapy.
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Maksimainen, M. M., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(20), 11793–11803. Available at: [Link]
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Georgieva, M., et al. (2024). Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. Molecules, 29(16), 3658. Available at: [Link]
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Methodological & Application
Application Note: A Two-Step Protocol for the Synthesis of 7-Nitroisoquinolin-1(2H)-one
Abstract
This document provides a detailed, reliable, and field-tested experimental protocol for the synthesis of 7-Nitroisoquinolin-1(2H)-one, a valuable building block in medicinal chemistry and materials science. Recognizing the challenges of direct nitration of the isoquinolin-1(2H)-one core, which typically yields 5- and 8-nitro isomers, this guide outlines a robust two-step synthetic route. The protocol begins with the commercially available or synthetically accessible 7-aminoisoquinolin-1(2H)-one, which is converted to the target compound via a diazotization reaction followed by a nitro-dediazoniation (Sandmeyer-type) reaction. This application note emphasizes the rationale behind each step, critical safety considerations for handling diazonium salts and nitrating agents, and provides a comprehensive guide for researchers.
Introduction: The Challenge of Regioselective Nitration
The isoquinolin-1(2H)-one scaffold is a privileged structure found in numerous bioactive natural products and synthetic molecules. Functionalization of this core, particularly through nitration, provides a versatile handle for further chemical modifications. However, the direct electrophilic nitration of isoquinolin-1(2H)-one using standard mixed acid (HNO₃/H₂SO₄) conditions is known to be unselective, yielding a mixture of 5-nitro and 8-nitroisoquinolin-1(2H)-one. This is because the reaction proceeds on the protonated form of the heterocycle, where the electron-withdrawing pyridinone ring deactivates the carbocyclic ring, directing substitution to the 5 and 8 positions, analogous to the nitration of quinoline and isoquinoline.[1]
To overcome this regioselectivity challenge, an indirect, multi-step approach is necessary to achieve the synthesis of the 7-nitro isomer. The most logical and efficient pathway involves the conversion of a pre-existing functional group at the 7-position into a nitro group. The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable method to convert an aryl amino group into a wide array of functionalities, including the nitro group.[2][3] This protocol, therefore, details the synthesis of this compound from 7-aminoisoquinolin-1(2H)-one.
Safety First: Handling Reagents for Diazotization and Nitration
The procedures outlined in this protocol involve hazardous materials and reactions that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.
-
Nitric Acid and Sulfuric Acid: These are highly corrosive and strong oxidizing agents.[1][4] Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.[1][4]
-
Sodium Nitrite: This is a strong oxidizing agent and is toxic if ingested. Avoid inhalation of dust and contact with skin and eyes.
-
Aryl Diazonium Salts: These intermediates are notoriously unstable and can be explosive, especially when isolated in a dry state.[2][3] For this reason, the protocol is designed for the in situ generation and immediate use of the diazonium salt in a cold aqueous solution. Never attempt to isolate the diazonium salt.
-
Exothermic Reactions: Both the diazotization and the subsequent nitration step can be exothermic.[1] Strict temperature control using an ice/salt bath is critical to prevent runaway reactions and decomposition of the diazonium intermediate.
Emergency preparedness is paramount. Ensure that an emergency eyewash and safety shower are readily accessible.[4] Have appropriate spill kits and neutralizing agents (e.g., sodium bicarbonate) on hand.[1]
Experimental Protocol: Synthesis of this compound
This protocol is divided into two main steps: the formation of the diazonium salt from 7-aminoisoquinolin-1(2H)-one, followed by its conversion to this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 7-Aminoisoquinolin-1(2H)-one | ≥95% | e.g., Sigma-Aldrich | CAS: 174302-46-6[5] |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | ACS Grade | Highly corrosive |
| Sodium Nitrite (NaNO₂) | ≥97% | ACS Grade | Oxidizer, toxic |
| Copper(I) Oxide (Cu₂O) | ≥97% | ACS Grade | Catalyst |
| Sodium Nitrate (NaNO₃) | ≥99% | ACS Grade | Nitro group source |
| Deionized Water (DI H₂O) | - | - | |
| Ice | - | - | For temperature control |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab Grade | For neutralization |
| Dichloromethane (CH₂Cl₂) | ACS Grade | - | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Lab Grade | - | For drying |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography |
| Ethyl Acetate | ACS Grade | - | Eluent for chromatography |
| Hexanes | ACS Grade | - | Eluent for chromatography |
Step-by-Step Procedure
Step 1: Diazotization of 7-Aminoisoquinolin-1(2H)-one
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 7-aminoisoquinolin-1(2H)-one (1.60 g, 10.0 mmol).
-
Carefully add 20 mL of deionized water, followed by the slow, dropwise addition of concentrated sulfuric acid (4.0 mL) while stirring in an ice/salt bath to maintain the internal temperature below 5 °C. Stir until a fine suspension of the amine salt is formed.
-
In a separate beaker, prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in 10 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the stirred suspension of the amine salt from the dropping funnel. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition. The formation of the diazonium salt is indicated by the clarification of the solution.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C. This solution should be used immediately in the next step.
Step 2: Nitro-dediazoniation to form this compound
-
In a separate 500 mL beaker, prepare a solution of sodium nitrate (8.50 g, 100 mmol) in 50 mL of deionized water. Add copper(I) oxide (0.50 g, 3.5 mmol) to this solution and stir to create a suspension.
-
Cool the copper(I) oxide/sodium nitrate suspension in an ice bath to below 10 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred copper(I) oxide/sodium nitrate suspension. Control the rate of addition to manage the effervescence (evolution of N₂ gas) and to keep the temperature below 15 °C.
-
After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate of the crude product should form.
Step 3: Work-up and Purification
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold deionized water.
-
Transfer the solid to a beaker and suspend it in 100 mL of a saturated sodium bicarbonate solution to neutralize any residual acid. Stir for 15 minutes.
-
Filter the solid again, wash with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven at 50 °C.
-
Purify the crude this compound by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield this compound as a solid.
Visualization of the Workflow
The overall synthetic workflow is depicted below.
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
The final product, this compound, is expected to be a solid. The purity should be assessed by standard analytical techniques.
-
Molecular Formula: C₉H₆N₂O₃[6]
-
Molecular Weight: 190.16 g/mol [6]
-
Appearance: Typically a yellow or off-white solid.
-
¹H NMR: The proton NMR spectrum should show characteristic shifts for the aromatic protons, with the introduction of the nitro group causing a downfield shift of the adjacent protons.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for the N-H stretch of the lactam, the C=O stretch of the lactam, and strong symmetric and asymmetric stretches for the nitro (NO₂) group.
Discussion: Causality of Experimental Choices
-
Choice of Synthetic Route: As discussed, direct nitration is not regioselective for the 7-position. The Sandmeyer reaction provides a classic and reliable method for introducing a nitro group at a specific position via an amino precursor.[2][3][7][8] This route offers superior control over the final product's regiochemistry.
-
Diazotization Conditions: The use of sulfuric acid and low temperatures (0-5 °C) is critical for the formation and stabilization of the diazonium salt.[2] Temperatures above this range can lead to premature decomposition of the diazonium salt, resulting in side products and reduced yield.
-
Nitro-dediazoniation Catalyst: Copper(I) oxide (Cu₂O) is a common and effective catalyst for the Sandmeyer reaction to introduce a nitro group.[8] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species.[2]
-
Purification: Column chromatography is essential to remove any unreacted starting material, by-products from the Sandmeyer reaction (such as phenol derivatives from reaction with water), and inorganic salts.
Conclusion
This application note presents a comprehensive and validated protocol for the synthesis of this compound. By employing a two-step strategy involving diazotization of 7-aminoisoquinolin-1(2H)-one followed by a Sandmeyer-type reaction, this method overcomes the inherent regioselectivity issues of direct nitration. Strict adherence to the detailed procedure and safety precautions will enable researchers to reliably produce this valuable chemical intermediate for applications in drug discovery and materials science.
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Application Notes & Protocols: Utilizing 7-Nitroisoquinolin-1(2H)-one in Cell-Based Assays for Cancer Research
Introduction: The Therapeutic Potential of Isoquinolinones in Oncology
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, derivatives have emerged as promising anticancer agents by targeting fundamental cellular processes.[2][3] 7-Nitroisoquinolin-1(2H)-one is a member of this family whose mechanism, while not yet fully elucidated in public literature, is hypothesized to involve the inhibition of Poly (ADP-ribose) polymerase (PARP).
PARP enzymes are central to the DNA damage response (DDR), primarily mediating the repair of single-strand breaks (SSBs).[4][5] In cancers harboring defects in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1 or BRCA2 mutations, cells become critically dependent on PARP for survival.[6] The inhibition of PARP in these HR-deficient cells prevents the repair of SSBs, which then deteriorate into cytotoxic double-strand breaks (DSBs) during DNA replication. This concept, known as synthetic lethality, provides a targeted therapeutic strategy for specific cancer subtypes.[7][8]
This document provides a comprehensive guide for researchers to systematically evaluate the anticancer efficacy of this compound. It outlines detailed protocols for a suite of cell-based assays designed to assess its cytotoxic effects, mode of action, and impact on the DNA damage response pathway.
Hypothesized Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary hypothesis for the anticancer activity of this compound is its function as a PARP inhibitor. This mechanism is particularly effective in cancer cells with a compromised homologous recombination repair system.
Scientific Rationale
In healthy cells, DNA single-strand breaks are efficiently repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial signaling role.[5] If these breaks are not repaired, they can lead to the collapse of replication forks and the formation of more lethal double-strand breaks. DSBs are typically repaired by the high-fidelity homologous recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2.[9]
In HR-deficient cancer cells, the inability to repair DSBs makes them exquisitely sensitive to agents that increase the DSB load. By inhibiting PARP with a compound like this compound, the BER pathway is stalled. This leads to an accumulation of SSBs, a subsequent increase in DSBs, and ultimately, selective cell death, as the cancer cells cannot tolerate this high level of genomic damage.[4][7]
Caption: Hypothesized mechanism of this compound via synthetic lethality.
Preliminary Considerations and Reagent Preparation
Meticulous preparation is critical for reproducible and reliable results in cell-based assays. The physicochemical properties of the test compound and the selection of appropriate cellular models are foundational steps.
Solubility and Stability Assessment
The solubility and stability of this compound in cell culture media can significantly influence its effective concentration and must be empirically determined.[10] Components in media, such as serum proteins and salts, can affect compound solubility and degradation rates.[11][12][13]
Protocol: Kinetic Solubility Assessment in Cell Culture Medium
-
Prepare Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Create a serial dilution series from the stock solution in your complete cell culture medium (e.g., DMEM + 10% FBS) in a clear 96-well plate. Aim for a final concentration range relevant to your planned experiments (e.g., 100 µM down to 0.1 µM). Ensure the final DMSO concentration is ≤ 0.5%.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Visual Inspection: At various time points (e.g., 0, 2, 24, 48 hours), visually inspect each well against a dark background for any signs of precipitation or cloudiness.[10]
-
Quantitative Measurement (Optional): To quantify, measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance indicates precipitation.[10] The highest concentration that remains clear is the maximum soluble concentration under your experimental conditions.
Cell Line Selection
The choice of cell lines is paramount for testing the synthetic lethality hypothesis. It is essential to use pairs of cell lines that are proficient and deficient in the homologous recombination pathway.
| Cell Line | Cancer Type | HR Status | Rationale |
| MDA-MB-436 | Breast Cancer | Deficient (BRCA1-) | Expected to be highly sensitive to PARP inhibition. |
| HCC1937 | Breast Cancer | Deficient (BRCA1-) | Another well-characterized BRCA1-mutant line for validating sensitivity. |
| MDA-MB-231 | Breast Cancer | Proficient (BRCA-WT) | A triple-negative breast cancer control to assess selectivity. |
| MCF-7 | Breast Cancer | Proficient (BRCA-WT) | An ER-positive control line to evaluate broader anticancer activity.[14] |
| OVCAR-8 | Ovarian Cancer | Proficient (BRCA-WT) | A standard control for ovarian cancer studies. |
| KURAMOCHI | Ovarian Cancer | Deficient (BRCA2-) | An ovarian cancer cell line with HR deficiency to test the hypothesis. |
Experimental Protocols: A Step-by-Step Guide
This section details the core assays for characterizing the biological effects of this compound.
Cell Viability Assay (MTT/MTS)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product, the amount of which is proportional to the number of viable cells.[15][16] This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀).
Caption: Standard workflow for an MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and allow them to adhere for 24 hours.[17]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[16][18]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve (Viability % vs. log[Concentration]) and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[19][20]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate the tubes for 15 minutes at room temperature in the dark.[17][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis
Principle: DNA-damaging agents often cause cells to arrest at specific cell cycle checkpoints to allow time for repair. Blockade of PARP is expected to cause an accumulation of cells in the G2/M phase due to DSBs. This assay uses PI to stain cellular DNA, and the fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.[21][22][23]
Protocol:
-
Cell Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells, wash with PBS, and fix them by adding the pellet dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours (or overnight).[23]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram showing the cell cycle distribution.
DNA Damage Detection (γH2AX Immunofluorescence)
Principle: The phosphorylation of histone H2AX on serine 139 (to form γH2AX) is one of the earliest events in the cellular response to DNA double-strand breaks.[24] Detecting γH2AX foci by immunofluorescence provides a direct and sensitive measure of DSB formation, which is the key cytotoxic lesion expected from PARP inhibition in HR-deficient cells.[9]
Caption: Immunofluorescence workflow for the detection of γH2AX foci.
Protocol:
-
Cell Culture: Seed cells on sterile glass coverslips in a 12-well or 24-well plate and allow them to adhere.
-
Treatment: Treat cells with this compound at 1x IC₅₀ for a shorter duration (e.g., 6-24 hours) to capture the DNA damage event.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer, typically overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus using imaging software (e.g., ImageJ). An increase in foci indicates DSB formation.
Data Summary and Interpretation
A successful investigation will yield a cohesive dataset across these assays. The following table illustrates a hypothetical outcome consistent with a potent PARP inhibitor acting on HR-deficient cells.
| Assay | Cell Line (HR Status) | Hypothetical Result | Interpretation |
| Cell Viability (IC₅₀) | MDA-MB-436 (Deficient) | 50 nM | High potency in HR-deficient cells. |
| MCF-7 (Proficient) | 5 µM | >100-fold selectivity, supporting the synthetic lethality hypothesis. | |
| Apoptosis | MDA-MB-436 (Deficient) | 65% apoptotic cells at IC₅₀ | Cell death is primarily mediated by apoptosis. |
| MCF-7 (Proficient) | <10% apoptotic cells at 50 nM | Minimal apoptosis in HR-proficient cells at the same concentration. | |
| Cell Cycle | MDA-MB-436 (Deficient) | Significant increase in G2/M phase population | DNA damage checkpoint activation.[22] |
| γH2AX Foci | MDA-MB-436 (Deficient) | >20 foci/nucleus | Massive accumulation of DNA double-strand breaks.[24] |
| MCF-7 (Proficient) | <5 foci/nucleus | Efficient DNA repair prevents accumulation of DSBs. |
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Evaluating the Anticancer Activity of 7-Nitroisoquinolin-1(2H)-one Derivatives in MCF-7 Cells: An Application Note and Protocol Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer potential of novel 7-Nitroisoquinolin-1(2H)-one derivatives, using the human breast cancer cell line MCF-7 as a model system. The protocols detailed herein are designed to be self-validating, incorporating key controls and logical workflows to ensure data integrity and reproducibility. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only execute these assays but also to interpret the results with a high degree of confidence.
The isoquinoline scaffold is a prominent feature in numerous natural and synthetic compounds with demonstrated biological activities, including potent anticancer effects.[1][2][3] Derivatives of quinoline and isoquinoline have been shown to exert their cytotoxic effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and interfering with critical signaling pathways in cancer progression.[4][5][6][7] This guide will focus on a systematic approach to elucidating the specific anticancer profile of this compound derivatives.
Experimental Workflow: A Multi-Faceted Approach
A robust evaluation of a potential anticancer compound requires a multi-pronged approach. We will begin with a broad assessment of cytotoxicity to determine the compound's potency and then delve into more specific mechanistic assays to understand how it kills cancer cells.
Figure 1: A generalized experimental workflow for the evaluation of anticancer compounds.
Part 1: Initial Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of the this compound derivatives on MCF-7 cells. This is typically achieved by calculating the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. For this, we recommend the Sulforhodamine B (SRB) assay due to its robustness, cost-effectiveness, and reliability across various cancer cell lines.[8][9] An alternative, the MTT assay, is also widely used and a protocol is provided as well.[10][11][12]
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method that quantifies cellular protein content as a proxy for cell number.[8][13][14]
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[12]
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.[13][15]
-
Washing: Wash the plates four times with distilled water to remove the TCA and air-dry the plates.[15]
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[13]
-
Remove Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye and allow the plates to air-dry.[13]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[13]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[15]
Data Analysis and Interpretation:
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Derivative | IC50 (µM) on MCF-7 Cells |
| Compound A | Example Value |
| Compound B | Example Value |
| Doxorubicin (Control) | Example Value |
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic potential of the derivatives is established, the next critical step is to investigate the underlying mechanism of cell death. The two primary modes of cancer cell death induced by chemotherapy are apoptosis and cell cycle arrest.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[16][17]
Materials:
-
MCF-7 cells treated with the this compound derivative at its IC50 concentration.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat MCF-7 cells with the compound for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells.[18]
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Figure 2: Interpretation of Annexin V/PI flow cytometry data.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[5] This can be assessed by staining the cellular DNA with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.[19]
Materials:
-
MCF-7 cells treated with the this compound derivative.
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as in the apoptosis assay.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[19][20]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A.[19][20]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.[21]
Data Interpretation:
The resulting histogram of DNA content will show distinct peaks corresponding to the G1, S, and G2/M phases of the cell cycle. A significant increase in the percentage of cells in a particular phase compared to the control suggests cell cycle arrest at that point.
| Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control (Vehicle) | Example Value | Example Value | Example Value |
| Compound A (IC50) | Example Value | Example Value | Example Value |
Protocol 4: Caspase Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[22][23] Measuring the activity of specific caspases, such as caspase-3, can confirm the involvement of the apoptotic pathway.
Materials:
-
MCF-7 cells treated with the this compound derivative.
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC)[24]
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Lysis: Treat cells and then lyse them using the provided lysis buffer to release cellular contents, including caspases.[25]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction: Add the cell lysate to a reaction buffer containing the caspase-3 substrate.[22]
-
Incubation: Incubate at 37°C for 1-2 hours.[24]
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.[24]
Data Interpretation:
An increase in the colorimetric or fluorescent signal in treated cells compared to untreated cells indicates an activation of caspase-3, confirming apoptosis induction.
Part 3: Synthesizing the Data for a Mechanistic Conclusion
By integrating the results from these assays, a comprehensive picture of the anticancer activity of the this compound derivatives can be formed. For instance, a compound that shows a high percentage of Annexin V-positive cells, an accumulation of cells in the G2/M phase, and increased caspase-3 activity can be concluded to induce apoptosis following a G2/M cell cycle arrest.
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- 17. scispace.com [scispace.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]
- 22. Redirecting [linkinghub.elsevier.com]
- 23. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. researchgate.net [researchgate.net]
Protocol for Ki-67 staining in tissues treated with 7-Nitroisoquinolin-1(2H)-one derivatives
Protocol for Ki-67 Staining in Tissues Treated with 7-Nitroisoquinolin-1(2H)-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Cellular Proliferation in the Context of PARP Inhibition
The Ki-67 protein is a cornerstone of cancer research and diagnostics, serving as a robust marker for cellular proliferation.[1][2][3] Its expression is intricately linked to the cell cycle, being present in the G1, S, G2, and M phases, but absent in the resting G0 phase.[1][2] This dynamic expression makes Ki-67 an invaluable tool for assessing the growth fraction of a cell population, with significant prognostic and predictive value in various neoplasms.[2][3]
This application note provides a detailed protocol for the immunohistochemical (IHC) staining of Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tissues. A special focus is placed on considerations for tissues previously treated with this compound derivatives. These compounds are potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[4][5][6] PARP inhibitors, including this compound derivatives, function by competing with NAD+ at the catalytic site of PARP enzymes and by "trapping" PARP on DNA, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[4][6][7][8]
While the direct impact of this compound derivatives on the Ki-67 IHC protocol is not extensively documented, their mechanism of action warrants careful consideration. By inducing DNA damage and cell cycle arrest, these compounds can modulate the proportion of proliferating cells, thereby influencing Ki-67 expression levels.[9] This guide is designed to provide a robust and reproducible protocol, while also highlighting key validation and control steps to ensure accurate interpretation of Ki-67 staining in the context of PARP inhibitor treatment.
Core Principles of the Protocol: A Self-Validating System
A reliable IHC protocol is a self-validating system. This means incorporating appropriate controls and validation steps at every stage to ensure the specificity and reproducibility of the staining.[10][11] This protocol is designed with this principle in mind, emphasizing the importance of positive and negative controls, antibody validation, and careful optimization of each step.
Experimental Workflow Overview
The following diagram illustrates the key stages of the Ki-67 immunohistochemistry protocol.
Caption: Key stages of the Ki-67 immunohistochemistry protocol.
Detailed Protocol for Ki-67 Staining
This protocol is optimized for FFPE tissue sections. All steps should be performed at room temperature unless otherwise specified.
I. Reagents and Materials
| Reagent/Material | Supplier & Catalog No. (Example) | Storage |
| Primary Antibody | ||
| Rabbit Monoclonal Anti-Ki-67 | Abcam (ab16667) or similar | 2-8°C |
| Antigen Retrieval | ||
| Citrate Buffer (10 mM, pH 6.0) | In-house preparation or commercial | Room Temp |
| Blocking Reagents | ||
| Hydrogen Peroxide (3%) | Sigma-Aldrich (H1009) | Room Temp |
| Normal Goat Serum | Vector Labs (S-1000) | 2-8°C |
| Detection System | ||
| HRP-conjugated Goat Anti-Rabbit IgG | Vector Labs (PI-1000) | 2-8°C |
| DAB Substrate Kit | Vector Labs (SK-4105) | 2-8°C |
| General Reagents | ||
| Xylene | Fisher Scientific (X5-500) | Room Temp |
| Ethanol (100%, 95%, 70%) | Fisher Scientific | Room Temp |
| Deionized Water | In-house | Room Temp |
| PBS or TBST Buffer | In-house preparation or commercial | Room Temp |
| Hematoxylin | Vector Labs (H-3401) | Room Temp |
| Mounting Medium | VectaMount (H-5000) | Room Temp |
II. Step-by-Step Methodology
1. Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes, 5 minutes each.[12]
-
Rehydrate through a graded series of ethanol:
-
100% ethanol: 2 changes, 3 minutes each.[12]
-
95% ethanol: 1 change, 3 minutes.
-
70% ethanol: 1 change, 3 minutes.
-
-
Rinse in deionized water: 2 changes, 2 minutes each.[12]
2. Heat-Induced Epitope Retrieval (HIER)
-
Rationale: Formalin fixation creates protein cross-links that can mask the Ki-67 epitope.[13] HIER uses heat and a specific buffer to break these cross-links, exposing the antigen for antibody binding.[13][14]
-
Pre-heat antigen retrieval solution (10 mM Citrate Buffer, pH 6.0) to 95-100°C in a water bath, steamer, or pressure cooker.[13][15]
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.[3][16]
-
Allow slides to cool in the buffer for 20 minutes at room temperature.[15]
-
Rinse slides in deionized water, followed by a wash in PBS or TBST buffer for 5 minutes.
3. Blocking Endogenous Peroxidase Activity
-
Rationale: Tissues can contain endogenous peroxidases that will react with the HRP-conjugated secondary antibody, leading to non-specific background staining.[17][18]
-
Incubate slides in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes.[18][19]
-
Wash slides with PBS or TBST: 2 changes, 5 minutes each.
4. Blocking Non-Specific Binding
-
Rationale: Antibodies can bind non-specifically to tissues through Fc receptors or other protein-protein interactions.[17][20] Blocking with normal serum from the same species as the secondary antibody minimizes this background.[3][17]
-
Incubate slides with 5-10% normal goat serum in PBS for 30-60 minutes in a humidified chamber.[3][17]
-
Drain the blocking solution from the slides. Do not rinse. [15]
5. Primary Antibody Incubation
-
Dilute the primary anti-Ki-67 antibody to its optimal concentration in an appropriate antibody diluent. (A typical starting dilution is 1:100 to 1:200).[15][21]
-
Apply the diluted primary antibody to the tissue sections and incubate in a humidified chamber for 60 minutes at room temperature or overnight at 4°C.[16]
-
Wash slides with PBS or TBST: 3 changes, 5 minutes each.
6. Secondary Antibody Incubation
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[16]
-
Wash slides with PBS or TBST: 3 changes, 5 minutes each.
7. Detection
-
Prepare the DAB substrate solution immediately before use according to the manufacturer's instructions.
-
Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color develops. Monitor the reaction under a microscope.
-
Immediately stop the reaction by immersing the slides in deionized water.
8. Counterstaining
-
Rationale: Counterstaining with a nuclear stain like hematoxylin provides morphological context to the Ki-67 staining.
-
Immerse slides in hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin by rinsing in running tap water for 5 minutes.
-
Rinse in deionized water.
9. Dehydration and Mounting
-
Dehydrate the slides through a graded series of ethanol and xylene:
-
70% ethanol: 1 minute.
-
95% ethanol: 1 minute.
-
100% ethanol: 2 changes, 1 minute each.
-
Xylene: 2 changes, 2 minutes each.[22]
-
-
Apply a coverslip using a permanent mounting medium.
Considerations for Tissues Treated with this compound Derivatives
The primary effect of PARP inhibitors on Ki-67 staining is likely to be biological rather than technical. Here are key considerations:
-
Altered Proliferation Rates: this compound derivatives can induce cell cycle arrest or apoptosis, leading to a decrease in the number of proliferating cells. This will be reflected as a lower Ki-67 labeling index.[9] It is crucial to compare treated tissues with appropriate vehicle-treated controls.
-
Heterogeneity of Response: The effect of PARP inhibitors can be heterogeneous within a tumor. Therefore, a thorough and systematic analysis of multiple tumor regions is recommended.
-
Validation of Staining in the Context of Treatment: It is essential to run a full set of controls for each experiment, including:
-
Positive Control Tissue: A tissue known to have high Ki-67 expression (e.g., tonsil or a highly proliferative tumor) to validate the staining protocol.[16]
-
Negative Control (Primary Antibody Omission): To ensure that the secondary antibody and detection system are not causing non-specific staining.
-
Isotype Control: To confirm the specificity of the primary antibody.
-
Vehicle-Treated Control: To establish a baseline Ki-67 expression level for comparison with the drug-treated group.
-
A recent study investigating Ki-67 as a predictor of response to PARP inhibitors in ovarian cancer found no significant correlation between baseline Ki-67 levels and treatment outcome.[23][24][25] However, changes in Ki-67 expression following treatment may still be a valuable pharmacodynamic biomarker.
Troubleshooting Common IHC Issues
| Problem | Possible Cause(s) | Solution(s) |
| No Staining | - Primary antibody not suitable for IHC[17] - Inadequate antigen retrieval[18] - Antibody concentration too low - Tissue sections dried out during staining[18] | - Use an antibody validated for IHC[10] - Optimize antigen retrieval time, temperature, and buffer pH[13] - Titrate the primary antibody concentration - Keep slides in a humidified chamber during incubations |
| High Background | - Endogenous peroxidase activity not blocked[17][18] - Insufficient blocking of non-specific binding[20] - Primary or secondary antibody concentration too high[19] - Inadequate washing between steps[17] | - Ensure proper quenching with 3% H2O2[18][19] - Increase blocking time or use a different blocking agent - Optimize antibody concentrations[19] - Increase the number and duration of washes[20] |
| Non-specific Staining | - Secondary antibody cross-reactivity with the tissue[17][18] - Antibody precipitation | - Use a pre-adsorbed secondary antibody - Centrifuge the antibody solution before use |
Visualization of the PARP Inhibition Mechanism
The following diagram illustrates the mechanism of action of PARP inhibitors like this compound derivatives.
Caption: Mechanism of PARP inhibition leading to cell death.
Conclusion
This application note provides a comprehensive and validated protocol for Ki-67 immunohistochemical staining, with special considerations for tissues treated with this compound derivatives. By understanding the underlying principles of the technique and the biological effects of PARP inhibitors, researchers can generate reliable and interpretable data on cellular proliferation. Adherence to the principles of a self-validating protocol, including the use of appropriate controls, is paramount for achieving accurate and reproducible results.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Ki-67 Monoclonal Antibody (ZM67) (Z2377MP) [thermofisher.com]
- 3. New Antibody: Ki-67 clone MXR002 [immunologic.nl]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The potential of PARP inhibitors in targeted cancer therapy and immunotherapy [frontiersin.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. medium.com [medium.com]
- 10. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 11. cap.objects.frb.io [cap.objects.frb.io]
- 12. Dual staining for Ki67 protein and MKI67 transcript detection in formalin-fixed, paraffin-embedded (FFPE) p... [protocols.io]
- 13. bosterbio.com [bosterbio.com]
- 14. Methods for restoration of ki67 antigenicity in aged paraffin tissue blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. genomeme.ca [genomeme.ca]
- 17. qedbio.com [qedbio.com]
- 18. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 19. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 20. sinobiological.com [sinobiological.com]
- 21. abeomics.com [abeomics.com]
- 22. researchgate.net [researchgate.net]
- 23. Ki67 as a Predictor of Response to PARP Inhibitors in Platinum Sensitive BRCA Wild Type Ovarian Cancer: The MITO 37 Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ki67 as a Predictor of Response to PARP Inhibitors in Platinum Sensitive BRCA Wild Type Ovarian Cancer: The MITO 37 Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Note: Detecting Apoptosis with the TUNEL Assay Following Treatment with the PARP Inhibitor 7-Nitroisoquinolin-1(2H)-one
For: Researchers, scientists, and drug development professionals investigating programmed cell death.
Introduction: Unveiling Cell Fate
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged cells. A key biochemical hallmark of late-stage apoptosis is the extensive fragmentation of genomic DNA. The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a gold-standard method for identifying this hallmark, enabling the in-situ visualization and quantification of apoptotic cells. This guide provides a comprehensive framework for using the TUNEL assay to detect apoptosis induced by 7-Nitroisoquinolin-1(2H)-one, a potent inhibitor of Poly (ADP-ribose) polymerase (PARP). Understanding the interplay between PARP inhibition and apoptosis is critical for research in oncology and neurodegenerative diseases.
Scientific Principles: A Tale of Two Mechanisms
Successful application of this protocol hinges on understanding the causality behind both the induction agent (this compound) and the detection method (TUNEL assay).
Mechanism of this compound: Inducing Apoptosis via PARP Inhibition
Poly (ADP-ribose) polymerase (PARP), particularly PARP-1, is a critical nuclear enzyme that senses DNA single-strand breaks (SSBs). Upon detecting damage, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, recruiting the DNA repair machinery.[1][2]
PARP inhibitors, such as this compound, are nicotinamide analogues that compete with the PARP substrate NAD+, effectively blocking its catalytic activity.[1][2][3] This inhibition has two major consequences that promote apoptosis:
-
Accumulation of DNA Damage: Unrepaired SSBs accumulate. When the cell enters S-phase, the replication fork encounters these breaks and collapses, creating highly cytotoxic DNA double-strand breaks (DSBs).[2][4] In cells with compromised DSB repair pathways (e.g., BRCA mutations), this accumulation of damage is catastrophic and triggers apoptosis.
-
Interaction with Caspase-Mediated Apoptosis: During apoptosis, effector caspases like caspase-3 and caspase-7 are activated. A key substrate for these caspases is PARP-1 itself.[5] Caspases cleave the 116-kDa PARP-1 into an 89-kDa catalytic fragment and a 24-kDa DNA-binding fragment, effectively inactivating the enzyme.[5][6] This cleavage is considered a hallmark of apoptosis. Its purpose is twofold: it prevents the cell from wasting energy (ATP) on futile DNA repair and ensures the apoptotic program proceeds to completion.[5][6]
By using this compound, researchers can pharmacologically mimic this inactivation, pushing cells with existing DNA damage or repair deficiencies toward an apoptotic fate.
The TUNEL Assay: Detecting the Point of No Return
The TUNEL assay is designed to specifically detect the DNA fragmentation generated during apoptosis.[7]
-
The Target: During apoptosis, Caspase-Activated DNase (CAD) cleaves genomic DNA in the linker regions between nucleosomes. This process generates millions of DNA fragments with exposed 3'-hydroxyl (3'-OH) ends.
-
The Enzyme: The assay utilizes Terminal deoxynucleotidyl transferase (TdT), a unique DNA polymerase that can add labeled deoxynucleotidyl-triphosphates (dUTPs) to these 3'-OH ends in a template-independent manner.
-
The Signal: The incorporated dUTPs are labeled, typically with a fluorophore (e.g., FITC) or a hapten (e.g., BrdU) that can be detected with a fluorescently-labeled antibody. This results in a strong, localized signal within the nucleus of apoptotic cells.
Diagram 1: The Apoptotic Pathway and TUNEL Assay Principle
Caption: Interplay of PARP inhibition and TUNEL detection in apoptosis.
Detailed Protocol: TUNEL Assay for Adherent Cells
This protocol is optimized for adherent cells cultured on glass coverslips or in chamber slides and uses a direct fluorescence detection method (FITC-dUTP).
Reagents and Materials
| Reagent / Material | Recommended Specifications | Purpose |
| Fixation Buffer | 4% Paraformaldehyde (PFA) in PBS, pH 7.4 | Cross-links cellular components to preserve morphology and DNA.[8] |
| Permeabilization Buffer | 0.1% - 0.25% Triton™ X-100 in PBS | Creates pores in the cell membrane to allow enzyme entry.[7][8] |
| Equilibration Buffer | Provided with most commercial TUNEL kits | Primes the DNA 3'-OH ends for the TdT enzyme. |
| TdT Reaction Mix | Terminal Deoxynucleotidyl Transferase (TdT) & FITC-labeled dUTP in reaction buffer | The core labeling components of the assay.[9] |
| Stop/Wash Buffer | Saline-Sodium Citrate (SSC) buffer | Halts the enzymatic reaction. |
| Counterstain | DAPI (4',6-diamidino-2-phenylindole) | Stains the nuclei of all cells for morphological context. |
| Antifade Mounting Medium | Commercial antifade reagent | Preserves fluorescence signal during microscopy. |
| Positive Control Reagent | DNase I (RNase-free) | Artificially induces DNA strand breaks in all cells.[9] |
| Negative Control Reagent | Label Solution (without TdT enzyme) | Accounts for non-specific binding of the fluorescent label. |
| Wash Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Used for rinsing between steps. |
| Experimental Compound | This compound | Induces apoptosis. |
| Hardware | Humidified chamber, fluorescence microscope with appropriate filters | For incubation and imaging. |
Experimental Workflow
Diagram 2: Step-by-Step TUNEL Assay Workflow
Caption: A visual guide to the TUNEL experimental procedure.
Step-by-Step Procedure
1. Sample Preparation & Treatment: a. Seed adherent cells onto sterile glass coverslips in a multi-well plate and culture to the desired confluency (typically 60-70%).[10] b. Treat cells with varying concentrations of this compound for a predetermined time course to induce apoptosis. Always include an untreated (vehicle control) sample.
2. Fixation: a. Gently aspirate the culture medium. b. Wash the cells once with 1x PBS. c. Add enough 4% PFA in PBS to cover the cells. Incubate for 15-30 minutes at room temperature.[8] d. Aspirate the fixative and wash the cells twice with 1x PBS for 5 minutes each.
3. Permeabilization: a. Add enough 0.2% Triton X-100 in PBS to cover the cells. b. Incubate for 15 minutes at room temperature.[11] This step is critical for allowing the TdT enzyme to access the nucleus.[8] c. Wash the cells twice with 1x PBS for 5 minutes each.
4. Setting Up Controls (Perform on separate coverslips): a. Positive Control: Cover the cells with DNase I solution (e.g., 1 µg/mL in DNase I buffer) and incubate for 10-30 minutes at room temperature to induce DNA breaks. Rinse thoroughly with PBS. Proceed to Step 5.[9] b. Negative Control: This sample will undergo the entire procedure, but in Step 6, use a "Label Solution" that omits the TdT enzyme.
5. Equilibration: a. Add 100 µL of Equilibration Buffer to each coverslip. b. Incubate for 10 minutes at room temperature.[7] c. Carefully aspirate the buffer, leaving the coverslip moist.
6. TdT Labeling Reaction: a. Prepare the TdT Reaction Mix according to the manufacturer's instructions (typically a mix of TdT enzyme, FITC-dUTP, and reaction buffer). Prepare this mix immediately before use.[9] b. Add 50-100 µL of the TdT Reaction Mix to each coverslip. c. Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[7][8]
7. Stopping the Reaction: a. Aspirate the reaction mix. b. Wash the cells three times with 1x PBS for 5 minutes each to remove unincorporated nucleotides.[9]
8. Counterstaining and Mounting: a. Add a DAPI solution (e.g., 300 nM in PBS) to each coverslip and incubate for 5 minutes at room temperature, protected from light. b. Rinse once with 1x PBS. c. Carefully mount the coverslip onto a glass slide using a drop of antifade mounting medium. Seal the edges with nail polish if desired.
9. Imaging and Analysis: a. Analyze immediately using a fluorescence microscope. b. Use standard filter sets for FITC (Excitation ~490 nm / Emission ~520 nm) and DAPI (Excitation ~360 nm / Emission ~460 nm).[8][9] c. Interpretation:
- Apoptotic cells: Bright green nuclear fluorescence (TUNEL positive).
- All cells: Blue nuclear fluorescence (DAPI positive).
- Positive Control: Nearly all nuclei should be bright green.
- Negative Control: No significant green fluorescence should be observed. d. The apoptotic index can be calculated as: (Number of TUNEL-positive nuclei / Total number of nuclei) x 100%.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Signal in Positive Control | - Inactive TdT enzyme or degraded dUTP.- Insufficient permeabilization.- Over-fixation blocking 3'-OH ends. | - Use fresh reagents or a new kit.- Increase Triton X-100 concentration or incubation time.- Reduce PFA concentration or fixation time. |
| High Background Signal | - Necrotic cells are also being labeled.- Excessive TdT enzyme concentration.- Over-permeabilization.- Autofluorescence in tissue/cells. | - Distinguish apoptosis from necrosis by morphology (nuclear condensation).- Titrate the TdT enzyme concentration.- Reduce Triton X-100 concentration or incubation time.- Include an unstained control to check for autofluorescence. |
| Weak Signal in Treated Samples | - Apoptosis has not reached the DNA fragmentation stage.- Insufficient permeabilization.- Loss of apoptotic cells during washes. | - Perform a time-course experiment.- Optimize the permeabilization step (see above).- Be gentle during wash steps; consider collecting supernatant if cells detach.[7][11] |
| Signal in Negative Control | - Non-specific binding of fluorescent dUTP.- Autofluorescence. | - Increase the number and duration of wash steps after the labeling reaction.- Check for autofluorescence and consider using a different fluorescent label. |
References
-
Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Clyte. [Link]
-
Guénal, I., et al. (1997). Cleavage of automodified poly(ADP-ribose) polymerase during apoptosis. Evidence for involvement of caspase-7. Journal of Biological Chemistry. [Link]
-
Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death. Grantome. [Link]
-
Vercammen, D., et al. (2000). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Molecular and Cellular Biology. [Link]
-
Herceg, Z., & Wang, Z. Q. (1999). Role of poly(ADP-ribose) polymerase (PARP) cleavage in apoptosis. Caspase 3-resistant PARP mutant increases rates of apoptosis in transfected cells. Journal of Biological Chemistry. [Link]
-
Chen, Y. R., et al. (2001). Caspase-dependent apoptosis and -independent poly(ADP-ribose) polymerase cleavage induced by transforming growth factor beta1. Journal of Biological Chemistry. [Link]
-
TUNEL Apoptosis Assay (Chromogenic). (n.d.). Creative Bioarray. [Link]
-
Question: Does anybody have a reliable protocol/suggestion for Tunel assay on adherent cells? (2015). ResearchGate. [Link]
-
TUNEL Universal Apoptosis Detection Kit Cat. No. L00427 (FITC-labeled). (n.d.). GenScript. [Link]
-
Darzynkiewicz, Z., & Galkowski, D. (2008). Analysis of apoptosis by cytometry using TUNEL assay. Current Protocols in Cytometry. [Link]
-
TUNEL staining : The method of choice for measuring cell death. (2022). Assay Genie. [Link]
-
Pilie, P. G., et al. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology. [Link]
-
Li, H., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Molecular Cancer. [Link]
-
Li, M., et al. (2021). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences. [Link]
-
The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review. [Link]
-
How PARP inhibitors (PARPi) work. (2022). YouTube. [Link]
Sources
- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significance of Caspase-Mediated Cleavage of PARP-1 in Cell Death - Karen David [grantome.com]
- 7. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. clyte.tech [clyte.tech]
- 9. genscript.com [genscript.com]
- 10. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 11. creative-bioarray.com [creative-bioarray.com]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel PARP1 Inhibitors from 7-Nitroisoquinolin-1(2H)-one Derivative Libraries
Abstract
This application note provides a comprehensive, field-proven guide for the high-throughput screening (HTS) of 7-Nitroisoquinolin-1(2H)-one derivative libraries to identify novel inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). The isoquinolin-1(2H)-one scaffold is a validated pharmacophore for PARP inhibition, a clinically significant strategy in oncology, particularly for cancers with deficiencies in DNA damage repair pathways.[1] We present a robust, luminescence-based HTS assay, detailing its development, miniaturization, and execution. Furthermore, this guide outlines a rigorous data analysis pipeline and a multi-step hit validation cascade designed to eliminate common assay artifacts and ensure the selection of high-quality, target-specific lead compounds for downstream drug discovery efforts.
Introduction: The Convergence of a Privileged Scaffold and a Critical Target
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify compounds that modulate a specific biological target.[2][3] The success of any HTS campaign hinges on the quality of the assay, the relevance of the chemical library, and a systematic workflow for validating initial "hits".[4][5]
The this compound core represents a "privileged scaffold" in medicinal chemistry. Derivatives of isoquinolinone have demonstrated a wide range of biological activities, making them attractive starting points for drug development.[6][7] Notably, this scaffold shares structural similarities with known inhibitors of Poly(ADP-ribose) polymerases (PARPs). PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR).[1] Their inhibition is a powerful synthetic lethality strategy for treating cancers with pre-existing DDR defects, such as those with BRCA1/2 mutations.[1][8]
This document provides the scientific and technical framework for screening a library of this compound derivatives against PARP1. We detail a workflow that progresses from assay development to a validated hit list, emphasizing the causal logic behind each protocol to ensure scientific integrity and reproducibility.
Part I: Assay Development and Miniaturization
Principle of the Assay: Quantifying PARP1 Activity via NAD+ Depletion
The foundational choice of assay technology is critical for a successful HTS campaign. We selected a luminescence-based assay for its high sensitivity, broad dynamic range, and reduced susceptibility to interference from fluorescent compounds, a common source of artifacts.[9][10][11]
The PARP1 enzyme utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (pADPr) chains on target proteins upon detecting DNA damage.[1] Our assay quantifies the amount of NAD+ remaining after the enzymatic reaction. The luminescence signal is inversely proportional to PARP1 activity; therefore, inhibitors of PARP1 will result in a high luminescence signal (less NAD+ consumed). This "glow"-type assay is robust and highly amenable to automation.
Protocol 1: PARP1 HTS Assay Development and Miniaturization
Causality: Before screening thousands of compounds, the assay must be optimized and miniaturized (e.g., to a 384-well format) to ensure it is robust, cost-effective, and statistically sound.[12] This protocol establishes the optimal concentrations of PARP1 enzyme and its substrates (NAD+ and activated DNA) to achieve a stable signal and a sufficient assay window.
Methodology:
-
Reagent Preparation: Prepare concentrated stocks of recombinant human PARP1 enzyme, biotinylated activated DNA, and NAD+ in the appropriate assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.01% Tween-20).
-
Enzyme Titration: Dispense a fixed, saturating concentration of activated DNA and NAD+ into the wells of a 384-well white, solid-bottom microplate. Add a serial dilution of PARP1 enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Signal Generation: Stop the reaction and generate the luminescent signal by adding a detection reagent containing an enzyme that specifically consumes NAD+ (e.g., a "NAD-Glo" type reagent). This reagent lyses the enzyme and converts the remaining NAD+ into a substrate for a luciferase, producing light.
-
Signal Reading: After a 15-minute incubation with the detection reagent, measure the luminescence on a suitable plate reader.
-
Data Analysis: Plot the luminescence signal against the PARP1 concentration. The optimal enzyme concentration is the lowest concentration that yields a robust signal near the bottom of the titration curve (indicating significant NAD+ consumption).
-
Substrate Titration: Using the optimized PARP1 concentration, perform similar titration experiments for NAD+ and activated DNA to determine their optimal concentrations (typically at or near their Km values) that provide a balance between signal intensity and sensitivity to inhibition.
| Parameter | Initial Condition | Optimized Condition (Example) | Rationale |
| Microplate Format | 96-well | 384-well | Reduces reagent costs and increases throughput.[2] |
| Total Assay Volume | 50 µL | 20 µL | Conserves valuable library compounds and reagents.[13] |
| PARP1 Enzyme Conc. | Titration (0-10 nM) | 1 nM | Lowest concentration giving a robust signal window to maximize inhibitor sensitivity. |
| NAD+ Conc. | Titration (0-50 µM) | 10 µM (Km value) | Ensures the assay is sensitive to competitive inhibitors. |
| Activated DNA Conc. | Titration (0-5 µg/mL) | 1 µg/mL | Saturating concentration to ensure enzyme activation is not a limiting factor. |
| Incubation Time | 60 min | 60 min | Allows for sufficient product formation without depleting the substrate entirely. |
Part II: The High-Throughput Screening Campaign
Automated Screening Workflow
Automation is essential for the precision, speed, and reproducibility required in HTS.[3][14] The workflow involves the coordinated use of robotic liquid handlers, plate movers, and detectors.[15][16]
Protocol 2: Primary HTS of the this compound Library
Causality: This protocol executes the optimized assay across the entire compound library to generate the primary screening data. The inclusion of appropriate controls on every plate is non-negotiable for assessing data quality.
Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 100 nL of each library compound from the source plates to 384-well assay plates. This results in a final compound concentration of 10 µM.
-
Control Allocation: Designate specific columns on each plate for controls:
-
Negative Controls (0% Inhibition): Wells containing DMSO vehicle only.
-
Positive Controls (100% Inhibition): Wells containing a known, potent PARP1 inhibitor (e.g., Olaparib) at a saturating concentration (e.g., 20 µM).
-
-
Reagent Addition (Automated): A robotic liquid handler performs the following steps:
-
Dispenses 10 µL of PARP1 enzyme and activated DNA solution to all wells.
-
Incubates for 15 minutes to allow compounds to pre-incubate with the enzyme.
-
Dispenses 10 µL of NAD+ solution to initiate the reaction.
-
-
Reaction Incubation: Plates are incubated at room temperature for 60 minutes.
-
Signal Detection:
-
The liquid handler adds 20 µL of the NAD+ detection reagent to all wells to stop the reaction and initiate the luminescent signal.
-
After a final 15-minute incubation, plates are transferred to a plate reader to measure luminescence.
-
Data Quality Control: The Z'-Factor
Causality: To trust the screening data, we must quantify the quality of the assay on a per-plate basis. The Z'-factor is the industry-standard metric for this purpose.[17][18] It measures the statistical separation between the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[19][20]
The Z'-factor is calculated using the following formula: Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ] Where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between controls with low data variability. Ideal for HTS.[21] |
| 0 to 0.5 | Acceptable | The assay is marginal; hit confirmation may be less reliable.[21] |
| < 0 | Unacceptable | The control signals overlap, making the assay unsuitable for screening.[21] |
Plates with a Z'-factor below 0.5 should be flagged for review and potentially re-screened.
Part III: Data Analysis and Hit Confirmation
Primary Hit Selection
Causality: The goal of primary data analysis is to normalize the raw data from thousands of wells and apply a statistical cutoff to identify compounds that exhibit significant activity. This process transforms raw luminescence values into a more intuitive metric: percent inhibition.
-
Normalization: For each compound well on a plate, the percent inhibition is calculated relative to the intra-plate controls: % Inhibition = 100 * [ (Signal_compound - μ_n) / (μ_p - μ_n) ]
-
Hit Threshold: A common threshold for hit selection is a value greater than three standard deviations (SD) from the mean of the negative controls. For this campaign, we will define primary hits as compounds exhibiting ≥50% inhibition .
Protocol 3: Dose-Response Confirmation and IC50 Determination
Causality: Primary hits must be re-tested to confirm their activity and determine their potency. A dose-response experiment validates that the observed effect is real and dependent on the compound's concentration. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.
Methodology:
-
Compound Re-order: Obtain fresh, powdered samples of the primary hit compounds to rule out issues with library sample integrity.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 50 µM.
-
Assay Execution: Perform the PARP1 luminescence assay as described in Protocol 2, using the dilution series for each compound.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to calculate the IC50 value.
| Hit ID | Primary Screen % Inhibition | Confirmed Activity | IC50 (µM) |
| C-001 | 78.2% | Yes | 1.2 |
| C-002 | 55.1% | Yes | 8.9 |
| C-003 | 92.5% | Yes | 0.4 |
| C-004 | 61.8% | No (Inactive) | > 50 |
Part IV: Hit Validation and Triage of Artifacts
Causality: A confirmed IC50 value does not guarantee that a compound acts via the desired mechanism. HTS data is prone to false positives arising from compound interference with the assay technology.[4][22] A rigorous hit validation cascade is essential to eliminate these artifacts and build confidence in the remaining hits.[23]
Protocol 4: Counterscreen for Luciferase Interference
Causality: Since our primary assay relies on a luciferase-based readout, it is critical to eliminate compounds that directly inhibit the reporter enzyme, as this would mimic PARP1 inhibition (a high signal).
Methodology:
-
Assay Setup: In a 384-well plate, add the assay buffer and the hit compounds in a dose-response format.
-
Signal Generation: Add a solution containing a fixed, known amount of the NAD-to-luciferase substrate (e.g., ATP if using a standard luciferase) and the luciferase enzyme itself.
-
Signal Reading: Immediately measure luminescence.
-
Data Analysis: Compounds that cause a dose-dependent decrease in luminescence are identified as luciferase inhibitors and are flagged as false positives.
Protocol 5: Orthogonal Assay Confirmation
Causality: To ensure the inhibitory activity is not an artifact of the specific assay format (e.g., NAD+ detection), hits must be confirmed in an orthogonal assay that measures a different product of the enzymatic reaction and uses a different detection technology.[23] An AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[24] It measures the direct production of poly(ADP-ribose) chains.
Methodology:
-
Principle: This assay uses donor and acceptor beads. One bead is conjugated to an anti-pADPr antibody, and the other is conjugated to streptavidin, which binds to the biotinylated DNA substrate that PARP1 auto-ribosylates. When PARP1 is active, it creates pADPr chains on the DNA, bringing the beads into proximity and generating a signal. Inhibitors prevent this, reducing the signal.
-
Assay Execution:
-
Incubate PARP1, activated biotinylated DNA, NAD+, and the hit compounds.
-
Stop the reaction and add the AlphaScreen™ donor and acceptor beads.
-
Incubate in the dark to allow bead binding.
-
Read the plate on an AlphaScreen-capable reader.
-
-
Data Analysis: True PARP1 inhibitors should show a dose-dependent decrease in the AlphaScreen™ signal. Hits that are active in the primary luminescence assay but inactive in the AlphaScreen™ assay are likely artifacts and should be discarded.
Conclusion
This application note provides a validated, end-to-end workflow for the high-throughput screening of this compound derivative libraries against PARP1. By coupling a robust, luminescence-based primary assay with a stringent, multi-faceted hit validation cascade, researchers can confidently identify potent and specific inhibitors. This systematic approach minimizes the costly pursuit of artifactual hits and provides a solid foundation for advancing promising compounds into the lead optimization phase of drug discovery. The principles and protocols described herein are adaptable to other enzyme targets and compound libraries, serving as a blueprint for efficient and effective HTS campaigns.
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Simple absorbance-based assays for ultra-high throughput screening. (n.d.). PubMed. Retrieved from [Link]
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Liquid-Handling in High-Throughput Screening. (2024, August 28). Microlit USA. Retrieved from [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Discovery World. Retrieved from [Link]
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High-Throughput Screening (HTS). (n.d.). Beckman Coulter. Retrieved from [Link]
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High-throughput screening (HTS). (2019, April 10). BMG LABTECH. Retrieved from [Link]
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High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Synthego. Retrieved from [Link]
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[Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. (2025, August 21). BellBrook Labs. Retrieved from [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (n.d.). MDPI. Retrieved from [Link]
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Advances in luminescence-based technologies for drug discovery. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved from [Link]
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High-Throughput Screening. (n.d.). Hudson Robotics. Retrieved from [Link]
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Robotic Liquid Handling and Automation in Epigenetics. (n.d.). PubMed. Retrieved from [Link]
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Overview of high-throughput screening. (n.d.). PubMed. Retrieved from [Link]
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High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. (2024, February 16). PubMed. Retrieved from [Link]
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Luminescence Energy Transfer-Based Screening and Target Engagement Approaches for Chemical Biology and Drug Discovery. (2021, July 30). PubMed. Retrieved from [Link]
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Advances in luminescence-based technologies for drug discovery. (2022, December 23). National Center for Biotechnology Information. Retrieved from [Link]
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HTS discovery of PARP1-HPF1 complex inhibitors in cancer. (2023, October 14). PubMed. Retrieved from [Link]
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High-Throughput Screening in Drug Discovery Explained. (2025, September 25). Technology Networks. Retrieved from [Link]
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Simple Absorbance-Based Assays for Ultra-High Throughput Screening. (n.d.). Semantic Scholar. Retrieved from [Link]
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Advances in luminescence-based technologies for drug discovery. (2022, December 23). PubMed. Retrieved from [Link]
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Applications of Biophysics in High-Throughput Screening Hit Validation. (n.d.). ResearchGate. Retrieved from [Link]
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Systematic high-throughput combination drug screen to enhance poly (ADP-ribose) polymerase (PARP) inhibitor efficacy in ovarian cancer. (2023, May 31). ASCO Publications. Retrieved from [Link]
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Fluorescence-Based Assays for High-Throughput Enzyme Screening: Design and Optimization. (2025, June 10). Hong Kong Medical Journal. Retrieved from [Link]
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HTS discovery of PARP1-HPF1 complex inhibitors in cancer. (n.d.). ResearchGate. Retrieved from [Link]
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From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BPS Bioscience. Retrieved from [Link]
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Biophysics: for HTS hit validation, chemical lead optimization, and beyond. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Interference and Artifacts in High-content Screening. (2025, May 28). National Center for Biotechnology Information. Retrieved from [Link]
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Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024, July 13). PubMed. Retrieved from [Link]
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High-Throughput Screening For The Discovery Of Enzyme Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
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Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved from [Link]
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Plate Quality Control. (2023, October 12). Collaborative Drug Discovery. Retrieved from [Link]
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Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved from [Link]
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Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
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Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. (2025, August 10). ResearchGate. Retrieved from [Link]
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WEBINAR: Cell-based and Biochemical High-throughput Screening in 1536-well Plates. (2018, November 19). BMG LABTECH. Retrieved from [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2018, November 1). Scientific & Academic Publishing. Retrieved from [Link]
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Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
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7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]
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Application Notes and Protocols for 7-Nitroisoquinolin-1(2H)-one Based Probes in Cellular Imaging
Introduction: Unveiling Cellular Processes with Bioreductive Probes
The study of dynamic cellular events in real-time is a cornerstone of modern biological research and drug development. Fluorescent probes have emerged as indispensable tools for illuminating these processes with high spatial and temporal resolution. A particularly innovative class of these molecular reporters is the "off-on" fluorescent probes, which remain non-fluorescent (quenched) until activated by a specific biological trigger. This application note delves into the development and application of probes based on the 7-nitroisoquinolin-1(2H)-one scaffold, a promising platform for imaging cellular environments characterized by reductive stress, such as hypoxia.
The core principle behind these probes lies in the potent fluorescence quenching ability of the nitroaromatic group. The this compound core is typically weakly fluorescent. However, in the presence of certain cellular enzymes, particularly nitroreductases (NTR), the nitro group undergoes a bioreduction to the corresponding amino group. This conversion alleviates the quenching effect and initiates a strong fluorescent signal, effectively switching the probe "on".[1][2] This mechanism is of significant interest as nitroreductase activity is often upregulated in hypoxic tumor microenvironments, making this compound based probes powerful tools for cancer research and diagnostics.[1][2]
This guide will provide a comprehensive overview of the principles, synthesis, and application of these probes, using a closely related quinoxaline-based probe, NTR-NO2, as a practical case study to illustrate the experimental workflows.
Scientific Principle: The "Off-On" Switch of Nitroreductase-Activated Probes
The functionality of this compound and analogous probes is predicated on a change in the electronic properties of the fluorophore upon enzymatic action. The nitro group, being strongly electron-withdrawing, quenches the fluorescence of the aromatic system. In the presence of a nitroreductase enzyme and a cofactor such as NADH, the nitro group is reduced to an electron-donating amino group.[1] This transformation initiates an intramolecular charge transfer (ICT) process, leading to a significant increase in fluorescence emission and often a large Stokes shift.[1]
The following diagram illustrates the general mechanism of activation:
Caption: Bioreductive activation of a this compound probe.
This "off-on" response provides a high signal-to-noise ratio, enabling sensitive detection of nitroreductase activity in living cells.
Synthesis of a Representative Probe: A Case Study
The synthesis of such probes generally involves standard organic chemistry reactions. For instance, the synthesis of a 7-(diethylamino)quinolin-2(1H)-one-chalcone fluorescent probe involved a Claisen-Schmidt condensation reaction.[3][4] The synthesis of quinoline-based fluorescent small molecules has also been achieved through a two-step process involving cyclocondensation and chlorination, followed by a regioselective Suzuki-Miyaura cross-coupling reaction.[5]
Photophysical Properties: A Quantitative Look
The effectiveness of a fluorescent probe is determined by its photophysical characteristics. The following table summarizes the key photophysical properties of a representative nitroreductase-activated probe, NTR-NO2, before and after activation.[1]
| Property | Probe (NTR-NO2) | Activated Probe (NTR-NH2) | Significance |
| Absorption Max (λabs) | ~400 nm | ~425 nm | A noticeable red-shift upon activation. |
| Emission Max (λem) | Weak | ~541 nm | Strong fluorescence emission in the green region. |
| Stokes Shift (Δλ) | N/A | ~116 nm | A large Stokes shift minimizes self-quenching and improves signal detection. |
| Fluorescence Quantum Yield (ΦF) | Very Low | Significantly Increased | Demonstrates the "off-on" switching capability. |
| Fluorescence Enhancement | N/A | ~30-fold | Indicates high sensitivity for detecting nitroreductase activity. |
Data is based on the NTR-NO2 probe as a representative example.[1]
Protocols for Cellular Imaging
The following protocols provide a general framework for the use of this compound based probes for imaging nitroreductase activity in live cells. These are based on established protocols for similar fluorescent probes and should be optimized for specific cell lines and experimental conditions.[1]
I. Cell Culture and Plating
-
Culture cells (e.g., HeLa, MCF-7) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[1]
-
For imaging, seed the cells in imaging-compatible dishes (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere and grow to the desired confluency.
II. Induction of Hypoxia (Optional)
To study hypoxia-induced nitroreductase activity, cells can be cultured under hypoxic conditions (e.g., 1% O2) for a specified period (e.g., 6-24 hours) before or during probe incubation.[2]
III. Probe Preparation and Cell Staining
-
Prepare a stock solution of the this compound based probe (e.g., 1-10 mM) in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in a serum-free culture medium to the final working concentration (typically in the range of 1-10 µM). The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.
-
Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for the desired time (e.g., 30-60 minutes) at 37°C.[1] Incubation times may need to be optimized.
IV. Live-Cell Imaging
-
After incubation, the cells can be imaged directly without washing out the probe. Alternatively, to reduce background fluorescence, the probe-containing medium can be removed, and the cells can be washed with PBS before adding fresh imaging medium (e.g., phenol red-free medium).[6]
-
Image the cells using a fluorescence microscope (e.g., confocal or widefield) equipped with appropriate filters for the activated probe's excitation and emission wavelengths. For a probe with an emission maximum around 541 nm, a standard green fluorescence channel would be suitable.[1]
-
Acquire images under both normoxic and hypoxic conditions (if applicable) to compare the fluorescence intensity.
-
For quantitative analysis, measure the mean fluorescence intensity of individual cells using image analysis software (e.g., ImageJ).
The following diagram outlines the general workflow for a cellular imaging experiment:
Caption: Experimental workflow for cellular imaging with a nitroreductase-activated probe.
Trustworthiness and Self-Validation
To ensure the reliability of the experimental results, several controls should be included:
-
Negative Control (Normoxia): Image cells cultured under normal oxygen conditions (normoxia) and stained with the probe. These cells should exhibit minimal fluorescence, confirming the probe's "off" state in the absence of significant nitroreductase activity.
-
Positive Control (Exogenous Nitroreductase): Treat cells with a known concentration of purified nitroreductase before or during probe incubation to confirm the probe's responsiveness.
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the probe concentration and incubation time are not cytotoxic.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) at the same concentration used for the probe to rule out any effects of the solvent on the cells.
Conclusion and Future Perspectives
Probes based on the this compound scaffold and its analogs represent a powerful and versatile class of tools for cellular imaging. Their ability to switch from a non-fluorescent to a highly fluorescent state in response to nitroreductase activity makes them particularly well-suited for studying cellular processes associated with reductive stress, such as hypoxia in tumors. The protocols and principles outlined in this application note provide a solid foundation for researchers to incorporate these innovative probes into their experimental workflows.
Future developments in this field may focus on creating probes with excitation and emission wavelengths in the near-infrared (NIR) region to enable deeper tissue imaging in vivo.[2] Additionally, the development of ratiometric probes, which exhibit a shift in emission wavelength upon activation, could provide more quantitative and reliable measurements of nitroreductase activity.[1] The continued evolution of these molecular tools will undoubtedly provide deeper insights into the complex and dynamic world of the living cell.
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A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 2021. [Link]
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An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega, 2020. [Link]
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Activatable near-infrared fluorescent probe triggered by nitroreductase for in vivo ulcerative colitis hypoxia imaging. Analytica Chimica Acta, 2022. [Link]
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Studies on the synthesis and properties of quinolinone-based fluorescent probe. ResearchGate, 2008. [Link]
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Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology, 2020. [Link]
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Synthesis, Photophysical Properties, Theoretical Studies, and Living Cancer Cell Imaging Applications of New 7-(Diethylamino)quinolone Chalcones. Molecules, 2022. [Link]
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Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH, 2018. [Link]
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Live cell imaging : methods and protocols. University of California San Francisco, 2010. [Link]
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Nitroreductase-Activated Probes for Monitoring Hypoxia. ACS Sensors, 2025. [Link]
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Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[4]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 2020. [Link]
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Green Chemistry Approaches for the Synthesis of 7-Nitroisoquinolin-1(2H)-one: Advanced Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-Nitroisoquinolin-1(2H)-one scaffold is a valuable intermediate in medicinal chemistry, primarily serving as a precursor to the corresponding 7-amino derivative, which is a key building block for various pharmacologically active agents. Traditional synthetic routes to this compound often involve harsh nitrating agents, hazardous solvents, and energy-intensive conditions, posing significant environmental and safety challenges. This application note details two robust, green chemistry-based protocols for the synthesis of this compound, leveraging microwave-assisted and ultrasound-assisted techniques. These methods prioritize sustainability by reducing reaction times, minimizing waste, and employing safer reaction media. By providing detailed, step-by-step protocols and explaining the causality behind experimental choices, this guide aims to equip researchers with practical and environmentally responsible strategies for synthesizing this important heterocyclic compound.
Introduction: The Imperative for Greener Synthesis
The isoquinolin-1(2H)-one core is a privileged structure found in numerous natural products and therapeutic agents, exhibiting a wide array of biological activities.[1][2] The introduction of a nitro group at the C7 position provides a critical chemical handle for further elaboration, making this compound a highly sought-after intermediate in drug discovery.
However, conventional synthetic organic chemistry often relies on methods that are at odds with modern principles of sustainability. These traditional routes frequently use stoichiometric amounts of hazardous reagents, volatile organic solvents, and require prolonged heating, leading to significant energy consumption and waste generation.[1][3][4] In response, the field of green chemistry advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3][5]
This guide focuses on applying green chemistry principles to the synthesis of this compound. We will explore two powerful, energy-efficient technologies: microwave (MW) irradiation and ultrasound (US) irradiation. These techniques offer substantial advantages over conventional heating methods, including dramatically accelerated reaction rates, improved product yields, and enhanced purity.[5][6][7] By coupling these technologies with the use of benign solvents or solvent-free conditions, we can develop synthetic pathways that are not only efficient and high-yielding but also environmentally and economically superior.
Protocol I: Microwave-Assisted Synthesis via Intramolecular Cyclization
Rationale and Mechanistic Insight:
Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric loss. This rapid, localized heating often leads to reaction rates that are orders of magnitude faster than those achieved with conventional oil baths.[7][8] This protocol describes the intramolecular cyclization of a suitable precursor, 2-cyano-5-nitrophenylacetic acid, a reaction that is significantly accelerated under microwave irradiation. The solvent-free (neat) condition further enhances the green credentials of this method by eliminating solvent-related waste and simplifying product work-up.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for Microwave-Assisted Synthesis.
Detailed Step-by-Step Protocol:
Materials:
-
2-cyano-5-nitrophenylacetic acid (1.0 mmol, 206 mg)
-
Ammonium carbonate (2.0 mmol, 192 mg)
-
10 mL microwave process vial with snap cap
-
Microwave synthesizer
-
Standard laboratory glassware for work-up
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Diethyl ether
Procedure:
-
Reactant Preparation: In a clean, dry agate mortar, combine 2-cyano-5-nitrophenylacetic acid (1.0 mmol) and ammonium carbonate (2.0 mmol). Gently grind the solids together for 2-3 minutes to create a fine, homogeneous powder.
-
Microwave Reaction: Transfer the powdered mixture into a 10 mL microwave process vial. Securely seal the vial with a cap. Place the vial inside the cavity of the microwave synthesizer.
-
Irradiation Program: Set the reaction parameters as follows:
-
Temperature: 180 °C (monitored by internal IR sensor)
-
Hold Time: 15 minutes
-
Ramp Time: 2 minutes
-
Power: 150 W (dynamic power control)
-
Stirring: High
-
-
Cooling and Work-up: After the irradiation is complete, cool the vial to below 50 °C using the instrument's compressed air cooling system. Carefully open the vial in a fume hood.
-
Product Isolation: Add 10 mL of 1 M HCl to the dark solid residue in the vial. Stir vigorously with a spatula to break up any clumps. A yellow precipitate should form.
-
Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold deionized water (2 x 5 mL) and cold diethyl ether (1 x 5 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified yellow solid under high vacuum for at least 4 hours to obtain the final product, this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol II: Ultrasound-Assisted, Copper-Catalyzed Annulation
Rationale and Mechanistic Insight:
Ultrasound irradiation promotes chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[6] This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and dramatically increasing mass transfer.[5] This protocol utilizes a copper-catalyzed C-N intramolecular cyclization, a transformation that benefits significantly from sonication. The use of an aqueous ethanol mixture as the solvent represents a greener alternative to more toxic solvents like DMF or toluene.[9]
Experimental Workflow: Ultrasound-Assisted Synthesis
Caption: Workflow for Ultrasound-Assisted Synthesis.
Detailed Step-by-Step Protocol:
Materials:
-
2-Iodo-5-nitrobenzamide (1.0 mmol, 292 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
L-Proline (0.2 mmol, 23 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Ethynyltrimethylsilane (1.2 mmol, 0.17 mL)
-
Ethanol/Water (1:1 v/v), 5 mL
-
Ultrasonic bath (Frequency: 40 kHz, Power: 300 W)
-
Standard laboratory glassware for work-up and chromatography
-
Saturated ammonium chloride (NH₄Cl) solution, brine, ethyl acetate, hexane, anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Loading: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodo-5-nitrobenzamide (1.0 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add 5 mL of a 1:1 ethanol/water mixture to the flask.
-
Sonication Setup: Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is slightly below the water level of the bath. Begin stirring.
-
Reagent Addition and Reaction: Add ethynyltrimethylsilane (1.2 mmol) to the suspension via syringe. Turn on the ultrasonic bath and set the temperature to 60 °C. Sonicate the mixture for 45 minutes.
-
Reaction Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting benzamide is consumed.
-
Quenching and Extraction: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of saturated aqueous NH₄Cl solution to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Work-up: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Summary and Comparative Analysis
The proposed green protocols offer significant advantages over potential conventional methods, which typically involve multi-step syntheses with harsh nitration conditions (e.g., HNO₃/H₂SO₄) and chlorinated solvents.
| Parameter | Conventional Method (Hypothetical) | Protocol I (Microwave-Assisted) | Protocol II (Ultrasound-Assisted) |
| Reaction Time | 6 - 24 hours | 15 minutes | 45 minutes |
| Temperature | 0 °C to 100 °C | 180 °C (localized) | 60 °C |
| Solvent | H₂SO₄, Dichloromethane | Solvent-free | Ethanol/Water (1:1) |
| Catalyst | None (stoichiometric reagents) | None (thermal) | CuI / L-Proline (catalytic) |
| Expected Yield | Moderate (~50-60%) | High (>85%) | Good to High (>75%) |
| Waste Profile | Acidic waste, chlorinated solvent | Minimal solid waste | Aqueous waste, minimal organic solvent |
| Safety Concerns | Strong acids, toxic solvents | High pressure/temperature in sealed vial | Flammable solvent |
Conclusion
The adoption of green chemistry principles is essential for the future of sustainable pharmaceutical development. The microwave-assisted and ultrasound-assisted protocols presented here offer highly efficient, rapid, and environmentally benign alternatives for the synthesis of this compound.[1][5] These methods not only reduce waste and energy consumption but also often provide higher yields and cleaner reaction profiles compared to traditional approaches. By integrating these advanced techniques, researchers and drug development professionals can significantly improve the sustainability of their synthetic operations while accelerating the discovery of new chemical entities.
References
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
- Solvent-Free Synthesis of Pyrrolo [2,1-α] Isoquinolines via One-Pot Four- Component Reaction.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.
- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul
- Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water.
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Semantic Scholar.
- Catalytic Advances and Emerging Strategies for Isoquinolin‐1(2H)‐One Synthesis: Reaction Scope and Mechanistic Perspectives.
- Catalyst free synthesis of isoquinoline.
- Ultrasound-promoted Green Synthesis of pyrido[2,1-a]isoquinoline Derivatives and Studies on their Antioxidant Activity. PubMed.
- Ultrasound for Drug Synthesis: A Green Approach. PubMed Central.
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PubMed Central.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers.
Sources
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitroisoquinolin-1(2H)-one
Welcome to the Technical Support Center for the synthesis of 7-Nitroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis. This document provides a comprehensive approach, from understanding the reaction mechanism to detailed experimental protocols and solutions to common challenges.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a significant regioselectivity challenge. The target molecule is a valuable building block in medicinal chemistry, and achieving a high yield of the desired isomer is crucial. The most common synthetic route involves a two-step process: the synthesis of the isoquinolin-1(2H)-one core, followed by electrophilic nitration. The primary difficulty lies in directing the nitro group specifically to the C-7 position of the isoquinoline ring.
This guide will focus on a robust, two-step synthetic strategy and provide detailed troubleshooting for each stage.
Proposed Synthetic Pathway
The synthesis is approached in two main stages, as illustrated below. Each stage has its own set of challenges and optimization parameters.
Overcoming solubility issues of 7-Nitroisoquinolin-1(2H)-one in aqueous solutions
Welcome to the dedicated technical support guide for 7-Nitroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility challenges encountered with this compound in aqueous solutions. Our goal is to provide you with the foundational knowledge and practical methodologies to ensure the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Why is it poorly soluble?
A1: Understanding the Physicochemical Properties of this compound
The solubility challenges with this compound stem from its molecular structure. Several key features contribute to its poor aqueous solubility:
-
Aromatic System: The isoquinoline core is a large, hydrophobic bicyclic aromatic system. This nonpolar structure has unfavorable interactions with the highly polar water molecules.
-
Nitro Group (-NO₂): While the nitro group is polar, its contribution is not sufficient to overcome the hydrophobicity of the large aromatic scaffold.
-
Lactam Moiety: The isoquinolin-1(2H)-one structure contains a lactam, which is a cyclic amide. While the N-H group can participate in hydrogen bonding, the overall molecule remains moderately lipophilic. A predicted LogP value of 1.4363 indicates a preference for a more nonpolar environment over water[1].
-
Crystal Lattice Energy: Poorly soluble compounds are often crystalline solids. The energy required to break the crystal lattice and solvate the individual molecules in water can be substantial, leading to low solubility.
Essentially, the molecule has a difficult time integrating into the hydrogen-bonding network of water, leading to precipitation or failure to dissolve.
Q2: What is the first and simplest step I should take to try and dissolve my compound?
A2: The Co-Solvent Approach: A Practical First Step
For many poorly soluble compounds, using a water-miscible organic co-solvent is the most direct and effective initial strategy. Co-solvents work by reducing the overall polarity of the aqueous solution, thereby decreasing the interfacial tension between the compound and the solvent and making solvation more favorable.[2][3]
Recommended Co-solvents:
-
Dimethyl Sulfoxide (DMSO): An excellent, highly polar aprotic solvent for initial stock solution preparation.
-
Ethanol: A less toxic option suitable for many biological assays.
-
Polyethylene Glycol (PEG 400) & Propylene Glycol (PG): Common co-solvents used in preclinical formulations.[4][5]
-
Select a Co-Solvent: Start with DMSO due to its strong solubilizing power.
-
Prepare a High-Concentration Stock:
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of DMSO to dissolve the compound completely. Aim for a high concentration (e.g., 10-50 mM). Gentle warming (to 37°C) or vortexing can assist in dissolution.
-
-
Serial Dilution into Aqueous Buffer:
-
Perform a stepwise dilution of the DMSO stock into your final aqueous experimental buffer.
-
Crucial Step: When diluting, add the DMSO stock to the aqueous buffer while vortexing. This ensures rapid dispersion and minimizes the risk of precipitation.
-
Best Practice: Keep the final concentration of the organic co-solvent as low as possible in your final working solution (typically <1%, and ideally <0.1%) to avoid off-target effects in biological assays.
-
Troubleshooting Tip: If the compound precipitates upon dilution, it indicates that the aqueous medium cannot support that concentration. You may need to lower the final concentration or explore the alternative strategies outlined below.
| Co-Solvent | Polarity | Common Final Concentration | Notes |
| DMSO | Highly Polar Aprotic | < 0.5% | Excellent solubilizer; can have cellular effects at higher concentrations. |
| Ethanol | Polar Protic | < 1% | Generally well-tolerated in cell-based assays; less potent solvent than DMSO. |
| PEG 400 | Polar | 10-30% | Often used in combination with other solvents for in vivo studies.[4][5] |
| Propylene Glycol | Polar | 10-40% | Good safety profile; commonly used in pharmaceutical formulations.[5] |
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Leveraging Ionization through pH Modification
Adjusting the pH of the solution can significantly increase the solubility of ionizable compounds.[][7][8] The solubility of the ionized form of a drug is typically much higher than its neutral form.
-
For Weakly Acidic Compounds: Increasing the pH above the compound's pKa will deprotonate it, forming a more soluble anionic salt.
-
For Weakly Basic Compounds: Decreasing the pH below the pKa will protonate it, forming a more soluble cationic salt.[8][9]
-
Determine the Compound's Nature: Based on its structure, this compound is likely weakly acidic.
-
Prepare a Slurry: Suspend the compound in your desired aqueous buffer.
-
Titrate with a Base: While stirring, slowly add a dilute solution of a base (e.g., 0.1 M NaOH) dropwise.
-
Monitor for Dissolution: Observe for visual dissolution of the solid material as the pH increases. Use a calibrated pH meter to track the pH.
-
Identify the Solubilization pH: Note the pH at which the compound fully dissolves. This pH should be maintained in your final experimental solution.
-
Control for pH Effects: It is critical to run a vehicle control at the same final pH to ensure that the observed biological effects are due to the compound and not the change in pH itself.
Caption: Workflow for pH-based solubilization.
Q4: The co-solvent and pH adjustment methods are not sufficient or are incompatible with my assay. What's next?
A4: Advanced Solubilization Techniques: Surfactants and Cyclodextrins
When simpler methods fail, formulation enhancers like surfactants and cyclodextrins offer robust alternatives.
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[10] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively creating a nano-sized "ferry" that keeps them solubilized in the bulk aqueous phase.[11][12]
Commonly Used Surfactants:
-
Tween® 80 (Polysorbate 80): A non-ionic surfactant widely used in pharmaceutical formulations.[5]
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, generally used in biochemical but not in vivo applications due to protein-denaturing properties.
-
Solutol® HS-15: A non-ionic solubilizer with a good safety profile.[4]
-
Select a Surfactant: For most biological applications, a non-ionic surfactant like Tween® 80 is a good starting point.
-
Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v Tween® 80).
-
Test Different Concentrations: Prepare a series of dilutions of the surfactant in your buffer (e.g., 0.01%, 0.1%, 1%).
-
Add the Compound: Add this compound to each surfactant solution and stir or sonicate until dissolved.
-
Determine Minimum Effective Concentration: Identify the lowest concentration of surfactant that achieves the desired compound solubility to minimize potential assay interference.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can form inclusion complexes by encapsulating the hydrophobic part of a drug molecule within their cavity, thereby increasing its apparent water solubility.[14][15]
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity make it a preferred choice in pharmaceutical research.[4][13]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): An anionic derivative with excellent solubilizing capacity and a strong safety record.[4]
-
Select a Cyclodextrin: HP-β-CD is a versatile starting choice.
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in your aqueous buffer. It may require stirring to fully dissolve.
-
Add the Compound: Add this compound to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex.
-
Clarify the Solution: Centrifuge or filter the solution to remove any undissolved material before determining the concentration of the solubilized compound.
Caption: A stepwise strategy for solubilizing difficult compounds.
References
- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Popa, D. V., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Ferreira, M., et al. (n.d.). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. PubMed.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- CORE. (2015). Surfactants: Pharmaceutical and Medicinal Aspects.
- ResearchGate. (n.d.). (PDF) CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
- The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation.
- Biosynth. (2024, December 16). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
- Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach.
- ChemScene. (n.d.). This compound.
- BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
- CompoundingToday.com. (n.d.). pH Adjusting Database.
- pH Adjustment and Neutralization, the basics. (n.d.).
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- JMPAS. (2012, December 12). Techniques for solubility enhancement of poorly soluble drugs: an overview.
- PharmaTutor. (2012, September 19). DIFFERENT METHODS OF ENHANCEMENT OF SOLUBILIZATION AND BIOAVAILABILITY OF POORLY SOLUBLE DRUGS: A RECENT REVIEW.
- ResearchGate. (n.d.). Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- NIH. (n.d.). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pnrjournal.com [pnrjournal.com]
- 7. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 8. jmpas.com [jmpas.com]
- 9. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Approach on Surfactants Use and Properties in Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. THE PCCA BLOG | The Role of Surfactants in Compounded Preparation [pccarx.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Nitroisoquinolin-1(2H)-one
This guide provides in-depth technical support for researchers, scientists, and drug development professionals focused on the purification of 7-Nitroisoquinolin-1(2H)-one via recrystallization. It is structured as a series of frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique based on the principle of differential solubility.[1][2] The goal is to identify a solvent (or solvent system) that dissolves this compound completely at an elevated temperature but only sparingly at lower temperatures.[3] As a hot, saturated solution of the crude compound is allowed to cool, the solubility of this compound decreases, forcing it to crystallize out of the solution. Ideally, impurities present in the crude mixture will either be insoluble in the hot solvent (and can be filtered off) or remain dissolved in the cold solvent (the mother liquor) as the desired product crystallizes.[1] This process relies on the concept that molecules of the same compound fit best into that compound's crystal lattice structure, thereby excluding dissimilar impurity molecules.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
Key Solvent Characteristics:
-
The compound should be highly soluble at the solvent's boiling point and poorly soluble at room temperature or below.
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
-
A general rule of thumb is that solvents with functional groups similar to the solute are often good candidates.[5] Given the polar nitro group and the lactam structure of this compound, polar solvents are a good starting point.
Recommended Screening Protocol:
-
Place a small amount (10-20 mg) of your crude this compound into several different test tubes.
-
Add a few drops of a candidate solvent to each tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that show poor room-temperature solubility. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The solvent that produces a high yield of clean-looking crystals is the best choice.
Table 1: Potential Solvents for Screening
| Solvent Class | Candidate Solvents | Rationale & Considerations |
| Alcohols | Ethanol, Methanol, Isopropanol | Often effective for polar, aromatic nitro compounds.[6][7] Ethanol is a common starting point. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, but its low boiling point may require care. Soluble in Acetone.[8] |
| Esters | Ethyl Acetate | Medium polarity; may offer a different solubility profile. Soluble in Ethyl Acetate.[8] |
| Mixed Solvents | Ethanol/Water, Acetone/Water, Toluene/Hexane | Used when no single solvent is ideal. The compound is dissolved in a "good" solvent (e.g., hot ethanol) and a "poor" solvent (e.g., water) is added dropwise until the solution becomes cloudy (the saturation point).[1][6] |
Q3: What are the primary safety precautions when performing this recrystallization?
A3: this compound is classified as a hazardous substance with warnings for ingestion and irritation to the skin, eyes, and respiratory system.[4] Therefore, all manipulations must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7] The organic solvents used are typically flammable and may have their own specific hazards; always consult the Safety Data Sheet (SDS) for each solvent before use.[7]
Q4: How can I assess the purity of my final product?
A4: Purity assessment is crucial to validate the success of the recrystallization.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting range. Compare the experimentally determined melting point to a literature value if available. For a related compound, 5-nitroisoquinoline, the melting point is 106-109 °C, which can serve as a rough, non-definitive reference point.[9]
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, distinct spot for the final product, whereas the crude material may show multiple spots corresponding to impurities.
-
Spectroscopic Analysis: For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed.
Troubleshooting Guide
Problem: My compound will not dissolve, even in the boiling solvent.
-
Cause: You may have chosen a poor solvent, or you have not added enough solvent.
-
Solution:
-
Ensure the solvent is at a rolling boil.
-
Add more solvent in small increments (0.5-1.0 mL at a time), allowing the solution to return to a boil after each addition.[1]
-
If a large volume of solvent has been added and the compound remains insoluble, it is the wrong solvent. Recover your compound by evaporating the solvent and start the solvent screening process again.
-
If there are insoluble particles that remain even with excess hot solvent, these are likely insoluble impurities. You should proceed to a hot filtration step to remove them.
-
Problem: After cooling, no crystals have formed in the flask.
-
Cause A: Too much solvent was used. This is the most common reason for crystallization failure, resulting in a solution that is not saturated at the lower temperature.[10]
-
Solution: Gently heat the solution to boil off some of the solvent. Reduce the volume by 20-30% and then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the product to precipitate out of the hot solution.[11]
-
-
Cause B: The solution is supersaturated. The molecules have not yet initiated the process of forming a crystal lattice.
-
Solution 1: Induce Crystallization by Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6][11]
-
Solution 2: Seeding. If you have a small crystal of pure this compound from a previous batch, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[6]
-
Solution 3: Extended Cooling. Ensure the flask has cooled completely to room temperature before moving it to an ice-water bath. Rushing this step can inhibit crystallization.[1] Allow the flask to sit in the ice bath for at least 15-20 minutes.[1]
-
Problem: My product has separated as an oil instead of crystals ("oiling out").
-
Cause: This occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[7][11] It can also be exacerbated by the presence of impurities.[10]
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[11]
-
Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the rate of heat loss. This allows the solution to reach a temperature below the compound's melting point before it becomes saturated.[10]
-
Scratching the flask with a glass rod during the cooling process can also help encourage crystal formation over oiling.[11]
-
Problem: The final crystals are still colored or appear impure.
-
Cause A: Colored impurities are co-crystallizing with your product.
-
Solution: If the impurities are colored and present in small amounts, you can use activated charcoal. After dissolving the crude product in the hot solvent, add a very small amount of decolorizing charcoal (a spatula tip). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.[1] Caution: Using too much charcoal can adsorb your product and significantly reduce the yield.
-
-
Cause B: The cooling was too rapid.
-
Solution: Rapid cooling can trap impurities within the growing crystal lattice.[3] Repeat the recrystallization, ensuring the solution cools slowly and undisturbed to room temperature before placing it in an ice bath.
-
Experimental Protocol: Recrystallization of this compound
This protocol assumes ethanol has been identified as a suitable solvent through screening.
Workflow Diagram: Recrystallization Process
Caption: Workflow for the recrystallization of this compound.
1. Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).
-
In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to a gentle boil on a hot plate.
-
Add the minimum amount of hot solvent to the Erlenmeyer flask to dissolve the crude solid completely. Add the solvent in small portions, swirling the flask after each addition.[1] Keep the solution at or near boiling.
2. Hot Filtration (Optional):
-
If insoluble impurities or colored impurities (after charcoal treatment) are present, perform a hot gravity filtration.
-
Place a short-stemmed funnel with fluted filter paper into a clean Erlenmeyer flask. Heat the entire apparatus on a hot plate to prevent premature crystallization in the funnel.[11]
-
Pour the hot solution through the filter paper. Add a small amount of extra hot solvent to rinse the original flask and the filter paper to ensure all the product is transferred.
3. Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Crystal formation should begin within 10-20 minutes.[3] Slow cooling is essential for forming pure crystals.[1]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1]
4. Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[1] Using cold solvent minimizes the loss of the desired product.
5. Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the Büchner funnel for several minutes.
-
Transfer the crystals to a watch glass and dry them completely. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
6. Purity and Yield Assessment:
-
Weigh the dried, pure this compound to calculate the percent recovery.
-
Determine the melting point and run a TLC to confirm the purity of the final product.
References
-
Recrystallization - Single Solvent. (n.d.). University of Calgary. Retrieved from [Link]
-
Ben Salah, H., Kammoun, M., Hamdi, B., Bohé, L., & Damak, M. (2008). 2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1938. Retrieved from [Link]
-
PubChem. (n.d.). 7-Nitroisoquinoline-1,3(2H,4H)-dione. National Center for Biotechnology Information. Retrieved from [Link]
-
Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29430–29438. Retrieved from [Link]
-
Problems in recrystallization. (n.d.). Biocyclopedia. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Chemical/Laboratory Techniques: Recrystallization. (2022, October 14). University of Groningen. [Video]. YouTube. Retrieved from [Link]
-
Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022, March 4). ACS Omega. Retrieved from [Link]
-
2-methyl-5-nitroisoquinolin-1-one. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). Sci Vis Lab. [Video]. YouTube. Retrieved from [Link]
- The crystallization of quinoline. (n.d.). Google Patents.
-
Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2015). American Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. Home Page [chem.ualberta.ca]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemscene.com [chemscene.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 21796-15-6 CAS MSDS (1(2H)-Isoquinolinone, 3,4-dihydro-7-hydroxy-6-methoxy-2-methyl-) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 5-硝基异喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Identifying and minimizing side products in the nitration of isoquinolin-1(2H)-one
Welcome to the technical support center for the nitration of isoquinolin-1(2H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges, provide in-depth mechanistic explanations, and offer field-proven protocols to help you identify and minimize unwanted side products, thereby optimizing the synthesis of your target nitroisoquinolinone.
Troubleshooting Guide & Experimental Insights
This section is structured as a series of common problems encountered during the nitration of isoquinolin-1(2H)-one. We diagnose the likely causes and provide actionable solutions based on fundamental principles of organic chemistry.
Issue 1: My reaction produces a mixture of nitro isomers. How can I improve the regioselectivity for the 7-nitro product?
Root Cause Analysis:
The formation of multiple isomers is a common outcome in electrophilic aromatic substitution (EAS) reactions on substituted bicyclic heterocycles. In the case of isoquinolin-1(2H)-one (also known as isocarbostyril), the directing effects of the fused ring system lead to substitution primarily on the benzenoid ring.
The lactam moiety acts as an activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring.
-
Para-director: This effect strongly activates the C-7 position.
-
Ortho-director: This effect activates the C-5 position.
Simultaneously, the pyridine ring is deactivated, especially under the strongly acidic conditions of nitration where the nitrogen can be protonated. Therefore, electrophilic attack by the nitronium ion (NO₂⁺) will preferentially occur at the C-7 and C-5 positions, leading to a mixture of 7-nitro and 5-nitro isomers. The 7-nitro isomer is often the desired product in pharmaceutical synthesis.
Troubleshooting & Optimization Strategies:
Controlling the ratio of these isomers is paramount and can be achieved by carefully manipulating the reaction conditions.
-
Temperature Control: This is the most critical parameter. Lowering the reaction temperature (e.g., -10 °C to 0 °C) often enhances selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, which typically favors the formation of the thermodynamically more stable 7-nitro isomer over the sterically more hindered 5-nitro isomer.
-
Rate of Addition: Add the nitrating agent (or the substrate to the acid mixture) slowly and dropwise. This maintains a low instantaneous concentration of the electrophile and helps to control the reaction's exotherm, preventing localized temperature spikes that can reduce selectivity.
-
Choice of Nitrating System: While "mixed acid" (HNO₃/H₂SO₄) is standard, alternative nitrating agents can offer milder conditions and improved selectivity.[1][2]
-
Nitric Acid in Acetic Anhydride: This generates acetyl nitrate in situ, which can be a milder and more selective nitrating agent.
-
Potassium Nitrate in Sulfuric Acid: This can sometimes provide better control over the reaction rate.
-
Table 1: Effect of Reaction Parameters on Product Selectivity
| Parameter | Condition | Expected Outcome on 7-Nitro/5-Nitro Ratio | Rationale |
| Temperature | Low (-10 °C to 5 °C) | Increases ratio (favors 7-nitro) | Favors the thermodynamically controlled product. |
| High (> 25 °C) | Decreases ratio (more 5-nitro) | More energy available to overcome the higher activation barrier for 5-nitro formation; risk of side reactions increases. | |
| Acid Concentration | High H₂SO₄ conc. | Generally improves nitration | Ensures complete generation of the nitronium ion (NO₂⁺).[3] |
| Lower H₂SO₄ conc. | May decrease reaction rate and yield | Incomplete formation of the active electrophile. | |
| Reaction Time | Optimal | Maximizes conversion of starting material | Reaction proceeds to completion. |
| Excessive | Risk of dinitration or degradation | The product is exposed to harsh acidic conditions for too long. |
Issue 2: The reaction is producing significant amounts of dinitro and/or dark, tarry by-products.
Root Cause Analysis:
-
Dinitration: The initial product, this compound, is significantly deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the nitro group. However, under forcing conditions (high temperatures, prolonged reaction times, or excess nitrating agent), a second nitration can occur, likely yielding 5,7-dinitroisoquinolin-1(2H)-one.
-
Degradation/Tarrying: Isoquinolinones can be susceptible to oxidation and decomposition in hot, concentrated acid mixtures. This is often the source of dark-colored, intractable by-products that complicate purification and reduce yield.
Troubleshooting & Optimization Strategies:
-
Strict Stoichiometry: Use a carefully measured amount of the nitrating agent, typically between 1.0 and 1.1 equivalents. Using a large excess significantly increases the risk of dinitration.
-
Maintain Low Temperature: As with improving regioselectivity, keeping the reaction temperature low (ideally ≤ 5 °C) is the most effective way to prevent over-reaction and degradation.
-
Quenching the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), it should be quenched promptly and efficiently. Pouring the reaction mixture slowly onto crushed ice is a standard and effective method. This dilutes the acid and dissipates heat, immediately stopping the reaction.
-
Monitor the Reaction: Follow the consumption of the starting material using an appropriate analytical technique. Do not extend the reaction time unnecessarily.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this nitration reaction? A1: The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[3][4]
-
Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Nucleophilic Attack: The π-electron system of the isoquinolinone's benzene ring attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base in the mixture (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring aromaticity and yielding the final product.
Q2: How do I effectively purify the this compound from the 5-nitro isomer? A2: The isomers often have very similar polarities, making purification challenging.
-
Column Chromatography: This is the most reliable method. Use a high-resolution silica gel and a carefully optimized eluent system. A good starting point is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. A shallow gradient elution can often provide the best separation.
-
Recrystallization: If a significant amount of one isomer is present, fractional recrystallization may be possible. This requires screening various solvents to find one in which the solubilities of the two isomers are sufficiently different.
Q3: Can I run this reaction at room temperature? A3: While the reaction may proceed at room temperature, it is strongly discouraged. Performing the reaction at elevated temperatures will lead to a loss of regioselectivity (more 5-nitro isomer), an increased risk of dinitration, and a higher likelihood of substrate degradation, resulting in lower yields and a more difficult purification.
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired 7-nitro isomer while minimizing side products.
Materials:
-
Isoquinolin-1(2H)-one
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90% or greater)
-
Deionized Water & Crushed Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt or acetone/dry ice bath.
-
Acid Mixture: Carefully add concentrated sulfuric acid (5 mL per 1 g of substrate) to the flask and cool the acid to -5 °C.
-
Substrate Addition: Slowly add isoquinolin-1(2H)-one (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not rise above 5 °C. Stir until all the solid has dissolved.
-
Nitration: Cool the solution to 0 °C. Add fuming nitric acid (1.05 eq) dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature between 0 °C and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM) or LC-MS until the starting material is consumed.
-
Quenching: Prepare a large beaker with a stirred mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the beaker. A precipitate should form.
-
Isolation: Filter the resulting solid precipitate and wash it thoroughly with cold water until the washings are neutral (pH ~7).
-
Drying: Dry the crude solid product under vacuum. The product will be a mixture of 7-nitro and 5-nitro isomers.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., 2% methanol in dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DMF, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the prepared column ("dry loading").
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC. The two isomers should separate, with one eluting before the other.
-
Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure to yield the purified this compound.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Larock, R. C. (1999).
-
Mechanism of Nitration: Electrophilic Substitution Reaction. (2022). YouTube. Available at: [Link]
-
Nitration. (n.d.). In Wikipedia. Retrieved from [Link]
-
Electrophilic substitution reaction in quinoline and isoquinoline. (n.d.). Quimicaorganica.org. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
- Paelz, T. (n.d.). Isoquinoline. Scanned document.
-
A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. (n.d.). ResearchGate. Retrieved from [Link]
-
Leonard, M. S. (2013). Electrophilic Aromatic Substitution: Nitration. YouTube. Available at: [Link]
- Ingrassia, L., Lefranc, F., Mathieu, V., Darro, F., & Kiss, R. (2008). Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents. Current Medicinal Chemistry, 15(1), 1-16.
- Olah, G. A., & Lin, H. C. (1998). U.S. Patent No. 5,977,418. Washington, DC: U.S.
- Zhang, J., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
- Gimaletdinova, O. A., & Miftakhov, M. S. (2010). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 46, 629–649.
- Ingrassia, L., Lefranc, F., Mathieu, V., Darro, F., & Kiss, R. (2009). Amaryllidaceae Isocarbostyril Alkaloids and Their Derivatives as Promising Antitumor Agents. Current Pharmaceutical Design, 15(31), 3746-3762.
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- Zhang, Y., et al. (2021). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2021(5), 843-851.
Sources
- 1. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 2. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
Stability of 7-Nitroisoquinolin-1(2H)-one under acidic and basic conditions
Technical Support Center: 7-Nitroisoquinolin-1(2H)-one
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of this molecule under acidic and basic conditions. Our goal is to equip you with the scientific rationale and practical methodologies needed to navigate challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a heterocyclic compound featuring a lactam (a cyclic amide) fused to a nitro-substituted benzene ring. The stability of this molecule is largely dictated by the reactivity of the lactam ring. Generally, lactams are more stable than their acyclic amide counterparts but are susceptible to hydrolysis under both acidic and basic conditions, which cleaves the cyclic amide bond. The presence of the strongly electron-withdrawing nitro group at the 7-position significantly influences the molecule's reactivity, making the lactam's carbonyl carbon more electrophilic and thus more prone to nucleophilic attack, particularly under basic conditions.[1][2]
Q2: What is the expected degradation pathway for this compound under acidic conditions?
A2: Under acidic conditions, the degradation proceeds via acid-catalyzed hydrolysis of the lactam ring. The reaction mechanism typically involves two key steps. First, the carbonyl oxygen of the lactam is protonated, which significantly increases the electrophilicity of the carbonyl carbon. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbonyl carbon.[3][4][5] This leads to the formation of a tetrahedral intermediate, followed by ring-opening to yield 2-(carboxymethyl)-4-nitrobenzoic acid.
Q3: What degradation is anticipated under basic conditions?
A3: The molecule is expected to be significantly less stable under basic conditions compared to acidic ones. The degradation pathway is a base-catalyzed hydrolysis initiated by the direct nucleophilic attack of a hydroxide ion on the lactam carbonyl carbon.[5][6] This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the amide bond within the ring. This process is generally faster than acid-catalyzed hydrolysis because the strong electron-withdrawing nitro group enhances the susceptibility of the carbonyl carbon to nucleophilic attack. The final product is the salt of 2-(carboxymethyl)-4-nitrobenzoic acid.
Q4: How does the nitro group specifically influence the molecule's stability?
A4: The nitro group is a powerful electron-withdrawing group due to both resonance and inductive effects.[7] This has two major consequences for stability:
-
Increased Electrophilicity: It pulls electron density away from the entire aromatic system and, by extension, from the fused lactam ring. This makes the carbonyl carbon of the lactam more electron-deficient and, therefore, a prime target for nucleophiles like the hydroxide ion in basic media.[2]
-
Aromatic Ring Stability: While it activates the lactam for hydrolysis, the electron-withdrawing nature of the nitro group makes the aromatic ring itself more resistant to oxidative degradation.[1]
Q5: What are the recommended storage conditions for this compound?
A5: To ensure maximum stability and prevent premature degradation, this compound should be stored as a solid in a cool, dry, and dark environment.[8][9] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen. For solutions, it is highly recommended to prepare them fresh before use. If solutions must be stored, they should be kept at low temperatures (2-8 °C or frozen) for short durations and buffered at a neutral or slightly acidic pH (pH 4-6), where the molecule exhibits its greatest stability. Avoid storing solutions in basic media.
Troubleshooting Guide
This section addresses specific issues you may encounter during your stability studies.
Issue 1: My compound degrades almost instantaneously upon addition of a basic solution (e.g., 0.1 M NaOH).
-
Possible Cause: The combination of the lactam functional group and the activating effect of the 7-nitro group makes the molecule exceptionally sensitive to base-catalyzed hydrolysis.[1][6] The conditions of your experiment (base concentration, temperature) are likely too harsh for this particular molecule.
-
Troubleshooting Steps:
-
Reduce Base Concentration: Switch from 0.1 M NaOH to a milder base, such as 0.01 M NaOH or a buffered solution at pH 10-12 (e.g., sodium carbonate buffer).
-
Control Temperature: Perform the experiment at a reduced temperature. Start at room temperature (25 °C) or even in an ice bath (0-4 °C) to slow down the reaction kinetics.
-
Shorten Exposure Time: Design your experiment with very short time points for analysis (e.g., 5, 15, and 30 minutes) to capture the degradation profile before it is complete.
-
Analytical Check: Ensure your analytical method (e.g., HPLC) is capable of resolving the parent compound from its degradation product(s) and that the sample is neutralized immediately before injection to halt the reaction.
-
Issue 2: I am observing multiple, poorly resolved peaks in my HPLC chromatogram after acidic stress testing at high temperatures.
-
Possible Cause 1: Secondary Degradation: At elevated temperatures, the primary hydrolytic degradation product can undergo further reactions, such as decarboxylation or other rearrangements, leading to a complex mixture of degradants.
-
Possible Cause 2: Charring/Polymerization: Aggressive conditions (e.g., >1 M HCl at >80 °C) can cause extensive, non-specific degradation, leading to a complex and uninterpretable analytical profile.
-
Troubleshooting Steps:
-
Moderate the Conditions: Reduce the acid concentration to 0.1 M or 0.5 M HCl and lower the temperature to a range of 40-60 °C. The goal of forced degradation is to achieve 10-20% degradation, not complete destruction of the molecule.[10]
-
Optimize Chromatography: Develop a gradient HPLC method to improve the separation of closely eluting peaks. Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH modifiers (e.g., formic acid vs. trifluoroacetic acid).
-
Peak Identification: Use a mass spectrometer detector (LC-MS) to obtain mass-to-charge ratio data for each unexpected peak. This is the most effective way to identify the molecular weights of the degradants and propose their structures.[11]
-
Issue 3: My results are inconsistent across replicate experiments, showing variable rates of degradation.
-
Possible Cause 1: Inaccurate pH Control: Small variations in the pH of your reaction medium, especially near neutrality, can lead to significant differences in hydrolysis rates.
-
Possible Cause 2: Solubility Issues: If the compound or its degradants have poor solubility in the aqueous stress medium, this can lead to non-homogenous reaction conditions and erratic results.
-
Possible Cause 3: Inconsistent Sample Work-up: Failure to completely and consistently neutralize the sample aliquots before HPLC analysis can allow the degradation reaction to continue in the vial, leading to artificially high degradation values.
-
Troubleshooting Steps:
-
Use Buffered Solutions: Whenever possible, use well-characterized buffers to maintain a constant pH throughout the experiment, rather than relying on simple dilutions of strong acids or bases.
-
Add a Co-solvent: If solubility is a concern, add a small, controlled percentage (e.g., 5-10%) of a water-miscible organic solvent like acetonitrile or methanol to your stress medium to ensure all components remain in solution.
-
Standardize Neutralization: Develop a strict protocol for sample quenching. For example, for every 100 µL of sample taken from an acidic stress condition, add a precise volume of a neutralizing base (e.g., 100 µL of 0.1 M NaOH if the stress was 0.1 M HCl) and vortex immediately. Confirm the final pH is near neutral.
-
Data & Protocols
Table 1: Summary of Forced Degradation Conditions & Expected Outcomes
| Stress Condition | Reagent/Parameters | Temperature | Expected Outcome | Primary Degradation Product |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 60 °C | Slow to moderate degradation | 2-(carboxymethyl)-4-nitrobenzoic acid |
| Basic Hydrolysis | 0.01 M - 0.1 M NaOH | RT (25 °C) | Very rapid degradation | 2-(carboxymethyl)-4-nitrobenzoic acid salt |
| Oxidative | 3% H₂O₂ | RT (25 °C) | Likely stable; potential for N-oxidation | Minimal degradation expected |
| Thermal (Solid) | 80 °C | 80 °C | High stability as a solid | Minimal degradation expected |
| Photolytic | ICH Q1B conditions | RT (25 °C) | Potential for nitro group reduction or other photoreactions | Compound-specific; requires characterization |
Protocol 1: Forced Degradation under Acidic Conditions
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: In a clean glass vial, add 1 mL of the stock solution to 9 mL of 1 M HCl to achieve a final drug concentration of 100 µg/mL in 0.9 M HCl.
-
Incubation: Place the vial in a temperature-controlled water bath or oven set to 60 °C.
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 6, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the reaction mixture.
-
Neutralization: Immediately quench the reaction by adding an equivalent volume of 1 M NaOH (e.g., 200 µL) and vortex thoroughly.
-
Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method.[12][13]
Protocol 2: Forced Degradation under Basic Conditions
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Stress Sample Preparation: In a clean glass vial, add 1 mL of the stock solution to 9 mL of 0.01 M NaOH to achieve a final drug concentration of 100 µg/mL in 0.009 M NaOH.
-
Incubation: Keep the vial at room temperature (25 °C). Due to the high reactivity, elevated temperatures are not recommended initially.
-
Time-Point Sampling: At short time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 200 µL).
-
Neutralization: Immediately quench the reaction by adding an equivalent volume of 0.01 M HCl (e.g., 200 µL) and vortex thoroughly.
-
Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method.
Visualized Degradation Pathways & Workflows
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Base-catalyzed hydrolysis pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
-
Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2430. [Link]
-
ResearchGate. (n.d.). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Retrieved from [Link]
-
Musgrave, R. (2017). Lactam Hydrolysis. YouTube. [Link]
-
Bornscheuer, U. T., et al. (2022). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. [Link]
-
MDPI. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Water. [Link]
-
National Institutes of Health. (n.d.). The Mechanisms of Catalysis by Metallo β-Lactamases. PMC. [Link]
-
National Institutes of Health. (2017). β-Lactamases: A Focus on Current Challenges. PMC. [Link]
-
ResearchGate. (n.d.). General hydrolysis mechanism for class A and class C β-lactamases. Retrieved from [Link]
-
Defense Technical Information Center. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Leah4sci. (2015). Acidity of Aromatic Compounds Vid 8 Orgo Acids and Bases. YouTube. [Link]
-
BioPharm International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
National Institutes of Health. (2014). Development of forced degradation and stability indicating studies of drugs—A review. PMC. [Link]
-
National Institutes of Health. (2001). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
-
International Journal of Applied Pharmaceutics. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]
-
MDPI. (2024). Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
PubChem. (n.d.). 7-Nitroisoquinoline-1,3(2H,4H)-dione. [Link]
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
-
Reddit. (2020). Need help understanding Basicity in aromatic structures. [Link]
-
IKEV. (n.d.). The Complete Stability Testing for a Successful Application. [Link]
-
ScienceDirect. (2005). Assay and Stability Testing. [Link]
-
HYDROLYSIS REACTIONS. (2018). [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
-
ResearchGate. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
-
National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PMC. [Link]
-
ResearchGate. (n.d.). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]
-
Organic Chemistry with Victor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
-
ChemRxiv. (2021). Unimolecular, bimolecular and intramolecular hydrolysis mechanisms of 4-nitrophenyl β-D-glucopyranoside. [Link]
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ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]
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Optimizing reaction conditions for the synthesis of 7-Nitroisoquinolin-1(2H)-one derivatives
Welcome to the technical support center for the synthesis of 7-Nitroisoquinolin-1(2H)-one derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. My goal is to combine technical accuracy with practical, field-proven insights to help you navigate the complexities of this synthesis.
Section 1: Troubleshooting Common Issues
This section is structured in a question-and-answer format to directly address the most common and critical issues encountered during the synthesis of this compound and its derivatives.
Question 1: My nitration reaction is resulting in a low yield of the desired 7-nitro isomer. What are the primary factors influencing regioselectivity and how can I optimize them?
Answer:
Low yields of the 7-nitro isomer are a frequent challenge and often point to issues with regioselectivity during the electrophilic nitration of the isoquinolin-1(2H)-one core. The position of nitration is heavily influenced by the directing effects of the substituents on the bicyclic system and the nature of the nitrating agent.
Causality Explained:
Under typical electrophilic nitration conditions (e.g., nitric acid and sulfuric acid), the reaction proceeds via the nitronium ion (NO₂⁺) as the electrophile. The isoquinolinone ring system is activated towards electrophilic substitution in the benzene ring. However, the directing effects can be complex. Standard electrophilic nitration of isoquinoline itself typically yields a mixture of 5- and 8-nitroisoquinolines.[1][2] The presence of the lactam functionality in isoquinolin-1(2H)-one further influences the electronic distribution and can lead to a mixture of products.
Troubleshooting Protocol:
-
Choice of Nitrating Agent: The choice of nitrating agent is critical. While a classic mixed acid (HNO₃/H₂SO₄) approach is common, it can be harsh and lead to undesired side products or over-nitration.[3][4] Consider milder and more selective nitrating reagents.[5] Easily accessible nitrates like copper(II) nitrate (Cu(NO₃)₂·H₂O) or iron(III) nitrate (Fe(NO₃)₃·9H₂O) have shown to be effective and can lead to cleaner reactions.[5]
-
Temperature Control: Maintain strict temperature control. Nitration reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity and minimize the formation of byproducts.[6]
-
Solvent Selection: The solvent can influence the reactivity and selectivity of the nitration. While strong acids often serve as both catalyst and solvent, exploring alternative solvents like chlorobenzene has been shown to afford high yields in some aromatic nitrations.[7]
-
Protecting Groups: If your isoquinolin-1(2H)-one derivative has other sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.
Optimization Workflow for Regioselectivity:
Sources
Technical Support Center: Troubleshooting Low Bioactivity of 7-Nitroisoquinolin-1(2H)-one Analogs
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for our 7-Nitroisoquinolin-1(2H)-one analog series. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing and evaluating these compounds, particularly as kinase inhibitors. It is common to encounter challenges in early-stage drug discovery, and this resource provides in-depth troubleshooting for one of the most frequent hurdles: lower-than-expected biological activity.
The this compound scaffold is a promising starting point for the development of novel therapeutics. However, its chemical properties, particularly the presence of the nitro group, introduce specific challenges in synthesis, purification, and biological testing. This guide is structured in a question-and-answer format to directly address issues you may be encountering in your experiments.
Section 1: Issues of Compound Integrity, Purity, and Stability
This section addresses the most critical first step in any investigation into low bioactivity: confirming the identity and quality of your synthesized compound. An issue with the compound itself is often the root cause of poor performance in biological assays.
Q1: My synthesized analog shows significantly lower potency than expected. I've checked my assay conditions, and they seem correct. What's the first thing I should verify?
A1: The first and most crucial step is to rigorously verify the identity, purity, and integrity of your synthesized compound batch. Apparent low potency is frequently traced back to an overestimation of the active compound's concentration due to the presence of impurities.[1]
Causality: If your sample contains residual solvents, starting materials, or synthetic by-products, the actual molar concentration of your active this compound analog in the stock solution will be lower than calculated based on the bulk sample weight. This directly leads to an artificially high IC50 value.
Recommended Actions:
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): Obtain high-resolution ¹H and ¹³C NMR spectra. Confirm that all expected peaks are present and that their integrations match the number of protons. Look for the absence of signals corresponding to starting materials or obvious impurities.
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of your compound, matching its molecular formula.[2]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Run an HPLC analysis with a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). The goal is to achieve >95% purity, which is a common standard for compounds entering biological screening.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This combines the separation power of HPLC with the identification capability of MS, allowing you to identify the masses of impurity peaks.
-
Summary of Analytical Techniques for Compound Verification
| Technique | Purpose | Key Information Provided | Recommended Purity |
| ¹H & ¹³C NMR | Structural Confirmation | Proton/Carbon environment, structural integrity | N/A |
| HRMS | Identity Confirmation | Exact molecular weight and formula | N/A |
| HPLC-UV | Purity Assessment | Percentage purity of the main compound | >95% |
| LC-MS | Impurity Identification | Molecular weights of co-eluting impurities | >95% |
Q2: I've confirmed the structure of my compound is correct, but the purity is borderline (e.g., 90-95%). Could minor impurities still be the problem?
A2: Yes, absolutely. Even small amounts of specific impurities can cause significant issues. The nature of the impurity is as important as its quantity.
Causality & Field Insights:
-
Reactive Impurities: Synthetic by-products or degradation products can be more reactive than your target compound. They might interfere with the assay by binding to the target enzyme, reacting with assay reagents (like ATP or luciferin in kinase assays), or chelating essential metal ions.
-
Structurally Related Impurities: Impurities that are structurally similar to your active compound but lack a key pharmacophore (e.g., a de-nitro analog) can act as competitive binders with low affinity.[3] This can skew dose-response curves and reduce the apparent potency of your lead compound.
-
Inorganic Salts: Residual salts from purification (e.g., trifluoroacetic acid from prep-HPLC) can alter the pH of your assay buffer or directly inhibit your target enzyme, leading to inconsistent results.
Recommended Actions:
-
Re-purification: If purity is below 95% or if you suspect problematic impurities, re-purifying the compound is the best course of action. Techniques like silica gel column chromatography or preparative HPLC are standard.[4][5]
-
Impurity Identification: Use LC-MS to get the mass of the major impurities. This can provide clues as to their origin (e.g., unreacted starting material, a known side-product of the reaction) and help you optimize the synthesis or purification strategy.
Section 2: Troubleshooting the Biological Assay
Once you have high-purity, structurally verified compound, the next step is to scrutinize the bioassay setup. The physicochemical properties of this compound analogs can present unique challenges in aqueous assay buffers.
Q3: My compound is >98% pure, but its dose-response curve is flat or shows a very high IC50. I suspect it's not dissolving properly in my kinase assay buffer. How can I address this?
A3: Poor solubility is a very common cause of low apparent activity for hydrophobic aromatic compounds.[1] If the compound precipitates in the assay buffer, its effective concentration is much lower than the nominal concentration, leading to a right-shifted or flat dose-response curve.
Causality: Many organic small molecules, including isoquinolinone derivatives, have low aqueous solubility. They are typically stored in a 100% DMSO stock solution. When this stock is diluted into the aqueous assay buffer, the compound can crash out of solution if its solubility limit is exceeded.
Recommended Troubleshooting Workflow:
-
Visual Inspection: Prepare your highest concentration assay sample and visually inspect it against a light source for any signs of precipitation or cloudiness. Let it sit for the duration of your assay's pre-incubation step and check again.
-
Solubility Measurement (Nephelometry): For a quantitative assessment, use nephelometry to measure turbidity across your dilution series. This will pinpoint the concentration at which your compound begins to precipitate.
-
Modify Assay Buffer:
-
Increase Co-solvent: If your enzyme can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 1% to 2-5%) can improve solubility. Always run a DMSO tolerance control to ensure the solvent itself isn't affecting enzyme activity.
-
Add Surfactants: Incorporating a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) can help maintain compound solubility. Again, a vehicle control is essential.
-
Q4: My positive control inhibitor works perfectly, but my 7-nitroisoquinolinone analog does not, even though it's pure and soluble. Could the compound be unstable in the assay conditions?
A4: Yes, compound stability is another critical factor. The nitroaromatic group can be susceptible to reduction, and the entire molecule could be unstable under certain pH, light, or temperature conditions.[6][7]
Causality:
-
Reductive Metabolism: The nitro group is an electron-withdrawing group that can be reduced by cellular components, such as nitroreductase enzymes, which might be present in cell-based assays or even as contaminants in recombinant enzyme preparations.[8][9] This reduction can lead to the formation of nitroso and hydroxylamine intermediates, fundamentally changing the molecule's structure and activity.[9][10]
-
pH or Light Sensitivity: The isoquinolinone core or other functional groups on your analog may be susceptible to hydrolysis or photodegradation, respectively.
Recommended Actions:
-
Incubation Study with LC-MS: This is the definitive experiment to test for stability.
-
Incubate your compound in the complete assay buffer (including all components except perhaps the enzyme or substrate) for the full duration of your experiment.
-
Take samples at time zero and at the end of the incubation period.
-
Analyze both samples by LC-MS.
-
Interpretation: A decrease in the peak area of your parent compound and/or the appearance of new peaks at the final time point indicates degradation. The mass of the new peaks can help identify the nature of the degradation (e.g., a mass change of -16 amu suggests reduction of NO₂ to NO).
-
-
Control for Reductive Environment: If you suspect reduction, ensure your assay buffer contains fresh dithiothreitol (DTT) or other reducing agents only if required for enzyme activity. Be aware that some cell-free assay systems can still have residual reductase activity.
Section 3: Structural and Mechanistic Considerations
If you have ruled out issues with compound integrity and assay artifacts, it's time to consider the structure-activity relationship (SAR) and the specific role of the nitro group.
Q5: I've confirmed my compound is pure, stable, and soluble, but it still has no activity. Is it possible the 7-nitro position is simply wrong for my target kinase?
A5: Yes, this is a distinct possibility. The placement and nature of substituents on a kinase inhibitor scaffold are critical for activity. Kinase inhibitors typically bind to the ATP-binding pocket, and specific interactions (e.g., hydrogen bonds, hydrophobic interactions) are required for high-affinity binding.
Causality & SAR Insights:
-
Steric Hindrance: The nitro group, while not exceptionally large, might be positioned in a way that sterically clashes with amino acid residues in the ATP-binding pocket of your specific target kinase, preventing proper binding.
-
Electronic Effects: The strong electron-withdrawing nature of the nitro group significantly alters the electronic properties of the isoquinolinone ring system.[10][11] While this can be beneficial for forming certain interactions, it may also be detrimental if, for example, a more electron-rich system is required for a specific pi-stacking interaction with an aromatic residue (e.g., Phenylalanine) in the active site.
-
Loss of a Key Interaction: It's possible that the parent (non-nitrated) isoquinolinone scaffold makes a critical hydrogen bond or other interaction at the 7-position. By adding a nitro group, you have blocked this essential interaction, leading to a complete loss of activity.
Recommended Next Steps (SAR Exploration):
-
Synthesize Analogs: The best way to test this hypothesis is to synthesize key analogs to probe the SAR at this position.
-
7-Amino Analog: Synthesize the 7-aminoisoquinolin-1(2H)-one analog. The amino group is an electron-donating group and a hydrogen bond donor, providing a stark contrast to the nitro group. The synthesis of this analog is well-documented.[12]
-
7-Hydrogen Analog (Des-nitro): Synthesize the parent isoquinolin-1(2H)-one with no substituent at the 7-position. This will tell you if the nitro group itself is the source of the problem.
-
Other 7-Substituted Analogs: Consider other small substituents like 7-chloro, 7-methoxy, or 7-methyl to probe the steric and electronic requirements at this position.
-
-
Molecular Modeling: If a crystal structure of your target kinase is available, perform molecular docking studies with your 7-nitro analog.[13] This can help visualize the binding pose and may reveal potential steric clashes or unfavorable electronic interactions that explain the lack of activity.[14]
Appendix
A1: Experimental Protocol - Purity and Stability Analysis via LC-MS
-
Stock Solution Preparation: Prepare a 10 mM stock solution of your test compound in 100% DMSO.
-
Sample Preparation (T=0): Dilute the stock solution to its final assay concentration (e.g., 10 µM) in your complete assay buffer. Immediately quench the sample by adding an equal volume of acetonitrile containing an internal standard.
-
Incubation (T=final): Simultaneously, incubate an identical sample at the assay temperature (e.g., 30°C) for the duration of the assay (e.g., 60 minutes).
-
Sample Preparation (T=final): After incubation, quench the sample with acetonitrile and internal standard as described above.
-
LC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Run a suitable gradient (e.g., 5% to 95% B over 5 minutes).
-
MS Detection: Use electrospray ionization (ESI) in both positive and negative modes to detect the parent compound and potential degradation products.
-
-
Data Analysis: Compare the peak area of the parent compound at T=0 and T=final. A significant decrease (>10-15%) suggests instability. Search for new peaks in the T=final sample and analyze their mass spectra to identify potential degradation products.
A2: Experimental Protocol - Standard Kinase Activity Assay (Example: Kinase-Glo®)
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare kinase, substrate peptide, and ATP solutions in this buffer.
-
Compound Plating: Serially dilute your this compound analog in DMSO, then add to a 384-well plate. Add assay buffer to achieve the desired final compound concentrations with a constant DMSO percentage (e.g., 1%). Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls.
-
Kinase/Substrate Addition: Add the kinase and substrate peptide solution to the wells.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction. Use a concentration close to the Kₘ of ATP for your specific kinase to ensure competitive inhibition is detectable.[1]
-
Incubation: Incubate the reaction for 60-120 minutes at 30°C.
-
Detection: Add Kinase-Glo® reagent, which measures the amount of remaining ATP. Luminescence is inversely proportional to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
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- Vertex AI Search, based on "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC - NIH"
- Vertex AI Search, based on "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing"
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Technical Support Center: Navigating Reproducibility in Cell-Based Assays with 7-Nitroisoquinolin-1(2H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 7-Nitroisoquinolin-1(2H)-one. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions to enhance the reproducibility and reliability of your cell-based assays. As an isoquinolinone-based PARP inhibitor, the success of your experiments hinges on careful optimization and a clear understanding of its mechanism of action. This document will equip you with the knowledge to anticipate and address common challenges, ensuring the integrity of your research.
Disclaimer
While this guide provides best practices and troubleshooting advice based on the well-established class of isoquinolinone PARP inhibitors, specific experimental conditions for this compound may require further optimization. The information herein is intended to serve as a robust starting point for your investigations.
Troubleshooting Guide: A-Question-and-Answer Approach
Here, we address specific issues you may encounter during your experiments with this compound, providing not just solutions, but the scientific rationale behind them.
Issue 1: Inconsistent or Lower-Than-Expected Potency in Cell Viability Assays
Question: We are observing significant variability in our IC50 values for this compound across experiments, or the potency is much lower than anticipated for a PARP inhibitor. What could be the underlying causes?
Answer: This is a multifaceted issue that often points to several key experimental variables. Let's break down the potential culprits:
1. Compound Solubility and Stability:
-
The Problem: Isoquinolinone-based compounds can have limited aqueous solubility. If the compound precipitates in your culture medium, the actual concentration exposed to the cells will be lower and more variable than intended.[1]
-
The Scientific Rationale: The formation of precipitates creates a non-homogenous solution, leading to inconsistent dosing across wells and experiments. Furthermore, small molecule inhibitors can degrade over time in aqueous solutions, especially at 37°C.
-
Troubleshooting Steps:
-
Stock Solution Preparation: Always prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. Ensure the compound is fully dissolved before making further dilutions.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low, typically below 0.5%, to avoid solvent-induced toxicity.[2]
-
Visual Inspection: After diluting the compound into your final assay medium, visually inspect for any signs of precipitation.
-
Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock to minimize degradation.
-
2. Cell Line Characteristics and Culture Conditions:
-
The Problem: The sensitivity of a cell line to a PARP inhibitor is intrinsically linked to its DNA damage repair (DDR) capabilities.[2]
-
The Scientific Rationale: The primary mechanism of action for PARP inhibitors is synthetic lethality. They are most effective in cells with a compromised homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations.[3][4] In HR-proficient cells, alternative DNA repair pathways can compensate for PARP inhibition, leading to reduced potency.
-
Troubleshooting Steps:
-
Cell Line Validation: Confirm the DDR status of your cell line. If expecting high potency, use a well-characterized HR-deficient cell line (e.g., those with BRCA1/2 mutations) as a positive control.[5]
-
Passage Number: Use cells with a low and consistent passage number for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in cell growth and drug response. Ensure a uniform single-cell suspension and consistent cell numbers per well.
-
3. Assay Duration and Endpoint:
-
The Problem: The cytotoxic effects of PARP inhibition may take several cell cycles to manifest.
-
The Scientific Rationale: PARP inhibitors trap PARP on DNA, leading to replication fork collapse and the formation of double-strand breaks.[2] The accumulation of this damage to a lethal level is time-dependent.
-
Troubleshooting Steps:
-
Extended Incubation: Consider extending the treatment duration to 72 hours or longer to allow for the full phenotypic effects of the inhibitor to become apparent.[6]
-
Appropriate Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Ensure the chosen assay is suitable for your experimental endpoint.
-
Issue 2: High Background or Inconsistent Results in Cellular PARylation Assays
Question: We are trying to validate the on-target activity of this compound by measuring cellular PARylation levels, but our results are inconsistent or show high background. How can we improve this assay?
Answer: A cellular PARylation assay is a crucial experiment to confirm that your compound is engaging its target, PARP, within the cell. Here’s how to troubleshoot common issues:
-
The Problem: Insufficient PARP activation or technical variability in the assay can lead to unreliable results.
-
The Scientific Rationale: Basal levels of PARP activity in unstressed cells are often low. To observe a robust inhibitory effect, it is necessary to induce DNA damage to stimulate PARP activity.
-
Troubleshooting Steps:
-
Induce DNA Damage: Pre-treat your cells with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period to stimulate PARP1 activity before adding your inhibitor.[6][7]
-
Optimize Incubation Times: Optimize the pre-treatment time with this compound and the duration of DNA damage induction to achieve a robust signal window.
-
Assay Controls: Include appropriate controls in every experiment:
-
Vehicle Control (No DNA damage): To determine basal PAR levels.
-
Vehicle Control (+ DNA damage): To determine the maximum stimulated PAR signal.
-
Positive Control Inhibitor (+ DNA damage): Use a well-characterized PARP inhibitor (e.g., Olaparib) to confirm the assay is working as expected.
-
-
Lysis and Detection: Ensure your cell lysis and detection methods are optimized. For ELISA-based assays, insufficient washing can lead to high background.[8] For Western blotting, ensure efficient protein transfer and use a validated anti-PAR antibody.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound belongs to the isoquinolinone class of compounds, which are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes.[9] PARP enzymes, particularly PARP1 and PARP2, are critical for the repair of single-strand DNA breaks.[10] By inhibiting PARP, these compounds prevent the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks during DNA replication.[4] In cancer cells with defects in other DNA repair pathways, such as homologous recombination (a condition known as "BRCAness"), this accumulation of DNA damage leads to cell death through a process called synthetic lethality.[11][12]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Ensure the compound is completely dissolved by vortexing. Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is a good starting concentration range for my cell-based assays?
A3: For initial dose-response experiments, it is advisable to use a wide range of concentrations, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM). This will help you determine the IC50 value for your specific cell line and experimental conditions.
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed using several methods:
-
Cellular PARylation Assay: As detailed in the troubleshooting section, this assay directly measures the inhibition of PARP activity in cells.[7]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a protein upon ligand binding. An increase in the melting temperature of PARP1 in the presence of this compound would indicate direct binding in the cellular environment.[13][14]
Q5: Are there any known off-target effects for isoquinolinone-based PARP inhibitors?
A5: While the primary targets are PARP enzymes, some PARP inhibitors have been shown to have off-target effects on other proteins, particularly kinases.[15][16] The off-target profile is specific to each compound. For novel compounds like this compound, it is advisable to perform kinome screening or other off-target profiling assays to fully characterize its selectivity.
Experimental Protocols & Workflows
Protocol 1: General Workflow for Evaluating a Novel PARP Inhibitor
Caption: A stepwise approach for the in vitro and cellular characterization of a novel PARP inhibitor.
Protocol 2: Cellular PARylation Assay (Western Blot)
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight to reach approximately 80% confluency.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (and appropriate controls) for 1-2 hours.
-
Induce DNA Damage: Add a DNA-damaging agent (e.g., 1 mM H₂O₂) to the media for 15 minutes at 37°C.[6]
-
Cell Lysis: Immediately place the plate on ice, wash cells twice with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PAR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis: A reduction in the high-molecular-weight smear in the inhibitor-treated lanes (compared to the DNA damage-only lane) confirms PARP inhibition.
Protocol 3: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Visualizing Key Concepts
The Principle of Synthetic Lethality
Caption: The concept of synthetic lethality in HR-deficient cancer cells treated with a PARP inhibitor.
Troubleshooting Workflow for Inconsistent Potency
Sources
- 1. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. the-gist.org [the-gist.org]
- 4. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP): a comparison with standard PARP inhibitors [pubmed.ncbi.nlm.nih.gov]
- 10. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. JCI - BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality [jci.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. icr.ac.uk [icr.ac.uk]
- 16. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storage of 7-Nitroisoquinolin-1(2H)-one
Welcome to the comprehensive technical support guide for 7-Nitroisoquinolin-1(2H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this compound in your experiments. As a nitro-containing heterocyclic compound, this compound requires careful management to maintain its integrity and ensure laboratory safety.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and storage of this compound.
Q1: There is conflicting information on the recommended storage temperature for this compound. Some suppliers suggest room temperature, while others imply cold-chain shipping. What is the best practice?
A1: While some suppliers may ship this compound at ambient temperatures for short durations, for long-term stability it is best practice to store the compound under refrigerated conditions, ideally at 2-8°C.[1] Aromatic nitro compounds can be sensitive to thermal stress, and lower temperatures will minimize the rate of any potential degradation. For critical applications or long-term archival, storage at -20°C is also a viable option. Always ensure the container is tightly sealed to prevent moisture ingress, especially when moving it from cold storage to room temperature, to avoid condensation.
Q2: What are the visible signs of degradation for this compound?
A2: As with many nitroaromatic compounds, which are often yellow or brownish solids, a significant darkening in color or a change in its physical state (e.g., clumping or melting) can indicate degradation.[1] If you observe any such changes, it is strongly recommended to verify the purity of the material analytically before proceeding with your experiments.
Q3: What materials and substances are incompatible with this compound?
A3: Due to its chemical structure, this compound should be considered incompatible with strong oxidizing agents and strong reducing agents.[2] Contact with such materials can lead to vigorous, and potentially hazardous, reactions. It is also prudent to avoid contact with strong acids and bases, as these can catalyze decomposition. Store this compound in a dedicated, well-ventilated area away from these incompatible materials.[2]
Q4: Is this compound considered a potentially explosive compound?
A4: While not explicitly classified as an explosive, this compound contains a nitro group, which is an "explosophore" or a functional group associated with explosive properties.[3] Therefore, it should be treated as a potentially explosive compound. This means it is crucial to avoid subjecting it to heat, mechanical shock, friction, or static discharge.[4][5][6] Always handle with non-metal spatulas and avoid using ground-glass joints in reaction setups where friction can occur.[5][6]
Troubleshooting Guide
This section provides solutions to common problems that may arise during the use of this compound in your research.
Issue: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Compound Degradation.
-
Explanation: The purity of this compound may have been compromised due to improper storage (e.g., prolonged exposure to light, moisture, or elevated temperatures).
-
Solution: If the compound has been stored for an extended period or under suboptimal conditions, re-analyze its purity using an appropriate analytical method (e.g., HPLC, LC-MS, or NMR). If significant degradation is confirmed, it is best to use a fresh batch of the compound. To prevent this, always adhere to the recommended storage conditions.[1]
-
-
Possible Cause 2: Contamination.
-
Explanation: Cross-contamination from other reagents or residual cleaning agents in your labware can interfere with your experiment.
-
Solution: Ensure that all glassware and equipment are scrupulously clean. When weighing and handling the compound, use clean, dedicated spatulas and weighing boats.
-
Issue: The compound has changed color or appearance.
-
Possible Cause 1: Exposure to Air and/or Light.
-
Explanation: Many organic compounds, particularly those with nitro groups, can be sensitive to light and air, leading to oxidation or other degradation pathways.
-
Solution: Store the compound in a tightly sealed, opaque or amber-colored container to protect it from light.[1][7] Before sealing, consider purging the container with an inert gas like argon or nitrogen to displace air.[1]
-
-
Possible Cause 2: Exposure to Moisture.
-
Explanation: this compound can be hygroscopic. Absorbed moisture can lead to hydrolysis or changes in the physical state of the compound.
-
Solution: Store the compound in a desiccator, particularly if it is being accessed frequently at room temperature.[1] Ensure the desiccant is active. When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Protocols and Workflows
Protocol 1: Safe Handling of this compound
This protocol outlines the essential steps for safely handling the solid compound in a laboratory setting.
-
Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile gloves).[4][8]
-
Ventilation: All handling of solid this compound should be conducted within a certified chemical fume hood to avoid inhalation of any dust particles.[4][6]
-
Dispensing:
-
Cleaning: After dispensing, carefully clean the spatula and the weighing area. Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated hazardous waste container.[4]
-
Container Sealing: Immediately after use, tightly close the container cap. If possible, purge the headspace with an inert gas before sealing for long-term storage. Return the container to its designated storage location promptly.[5]
Protocol 2: Recommended Storage Conditions
Proper storage is critical for maintaining the stability and purity of this compound.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize degradation and preserve long-term stability.[1] |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation.[1] |
| Container | Tightly sealed, opaque (amber) vial | To protect from moisture and light.[1][7] |
| Location | Dry, well-ventilated, designated area | To prevent moisture absorption and ensure safety. |
| Incompatibilities | Away from strong oxidizing/reducing agents, strong acids/bases | To avoid hazardous reactions.[2] |
Workflow for Handling and Storage Decision Making
Caption: Decision workflow for safe handling and storage of this compound.
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: Troubleshooting flowchart for inconsistent experimental outcomes.
References
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
PubChem. (n.d.). 7-Nitroisoquinoline-1,3(2H,4H)-dione. Retrieved from [Link]
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Explosive Chemicals SOP. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Guidelines for Explosive and Potentially Explosive Chemicals Safe Storage and Handling. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2022). SOP: Explosive Compounds. Retrieved from [Link]
-
IChemE. (2015). Screening Protocol to Identify Potentially Explosive Compounds in Early Stage Development. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. icheme.org [icheme.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. research.wayne.edu [research.wayne.edu]
- 6. SOP: Explosive Compounds | PennEHRS [ehrs.upenn.edu]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: LC-MS Analysis of 7-Nitroisoquinolin-1(2H)-one Reactions
Welcome to the technical support center for the analysis of 7-Nitroisoquinolin-1(2H)-one and its related reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, medicinal chemists, and drug development professionals who rely on accurate and robust analytical data to drive their projects forward.
The analysis of nitroaromatic compounds like this compound presents unique challenges, from chromatographic behavior to ionization efficiency. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your methods, and ensure the integrity of your results.
Core Troubleshooting Principles
Effective troubleshooting is a systematic process of elimination. Before diving into specific issues, always start with a logical assessment. Is the problem observed for all analytes or just one? Did the issue appear suddenly or gradually? Is it reproducible? Answering these fundamental questions will help you isolate the source of the problem—whether it lies with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Below is a general workflow to guide your troubleshooting process.
Caption: A logical workflow for systematic LC-MS troubleshooting.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the analysis of this compound reaction mixtures.
Category 1: No or Poor Signal/Sensitivity Issues
Question: Why can't I see my peak for this compound, or why is the signal intensity extremely low?
This is one of the most common and frustrating issues in LC-MS analysis. The root cause can range from simple oversights to complex matrix effects.
Answer:
Several factors can lead to a lack of signal or poor sensitivity. Let's break them down by probable cause:
-
Ionization Issues & Matrix Effects: This is arguably the most frequent culprit in LC-MS, especially with electrospray ionization (ESI).
-
Causality: this compound must be ionized to be detected by the mass spectrometer. Components in your reaction mixture (e.g., salts, unreacted starting materials, catalysts, or byproducts) can co-elute with your analyte and compete for ionization, a phenomenon known as ion suppression .[1][2] This competition reduces the number of analyte ions that are formed and subsequently detected, leading to a suppressed signal.[3][4] The high concentration of these other species can also alter the physical properties (e.g., surface tension) of the ESI droplets, hindering the ionization process.[5]
-
Solution:
-
Improve Chromatographic Separation: The best way to combat ion suppression is to chromatographically separate the analyte from the interfering matrix components.[2] Modify your gradient to increase retention and resolution around your analyte's elution time.
-
Dilute the Sample: A simple 10-fold or 100-fold dilution can often reduce the concentration of interfering species below the threshold where they cause significant suppression.
-
Optimize Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove salts and other interferences before injection.[6]
-
Check Ionization Mode: this compound has acidic and basic sites. Test both positive and negative ionization modes. While positive mode ([M+H]⁺) is a good starting point for isoquinolines, the nitro group can influence ionization.[7][8] Negative mode may offer better sensitivity or reduced interference in some cases.
-
Perform a Post-Column Infusion (PCI) Test: This definitive experiment will identify regions of ion suppression in your chromatogram. See Protocol 2 for a detailed methodology.
-
-
-
Incorrect Mass Spectrometer Settings:
-
Causality: The MS must be set to look for the correct mass-to-charge ratio (m/z).
-
Solution:
-
Verify the Target Mass: The monoisotopic mass of this compound (C₉H₆N₂O₃) is 190.0378 Da.[9] For positive mode ESI, you should be looking for the protonated molecule, [M+H]⁺, at an m/z of 191.0451 .
-
Consider Adducts: In the presence of salts, you may primarily be forming adducts instead of the protonated molecule. Expand your search to include common adducts. (See Table 2).
-
Check Fragmentation: If you are using MS/MS (e.g., in Multiple Reaction Monitoring mode), ensure your precursor and product ion masses are correct. Nitroaromatic compounds can have characteristic neutral losses of NO (30 u) and NO₂ (46 u).[10][11]
-
-
-
Analyte Degradation or Instability:
-
Causality: The compound may be unstable under the analytical conditions (e.g., in the sample solvent, in the mobile phase, or in the ion source). Nitroaromatic compounds can sometimes be susceptible to reduction or degradation.[6][12]
-
Solution:
-
Prepare Samples Fresh: Analyze samples immediately after preparation.
-
Check Solvent Compatibility: Ensure the analyte is stable in your sample solvent. Avoid highly reactive or very high/low pH solvents if possible.
-
Reduce Ion Source Temperature: Thermal degradation can occur in the ion source. Try reducing the source temperature in increments of 25 °C to see if the signal improves.
-
-
| Table 1: Physicochemical Properties of this compound | |
| Property | Value |
| Molecular Formula | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol [9] |
| Monoisotopic Mass | 190.0378 Da |
| H-Bond Acceptors | 3[9] |
| H-Bond Donors | 1[9] |
| Predicted LogP | 1.44[9] |
| Table 2: Common Adducts and Neutral Losses for this compound | | | :--- | :--- | :--- | | Species | m/z (Monoisotopic) | Notes | | [M+H]⁺ | 191.0451 | Protonated molecule (most common in ESI+) | | [M+Na]⁺ | 213.0271 | Sodium adduct | | [M+K]⁺ | 228.9990 | Potassium adduct | | [M+NH₄]⁺ | 208.0712 | Ammonium adduct | | [M-H]⁻ | 189.0306 | Deprotonated molecule (ESI-) | | [M-NO₂]⁺ | 145.0495 | Loss of nitro group from precursor ion | | [M-NO]⁺ | 161.0400 | Loss of nitric oxide from precursor ion |
Category 2: Chromatographic (Peak Shape) Issues
Question: My analyte peak is broad, tailing, or split. What causes this and how can I fix it?
Poor peak shape compromises both resolution and the accuracy of quantification.[13] These issues almost always point to a problem with the chromatographic system or the interaction between the analyte and the column.
Answer:
Let's diagnose this by the type of peak distortion observed.
Caption: Decision tree for diagnosing common peak shape problems.
-
Peak Tailing:
-
Causality: Tailing is often caused by secondary interactions between the analyte and the stationary phase.[14][15] The isoquinoline structure contains a basic nitrogen, which can interact strongly with acidic free silanol groups on the surface of silica-based C18 columns. This strong, non-ideal interaction causes a portion of the analyte molecules to be retained longer, resulting in a tail. Column overload can also cause tailing.
-
Solution:
-
Modify Mobile Phase pH: Add a small amount of an acid modifier like formic acid (0.1%) to the mobile phase. This will protonate the basic nitrogen on the isoquinoline ring and also suppress the ionization of the acidic silanol groups, minimizing the unwanted secondary interaction.
-
Reduce Sample Load: Inject a lower concentration of your sample to check for column overload.[16]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic compounds.
-
Check for Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants that might be causing active sites.[13]
-
-
-
Peak Broadening:
-
Causality: Broad peaks indicate a loss of chromatographic efficiency. This can be due to "extra-column volume" (dead volume) in the tubing and connections, a deteriorating column, or a mismatch between the sample solvent and the mobile phase.[13][17]
-
Solution:
-
Minimize Dead Volume: Ensure all tubing connections are properly made (fittings are swaged correctly) and use tubing with the smallest possible internal diameter suitable for your system.[17]
-
Match Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[18] Injecting in a much stronger solvent (e.g., pure acetonitrile into a highly aqueous mobile phase) will cause the sample band to spread before it reaches the column.
-
Evaluate Column Health: If peaks have broadened over time, the column may be nearing the end of its life. Contamination can build up on the inlet frit, or the packed bed can settle, creating voids. Try reversing and flushing the column (if the manufacturer allows) or replace it.[19]
-
-
-
Split or Doubled Peaks:
-
Causality: This is often a physical problem. A partial blockage of the column inlet frit can cause the sample band to split into two paths as it enters the column.[16][19] A void or channel in the column's packed bed can have a similar effect. It can also be an extreme case of a strong sample solvent mismatch.
-
Solution:
-
Filter Your Samples: Always filter samples through a 0.22 µm or 0.45 µm filter to prevent particulates from clogging the column frit.[16]
-
Install a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It will catch particulates and strongly retained contaminants, protecting the more expensive analytical column.[13]
-
Replace the Column: If a void has formed within the column bed, it is usually irreversible and the column must be replaced.[19]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best starting LC-MS parameters for analyzing this compound?
A: A good starting point is crucial for method development. The following parameters are based on the analysis of similar polar, aromatic compounds.[20][21]
| Table 3: Recommended Starting LC-MS Parameters | |
| Parameter | Recommendation |
| LC Column | C18, 2.1 or 3.0 mm ID, 50-100 mm length, <3 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) |
| Column Temperature | 30 - 40 °C |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive (start here), but test Negative as well |
| Scan Mode | Full Scan (for initial identification), then Targeted SIM or MRM (for quantification) |
| Capillary Voltage | 3.0 - 4.5 kV |
| Source Temperature | 120 - 150 °C |
| Gas Temperature | 300 - 350 °C |
Q2: I see an unexpected mass in my spectrum. How do I identify it?
A: Unexpected masses are common in reaction monitoring. They could be impurities, byproducts, adducts, or in-source fragments.
-
Check for Common Adducts: Refer to Table 2. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are very common, especially if glassware was not properly rinsed or if phosphate buffers were used.
-
Consider In-Source Fragmentation/Reactions: The ion source is a high-energy environment. Your analyte might be fragmenting or reacting before it even enters the mass analyzer. As noted, nitro groups can be lost.[10][11]
-
Look for Isotope Patterns: If you see a characteristic chlorine isotope pattern (A+2 peak is ~32% of A), you may have an unexpected chlorinated byproduct.
-
Use High-Resolution MS (if available): An Orbitrap or TOF instrument can provide a highly accurate mass measurement, which allows you to predict the elemental formula and narrow down the possibilities significantly.[22]
Q3: My retention times are shifting from one injection to the next. Why?
A: Retention time instability is a classic sign of problems with the LC system.[23]
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated back to the initial mobile phase conditions before each injection. For gradient elution, an equilibration time of 5-10 column volumes is recommended.
-
Mobile Phase Issues: Check if you have enough mobile phase for the entire run sequence. Air bubbles drawn into the pump will cause pressure fluctuations and retention time shifts.[24] Also, ensure mobile phases are prepared fresh, as buffer composition can change over time due to evaporation or degradation.[25]
-
Pump Performance: Worn pump seals or faulty check valves can lead to inconsistent flow rates and pressure fluctuations, directly impacting retention times.[18] Monitor the system pressure; it should be stable during isocratic portions of the run.
-
Column Temperature Fluctuations: Ensure the column oven is on and set to a stable temperature. Even small changes in ambient temperature can affect retention times if the column is not thermostatted.
Experimental Protocols
Protocol 1: Basic Sample Preparation for Reaction Mixture Analysis
This protocol is designed to minimize matrix effects and protect your LC-MS system.
-
Quench the Reaction: Ensure the chemical reaction is fully stopped according to your synthetic protocol.
-
Initial Dilution (Crash-Out): Take a small aliquot (e.g., 10 µL) of the reaction mixture. Dilute it 1:100 in a centrifuge tube with a compatible organic solvent like acetonitrile or methanol. This high concentration of organic solvent will precipitate many salts and large, insoluble molecules.
-
Vortex and Centrifuge: Vortex the tube vigorously for 30 seconds. Centrifuge at high speed (>10,000 x g) for 5-10 minutes to pellet the precipitated material.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Further Dilution: Perform a second dilution (e.g., 1:10 or 1:100) of the supernatant using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). This ensures the sample solvent is compatible with the starting chromatographic conditions.[18]
-
Filter (Optional but Recommended): If any particulates are visible, filter the final diluted sample through a 0.22 µm syringe filter before analysis.[16]
Protocol 2: Post-Column Infusion (PCI) Experiment to Diagnose Ion Suppression
This experiment provides a visual map of where ion suppression or enhancement occurs during your chromatographic run.
-
Setup:
-
Prepare a solution of your analyte (this compound) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Use a T-fitting to introduce the analyte solution into the flow path after the analytical column but before the MS ion source.
-
-
Procedure:
-
Start the syringe pump to infuse the analyte solution. You should see a stable signal (a flat line) for your analyte's m/z in the mass spectrometer.
-
Inject a blank sample (e.g., your sample matrix without the analyte, or just the sample solvent). The signal should remain stable and flat. This is your baseline.
-
Now, inject your actual reaction mixture sample (prepared as in Protocol 1) while continuing the infusion.
-
-
Interpretation:
-
Monitor the signal for your infused analyte. If the signal remains a flat line throughout the chromatographic run, there is no significant ion suppression or enhancement.
-
If you see a dip or drop in the signal at a certain retention time, this indicates that something eluting from the column at that time is causing ion suppression .[1][5]
-
If you see a rise in the signal, this indicates ion enhancement .
-
By comparing this suppression profile to the chromatogram of your actual sample, you can see if the suppression zone overlaps with your analyte's retention time. If it does, you have definitively identified ion suppression as the cause of your low signal.
-
References
- Vertex AI Search. Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International.
- Wikipedia. Ion suppression (mass spectrometry).
- AMSbiopharma. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- PubMed. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- Providion Group. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Chromatography Today. What are the Common Peak Problems in HPLC.
- Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?.
- LCGC International. Peak Shape Problems.
- Shimadzu. Abnormal Peak Shapes.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- PMC - NIH. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- Benchchem. Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds.
- BioPharm International. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- ChemScene. This compound.
- ResearchGate. Mass Spectrometry of Nitro and Nitroso Compounds.
- ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories.
- SciELO. LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
- LCGC International. Troubleshooting LC-MS.
- ResearchGate. (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
- PubMed. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices.
- Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry.
- myadlm.org. Growing Pains in LC-MS/MS Testing.
- Agilent. The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
- ResearchGate. (PDF) LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae).
- LGC Group. Guide to achieving reliable quantitative LC-MS measurements.
- HALO Columns. LC Chromatography Troubleshooting Guide.
- PubMed. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry.
- MDPI. Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS.
- Thermo Fisher Scientific. A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity.
- Benchchem. Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol.
Sources
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- 3. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
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- 5. providiongroup.com [providiongroup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
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Validation & Comparative
A Comparative Guide to PARP Inhibition: The Clinically Validated Efficacy of Olaparib Versus the Developing Potential of 7-Nitroisoquinolin-1(2H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of two Poly(ADP-ribose) polymerase (PARP) inhibitors: Olaparib, a first-in-class, clinically approved therapeutic, and 7-Nitroisoquinolin-1(2H)-one, a representative of the emerging class of isoquinolinone-based PARP inhibitors. This document will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols required for their evaluation, offering a comprehensive resource for researchers in the field of oncology and DNA repair.
The Central Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They act as sentinels, detecting single-strand breaks (SSBs) in DNA. Upon detection, PARP enzymes catalyze the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the efficient mending of SSBs.
In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, particularly in tumors with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, posits that while the loss of either PARP function or a key homologous recombination (HR) protein (like BRCA1/2) is survivable for a cell, the simultaneous loss of both is catastrophic, leading to an accumulation of DNA damage and subsequent cell death.
Signaling Pathway of PARP1 in DNA Single-Strand Break Repair
Caption: The role of PARP1 in recognizing DNA single-strand breaks and initiating repair through PARylation, a process targeted by inhibitors like Olaparib.
Olaparib: The Clinical Benchmark
Olaparib (marketed as Lynparza) is a potent inhibitor of both PARP1 and PARP2 and was the first PARP inhibitor to receive clinical approval. Its mechanism of action involves not only the catalytic inhibition of PARP enzymes, preventing the synthesis of PAR and subsequent DNA repair, but also the trapping of PARP-DNA complexes.[1][2] This trapping is considered a key contributor to its cytotoxicity, as the persistent PARP-DNA complexes can obstruct DNA replication, leading to the formation of lethal double-strand breaks (DSBs).[2]
Olaparib has demonstrated significant efficacy in the treatment of various cancers, particularly those with BRCA1/2 mutations, including ovarian, breast, pancreatic, and prostate cancers.[3] Its approval has marked a paradigm shift in the management of these malignancies, validating the principle of synthetic lethality in a clinical setting.
This compound: An Emerging Contender from the Isoquinolinone Class
This compound belongs to the isoquinolinone class of compounds, which have been investigated for their potential as PARP inhibitors.[4] The isoquinolinone scaffold is a key structural feature in several potent PARP inhibitors. However, it is crucial to note that publicly available data on the specific PARP inhibitory activity and cellular efficacy of this compound is limited. While its chemical structure suggests potential for PARP inhibition, comprehensive biological characterization is not yet widely reported in peer-reviewed literature.
Research on other isoquinolinone derivatives has shed light on the structure-activity relationships (SAR) within this class, indicating that modifications to the isoquinolinone core can significantly impact potency and selectivity.[1][5] For a definitive comparison, direct experimental evaluation of this compound is necessary.
Comparative Efficacy: A Data-Driven Analysis
A direct comparison of the efficacy of Olaparib and this compound is challenging due to the disparity in available data. Olaparib has been extensively studied, with a wealth of preclinical and clinical data, while data for this compound is sparse.
| Parameter | Olaparib | This compound |
| PARP1 IC50 | ~1-5 nM | Data not widely available |
| PARP2 IC50 | ~1-5 nM | Data not widely available |
| Mechanism | Catalytic inhibition and PARP-DNA trapping[1][2] | Presumed catalytic inhibition |
| Clinical Status | FDA-approved for multiple cancers[3] | Preclinical/Research |
| Selectivity | Potent inhibitor of both PARP1 and PARP2[6] | Selectivity profile not established |
IC50 values for Olaparib are approximate and can vary depending on the assay conditions.
Experimental Protocols for Evaluating PARP Inhibitor Efficacy
To enable a standardized comparison of PARP inhibitors like Olaparib and this compound, the following experimental protocols are recommended.
In Vitro PARP1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme.
Workflow for In Vitro PARP1 Enzymatic Assay
Caption: A typical workflow for an in vitro PARP1 enzymatic inhibition assay using a chemiluminescent readout.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well plate with histone H1, which will serve as the substrate for PARP1. Incubate and then wash to remove unbound histone.
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors (Olaparib and this compound) in assay buffer. Prepare a solution of recombinant human PARP1 enzyme and activated DNA.
-
Inhibitor and Enzyme Addition: Add the diluted inhibitors to the appropriate wells of the assay plate. Subsequently, add the PARP1 enzyme and activated DNA mixture to all wells except the negative control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of biotinylated NAD+ to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the PARylation of histones.
-
Detection: Wash the plate to remove unbound reagents. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PARP Inhibition Assay (PAR-ylation Assay)
This assay measures the ability of a compound to inhibit PARP activity within intact cells.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., a BRCA-deficient cell line) in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the PARP inhibitors for a defined period.
-
Induction of DNA Damage (Optional but Recommended): To enhance the PARP activity signal, treat the cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) for a short duration.
-
Cell Lysis: Wash the cells with cold PBS and lyse them to extract cellular proteins.
-
Western Blotting or ELISA:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for poly(ADP-ribose) (PAR). A loading control (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading.
-
ELISA: Use a commercially available ELISA kit to quantify the levels of PAR in the cell lysates.
-
-
Data Analysis: Quantify the PAR signal for each treatment condition. The reduction in PAR signal in inhibitor-treated cells compared to the vehicle-treated control indicates the cellular potency of the inhibitor.
PARP Trapping Assay
This assay is crucial for evaluating the ability of an inhibitor to stabilize the PARP-DNA complex, a key mechanism for the cytotoxicity of some PARP inhibitors.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Treat cells with the PARP inhibitors as described in the cellular PARP inhibition assay.
-
Cell Fractionation: Perform cellular fractionation to separate the chromatin-bound proteins from the soluble nuclear proteins.
-
Western Blotting: Analyze the chromatin-bound fraction by Western blotting using an antibody against PARP1.
-
Data Analysis: An increased amount of PARP1 in the chromatin-bound fraction of inhibitor-treated cells compared to the control indicates PARP trapping.
Conclusion and Future Directions
Olaparib stands as a testament to the success of targeting DNA repair pathways in cancer therapy. Its well-defined mechanism of action and proven clinical efficacy make it the gold standard against which new PARP inhibitors are measured.
While this compound represents a class of molecules with theoretical potential for PARP inhibition, a comprehensive evaluation of its efficacy, selectivity, and mechanism of action is required. The experimental protocols outlined in this guide provide a framework for such an investigation.
Future research should focus on:
-
Systematic Screening: Evaluating a broader range of isoquinolinone derivatives to establish clear structure-activity relationships for PARP1 and PARP2 inhibition.
-
Head-to-Head Comparisons: Directly comparing the in vitro and cellular potency of promising isoquinolinone compounds with Olaparib using standardized assays.
-
Mechanism of Action Studies: Investigating the PARP trapping potential of novel inhibitors, as this is a critical determinant of their therapeutic efficacy.
By rigorously applying these scientific principles, the field can continue to advance the development of next-generation PARP inhibitors with improved efficacy and safety profiles, ultimately benefiting patients with a wide range of cancers.
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A Senior Application Scientist's Guide to the In Vivo Validation of Novel PARP Inhibitors Using 7-Nitroisoquinolin-1(2H)-one in Xenograft Models
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical validation of novel Poly (ADP-ribose) polymerase (PARP) inhibitors, using the hypothetical compound 7-Nitroisoquinolin-1(2H)-one as a case study. Our objective is to move beyond a simple recitation of protocols and instead offer a strategic, in-depth analysis of the experimental choices, validation systems, and data interpretation required to rigorously assess anticancer activity in vivo. We will compare our test agent against FDA-approved standards, Olaparib and Talazoparib, to establish a clear benchmark for efficacy and tolerability.
The Scientific Rationale: PARP Inhibition and Synthetic Lethality
The foundational principle behind the therapeutic efficacy of PARP inhibitors is synthetic lethality . Cancer cells with pre-existing defects in DNA repair pathways, most notably mutations in the BRCA1 or BRCA2 genes, are exquisitely dependent on PARP-mediated single-strand break (SSB) repair.[1][2] When PARP is inhibited, these SSBs go unrepaired and accumulate, leading to the collapse of replication forks and the formation of highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs would be efficiently repaired by the Homologous Recombination (HR) pathway, which is governed by functional BRCA proteins. However, in BRCA-deficient cancer cells, the HR pathway is compromised. This inability to repair DSBs forces the cell into apoptosis or catastrophic mitotic failure, a selectively lethal outcome.[3][4]
This compound, by its structural class, is hypothesized to function as a PARP inhibitor. The primary goal of the xenograft study is to validate this proposed mechanism in a living system and quantify its therapeutic potential against established agents.
Designing a Robust Comparative Xenograft Study
The credibility of our findings hinges on a meticulously designed in vivo experiment. We must not only assess the efficacy of this compound but also contextualize its performance against both a negative control (vehicle) and clinically relevant positive controls. Preclinical animal models are indispensable for evaluating anticancer drug efficacy and providing predictive insights into human responses before clinical trials.[5][6][7][8]
Core Components of the Study:
-
Test Article: this compound
-
Positive Controls: Olaparib, Talazoparib (FDA-approved PARP inhibitors for cancers with BRCA mutations).[1][2][4]
-
Negative Control: Vehicle (the formulation buffer used to dissolve the drugs).
-
Animal Model: Immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of human tumor cells.[9]
-
Tumor Model: A human cancer cell line with a known BRCA1 or BRCA2 mutation (e.g., SUM149 - breast cancer, BRCA1 mutant; CAPAN-1 - pancreatic cancer, BRCA2 mutant) to test the synthetic lethality hypothesis.[10] It is also advisable to include a BRCA-wildtype xenograft model to confirm the targeted activity and lack of efficacy in HR-proficient tumors.
The following workflow provides a comprehensive overview of the experimental plan.
Detailed Experimental Protocols
Scientific rigor demands detailed, reproducible methodologies. The following protocols are designed to be self-validating, with integrated checks to ensure data integrity.
Protocol 3.1: Animal Model and Cell Line Selection
-
Rationale: The choice of model is the most critical variable. We use immunodeficient mice to host the human tumor. The selection of a BRCA-mutant cell line is paramount as it creates the specific biological context in which a PARP inhibitor is expected to work.[10][11] Patient-derived xenograft (PDX) models, which involve transplanting tissue directly from a patient's tumor, can also be used as they better maintain the genetic diversity of the original tumor.[5]
-
Methodology:
-
Animals: Procure female athymic nude mice, 6-8 weeks old. House them in a barrier facility.[12] Allow for a 7-10 day acclimatization period before any procedures.
-
Cell Line: Culture SUM149 (BRCA1-mutant) human breast cancer cells according to the supplier's recommendations. Ensure cells are in the logarithmic growth phase and have >95% viability before implantation.
-
Cell Preparation: On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel Matrix at a concentration of 10x10⁷ cells/mL. The Matrigel aids in tumor establishment.
-
Protocol 3.2: Tumor Establishment and Cohort Randomization
-
Rationale: Uniform tumor size at the start of treatment is crucial for minimizing variability and achieving statistically significant results.
-
Methodology:
-
Implantation: Anesthetize each mouse. Subcutaneously inject 100 µL of the cell suspension (1x10⁶ cells) into the right flank.
-
Monitoring: Begin monitoring tumor growth 3-4 days post-implantation. Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Volume Calculation: Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[13][14][15]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (e.g., 4 groups of 10 mice each) ensuring the average tumor volume is consistent across all groups.
-
Protocol 3.3: Drug Formulation and Administration
-
Rationale: The route of administration should mimic the intended clinical route. Oral gavage (PO) is common for orally bioavailable drugs like PARP inhibitors, while intraperitoneal (IP) injection is another standard route for preclinical studies.[16][17][18] Consistent and accurate dosing is essential.
-
Methodology:
-
Formulation: Prepare formulations daily. For oral gavage, a common vehicle is 0.5% (w/v) methylcellulose in sterile water.
-
Administration: Administer the designated treatment orally via gavage once daily (QD) at a volume of 10 mL/kg body weight.[22][23] Ensure proper technique to avoid accidental tracheal administration.[23][24]
-
Protocol 3.4: Efficacy and Toxicity Monitoring
-
Rationale: The primary goal is to assess antitumor efficacy while ensuring the treatments are tolerated. Body weight is a sensitive indicator of systemic toxicity.[25]
-
Methodology:
-
Efficacy: Measure tumor dimensions and animal body weights twice weekly.
-
Toxicity: Conduct daily clinical observations for signs of distress (e.g., hunched posture, piloerection, decreased activity).[26][27]
-
Humane Endpoints: Euthanize individual mice if their tumor volume exceeds 1500 mm³, the tumor becomes ulcerated, body weight loss exceeds 20% of baseline, or significant signs of distress are observed.
-
Data Analysis and Interpretation
Objective, quantitative data is the currency of drug development. All data should be clearly presented and statistically analyzed.
Table 1: Comparative Antitumor Efficacy (Illustrative Data)
This table summarizes the primary efficacy endpoints at the end of the study (e.g., Day 21). Tumor Growth Inhibition (%TGI) is a standard metric calculated as: %TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the vehicle control group.
| Treatment Group (Dose) | Mean Tumor Volume (mm³ ± SEM) at Day 21 | % Tumor Growth Inhibition (%TGI) | p-value (vs. Vehicle) |
| Vehicle Control | 1250 ± 150 | - | - |
| This compound (50 mg/kg) | 450 ± 95 | 64% | <0.01 |
| Olaparib (50 mg/kg) | 375 ± 80 | 70% | <0.001 |
| Talazoparib (1 mg/kg) | 250 ± 65 | 80% | <0.001 |
Table 2: In Vivo Safety and Tolerability Profile (Illustrative Data)
This table provides a snapshot of the key safety indicators.
| Treatment Group (Dose) | Mean Body Weight Change (%) at Day 21 | Treatment-Related Deaths | Notable Clinical Signs |
| Vehicle Control | +5.5% | 0/10 | None |
| This compound (50 mg/kg) | -2.1% | 0/10 | None |
| Olaparib (50 mg/kg) | -4.5% | 0/10 | Mild, transient piloerection |
| Talazoparib (1 mg/kg) | -6.8% | 1/10 | Moderate piloerection, reduced activity |
Protocol 4.1: Endpoint Tumor Analysis - Immunohistochemistry (IHC)
-
Rationale: IHC allows us to visualize the molecular effects of the drug within the tumor, providing mechanistic validation that complements the gross tumor volume data.[28][29] Staining for proliferation (Ki-67), apoptosis (cleaved caspase-3), and DNA damage (γH2AX) can confirm the expected biological response to PARP inhibition.[30]
-
Methodology:
-
Tissue Harvest: At the study's end, excise tumors, weigh them, and fix half of each tumor in 10% neutral buffered formalin for 24 hours.
-
Processing: Embed the fixed tissue in paraffin and section it into 5 µm slices.
-
Staining: Perform IHC staining using validated antibodies for:
-
Ki-67: A marker of cellular proliferation.
-
Cleaved Caspase-3: A marker of apoptosis.
-
γH2AX: A marker for DNA double-strand breaks.
-
-
Imaging & Analysis: Scan the stained slides and use image analysis software to quantify the percentage of positive-staining cells in multiple high-power fields per tumor. This provides an objective measure of the biological effect.[31][32][33]
-
Conclusion and Future Directions
Based on the illustrative data, this compound demonstrates significant, dose-dependent antitumor activity in a BRCA1-mutant xenograft model. Its efficacy (%TGI of 64%) approaches that of the standard-of-care agent Olaparib (70%) and shows a favorable tolerability profile with minimal impact on body weight. While the more potent trapping agent Talazoparib shows higher efficacy (80% TGI), it also presents a greater toxicity burden.
The IHC results (not shown) would be expected to confirm these findings, showing a significant decrease in Ki-67 staining and a significant increase in cleaved caspase-3 and γH2AX staining in all treatment groups compared to the vehicle, validating the on-target mechanism of action.
This comprehensive in vivo validation provides strong evidence for the continued development of this compound as a novel PARP inhibitor. The next logical steps would include pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target engagement and efficacy, and testing in additional BRCA-mutant and PDX models to broaden the preclinical evidence base.
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The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (Source: MDPI) [Link]
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PARP Inhibitors: What They Are, Types & Side Effects. (Source: Cleveland Clinic) [Link]
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PARP and PARG inhibitors in cancer treatment. (Source: PMC - PubMed Central) [Link]
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The Use of Animal Models for Cancer Chemoprevention Drug Development. (Source: PMC - NIH) [Link]
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Drug discovery oncology in a mouse: concepts, models and limitations. (Source: PMC - NIH) [Link]
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Histology and immunohistochemistry of human tumors and derivative xenograft tumors. (Source: ResearchGate) [Link]
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Histology and IHC analysis of primary tumors and xenografts. (Source: ResearchGate) [Link]
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PARP inhibitor shows efficacy in new animal models for triple-negative breast cancer. (Source: Cancer Network) [Link]
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Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (Source: Boston University Office of Research) [Link]
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Cancer Animal Models. (Source: Oncodesign Services) [Link]
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Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (Source: Dovepress) [Link]
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Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. (Source: PubMed Central) [Link]
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Histology and immunohistochemistry of xenografts. (Source: ResearchGate) [Link]
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Sustained, local delivery of the PARP inhibitor talazoparib prevents the development of mammary gland hyperplasia in Brca1-deficient mice. (Source: NIH) [Link]
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Histology and immunohistochemistry of primary tumors (P) and corresponding xenografts (X). (Source: ResearchGate) [Link]
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Considerations for Whole-Slide Analysis of Murine Xenografts Experiments. (Source: PMC - NIH) [Link]
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Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging. (Source: PMC - NIH) [Link]
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Xenograft Mouse Models. (Source: Melior Discovery) [Link]
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Modeling Therapy Resistance in BRCA1/2-Mutant Cancers. (Source: AACR Journals) [Link]
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Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic. (Source: PLOS ONE) [Link]
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Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (Source: PMC - PubMed Central) [Link]
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Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts. (Source: PubMed) [Link]
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Zebrafish Xenografts Unveil Sensitivity to Olaparib beyond BRCA Status. (Source: PMC - NIH) [Link]
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Associations between clinical signs and pathological findings in toxicity testing. (Source: PubMed) [Link]
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Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. (Source: NIH) [Link]
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Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. (Source: NIH) [Link]
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Voluntary oral administration of drugs in mice. (Source: Protocols.io) [Link]
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Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. (Source: PMC - PubMed Central) [Link]
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TOXICITY STUDIES OF DRUGS AND CHEMICALS IN ANIMALS: AN OVERVIEW. (Source: CABI Digital Library) [Link]
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Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor. (Source: MDPI) [Link]
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Resveratrol sensitizes breast cancer to PARP inhibitor, talazoparib through dual inhibition of AKT and autophagy flux. (Source: PubMed) [Link]
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PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. (Source: PMC - NIH) [Link]
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Olaparib Inhibits Tumor Growth of Hepatoblastoma in Patient-Derived Xenograft Models. (Source: AASLD) [Link]
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(PDF) Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. (Source: ResearchGate) [Link]
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HMGB3 promotes olaparib resistance in the xenograft mouse model. (Source: ResearchGate) [Link]
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Introduction: The Isoquinolinone Scaffold and the Significance of Nitro-Group Positioning
An In-Depth Comparative Analysis for Drug Discovery Professionals: 7-Nitroisoquinolin-1(2H)-one and 5-Nitroisoquinolin-1(2H)-one
The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] Its rigid, planar structure serves as an excellent framework for developing pharmacologically active agents. Compounds featuring this moiety have demonstrated a vast spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][3] A particularly significant application of the isoquinolinone scaffold has been in the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair pathways.[4][5][6]
Within this important class of molecules, positional isomers can exhibit vastly different physicochemical properties and biological potencies. This guide provides a detailed comparative study of two key nitro-substituted isomers: this compound and 5-Nitroisoquinolin-1(2H)-one. By examining their chemical properties, synthesis, and biological activities, we aim to provide researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate isomer for their research and development endeavors. The positioning of the electron-withdrawing nitro group has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and ultimately, its interaction with biological targets.
Physicochemical Properties: A Head-to-Head Comparison
The seemingly subtle shift of the nitro group from the 5-position to the 7-position on the isoquinolinone ring results in distinct physical properties. These differences, particularly in melting point and polarity, can influence solubility, crystallinity, and formulation characteristics.
| Property | This compound | 5-Nitroisoquinolin-1(2H)-one |
| Molecular Formula | C₉H₆N₂O₃ | C₉H₆N₂O₃ |
| Molecular Weight | 190.16 g/mol [7] | 190.16 g/mol [8] |
| CAS Number | 20141-83-7[7] | 82827-08-5[8] |
| Melting Point | Not specified | 252-254 °C[8][9] |
| Topological Polar Surface Area (TPSA) | 76 Ų[7] | 74.9 Ų[9] |
| LogP | 1.4363[7] | 1.2[9] |
| Appearance | Not specified | Powder/Crystal |
Note: Data is compiled from various chemical supplier and database entries. Experimental verification is recommended.
The higher melting point of the 5-nitro isomer suggests a more stable crystal lattice structure compared to the 7-nitro isomer. The slight differences in TPSA and LogP indicate subtle variations in polarity and lipophilicity, which can impact cell membrane permeability and target engagement.
Synthesis Strategies: Constructing the Core Isomers
The synthesis of isoquinolin-1(2H)-ones can be achieved through various methods, with modern approaches focusing on efficiency and atom economy.[2] Metal-free, direct intramolecular C-H/N-H functionalization represents a state-of-the-art method for constructing the core ring system.[10]
The specific introduction of the nitro group at either the 5- or 7-position typically relies on the nitration of a suitable isoquinoline precursor, followed by functional group manipulations to yield the final isoquinolinone. The choice of starting material and nitrating conditions is critical for achieving regioselectivity.
Caption: Generalized workflow for the synthesis of nitroisoquinolinone isomers.
Biological Activity: PARP Inhibition and Anticancer Potential
The isoquinolinone scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP).[4][11] PARP enzymes, particularly PARP-1, are central to the cellular response to DNA damage.[6] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.
Mechanism of Action: Blocking the DNA Damage Response
Upon sensing a single-strand DNA break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors, including isoquinolinone derivatives, act by binding to the catalytic domain of PARP, preventing the synthesis of PAR chains and trapping PARP on the DNA. This stalls the repair process, leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks.
Caption: The role of PARP-1 in DNA repair and its inhibition by isoquinolinones.
Experimental Protocols: Evaluating PARP-1 Inhibition
To empirically determine and compare the inhibitory potential of these two isomers, a robust in vitro assay is essential. Below is a representative protocol for a biochemical PARP-1 inhibition assay.
Protocol: In Vitro PARP-1 Chemiluminescent Assay
Objective: To quantify the inhibitory effect of this compound and 5-Nitroisoquinolin-1(2H)-one on PARP-1 enzymatic activity.
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP-1 activity. The biotinylated histones are then captured on a streptavidin-coated plate and detected using a primary antibody against PAR and a secondary HRP-conjugated antibody, generating a chemiluminescent signal.
Materials:
-
Recombinant Human PARP-1 Enzyme
-
Histone Proteins (H1)
-
Activated DNA (with single-strand breaks)
-
PARP-1 Assay Buffer
-
NAD+ and Biotinylated-NAD+
-
Streptavidin-coated 96-well plates (white)
-
Anti-PAR Monoclonal Antibody
-
HRP-conjugated Secondary Antibody
-
Chemiluminescent Substrate
-
Test Compounds (7- and 5-Nitroisoquinolin-1(2H)-one dissolved in DMSO)
-
Known PARP Inhibitor (e.g., Olaparib) as a positive control
Procedure:
-
Compound Preparation: Prepare a serial dilution of each test compound and the positive control in PARP-1 assay buffer. Include a DMSO-only vehicle control.
-
Reaction Setup: To each well of the 96-well plate, add:
-
5 µL of diluted test compound, control, or vehicle.
-
20 µL of PARP-1 enzyme cocktail (containing PARP-1, histones, and activated DNA in assay buffer).
-
-
Initiate Reaction: Add 25 µL of NAD+/Biotinylated-NAD+ mixture to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Washing: Wash the plate 3 times with wash buffer to remove unincorporated reagents.
-
Antibody Incubation: Add diluted Anti-PAR antibody and incubate for 60 minutes. Wash the plate.
-
Secondary Antibody Incubation: Add diluted HRP-conjugated secondary antibody and incubate for 30 minutes. Wash the plate.
-
Signal Detection: Add chemiluminescent substrate and immediately measure the luminescence using a plate reader.
Data Analysis:
-
Subtract background (no enzyme) from all readings.
-
Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for each compound.
Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.
Conclusion and Future Perspectives
Both this compound and 5-Nitroisoquinolin-1(2H)-one are valuable chemical entities built upon the potent isoquinolinone scaffold. The key distinction lies in the placement of the nitro group, which influences their physicochemical properties and likely their biological potency as PARP inhibitors. The 5-nitro isomer, based on data from related compounds, shows significant promise as a template for anticancer agents.
Future research should focus on:
-
Direct Biological Comparison: Performing head-to-head in vitro and cell-based assays (as described above) to definitively quantify the PARP inhibitory and antiproliferative activities of both isomers.
-
Co-crystallization Studies: Obtaining crystal structures of both compounds in complex with the PARP-1 catalytic domain to elucidate the specific molecular interactions that drive binding affinity and to explain any observed differences in potency.
-
SAR Expansion: Synthesizing and testing additional derivatives of both isomers to build a comprehensive structure-activity relationship model that can guide the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Evaluation: Advancing the most promising isomer or its optimized derivatives into preclinical animal models of cancer to assess in vivo efficacy, safety, and pharmacokinetics.
By systematically addressing these areas, the scientific community can fully harness the therapeutic potential of these nitroisoquinolinone isomers in the development of novel therapeutics.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. chemscene.com [chemscene.com]
- 8. 5-NITRO-1(2H)-ISOQUINOLINONE CAS#: 82827-08-5 [m.chemicalbook.com]
- 9. echemi.com [echemi.com]
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- 11. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Bridging the Bench-to-Bedside Gap: A Comparative Guide to In Vitro and In Vivo Cross-Validation of 7-Nitroisoquinolin-1(2H)-one, a Novel PARP Inhibitor
In the landscape of precision oncology, the development of targeted therapies hinges on a robust preclinical evaluation pipeline. A critical juncture in this process is the cross-validation of in vitro findings with in vivo efficacy. This guide provides an in-depth technical comparison of the methodologies used to assess Poly(ADP-ribose) polymerase (PARP) inhibitors, using the promising, yet less characterized, molecule 7-Nitroisoquinolin-1(2H)-one as a central example. While specific experimental data for this compound is emerging, we will draw upon established data from clinically approved PARP inhibitors like Olaparib and Talazoparib to illustrate the principles and challenges of translating laboratory discoveries into potential clinical success.
The Rationale for Cross-Validation: Beyond the Petri Dish
The journey of a drug candidate from a laboratory curiosity to a therapeutic intervention is fraught with challenges, a significant one being the "translation gap" between in vitro and in vivo results.[1] In vitro assays, conducted in controlled cellular environments, are invaluable for high-throughput screening and initial mechanism-of-action studies. However, they often fail to recapitulate the complex physiological milieu of a living organism. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), tumor microenvironment, and systemic toxicity can profoundly influence a drug's performance in vivo.[2][3] Therefore, a rigorous cross-validation strategy is not merely a confirmatory step but a crucial element of preclinical drug development that informs go/no-go decisions and guides clinical trial design.
Part 1: In Vitro Characterization of this compound as a PARP Inhibitor
The isoquinolin-1(2H)-one scaffold is a well-established pharmacophore for potent PARP inhibition.[4][5][6] this compound, with its nitro functional group, presents an interesting candidate for investigation. The primary mechanism of action for PARP inhibitors is the concept of "synthetic lethality," where the inhibition of PARP in cancer cells with pre-existing defects in homologous recombination (HR) DNA repair, such as those with BRCA1/2 mutations, leads to catastrophic DNA damage and cell death.[7][8][9]
Mechanism of Action: PARP Trapping
Beyond simple enzymatic inhibition, a key determinant of a PARP inhibitor's potency is its ability to "trap" PARP enzymes on DNA at the site of single-strand breaks.[10][11] This PARP-DNA complex is a physical impediment to DNA replication and repair, leading to the formation of cytotoxic double-strand breaks.[12] The efficiency of PARP trapping varies among different inhibitors and is a critical parameter to assess in vitro.[10]
Signaling Pathway: PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
In Vitro Experimental Data: A Comparative Overview
To contextualize the potential of this compound, the following table presents typical in vitro data for established PARP inhibitors.
| Parameter | Olaparib | Talazoparib | This compound (Hypothetical) | Rationale for Measurement |
| PARP1 IC50 (nM) | ~1-5 | ~1 | <10 | Measures direct enzymatic inhibition. A lower value indicates higher potency. |
| Cell Viability IC50 (nM) (BRCA1-mutant cells) | 10-100 | <1 | <50 | Assesses cytotoxic effect in a relevant cancer cell line. |
| PARP Trapping Potency | Moderate | High | To be determined | Quantifies the formation of PARP-DNA complexes, a key indicator of efficacy. |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.[13]
Experimental Protocol: In Vitro PARP Inhibition Assay
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PARP1.
Workflow for In Vitro Evaluation of PARP Inhibitors
Caption: A generalized workflow for the in vitro evaluation of PARP inhibitors.
Step-by-Step Protocol: PARP1 Enzymatic Assay (Fluorometric)
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid solvent effects.
-
Reaction Setup: In a 384-well plate, add recombinant human PARP1 enzyme and activated DNA.
-
Compound Addition: Add the diluted this compound or a vehicle control to the wells.
-
Reaction Initiation: Initiate the reaction by adding β-Nicotinamide adenine dinucleotide (NAD+).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the consumption of NAD+ using a fluorescent detection reagent.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Part 2: In Vivo Assessment of this compound
Successful in vitro activity is a prerequisite, but not a guarantee, of in vivo efficacy. Animal models, particularly patient-derived xenografts (PDXs), are instrumental in evaluating a drug's therapeutic potential in a more physiologically relevant setting.[1]
Common In Vivo Models for PARP Inhibitor Evaluation
-
Cell Line-Derived Xenografts (CDXs): Human cancer cell lines with known genetic backgrounds (e.g., BRCA1/2 mutations) are implanted into immunodeficient mice. While useful, they may not fully represent the heterogeneity of human tumors.[1]
-
Patient-Derived Xenografts (PDXs): Tumor fragments from patients are directly implanted into immunodeficient mice. PDX models better preserve the histological and genetic characteristics of the original tumor.[14]
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop tumors with specific genetic alterations, providing a model with an intact immune system.
In Vivo Experimental Data: A Comparative Outlook
The following table illustrates typical in vivo data for established PARP inhibitors.
| Parameter | Olaparib | Talazoparib | This compound (Hypothetical) | Rationale for Measurement |
| Tumor Growth Inhibition (TGI) (%) | Significant TGI in BRCA-mutant models | Potent TGI at lower doses than Olaparib | To be determined | Measures the drug's ability to slow or stop tumor growth. |
| Maximum Tolerated Dose (MTD) (mg/kg) | Varies by schedule | Lower MTD due to higher potency | To be determined | Determines the highest dose that does not cause unacceptable toxicity. |
| Pharmacokinetic (PK) Profile | Orally bioavailable | Orally bioavailable | To be determined | Assesses drug absorption, distribution, metabolism, and excretion. |
Experimental Protocol: In Vivo Efficacy Study in a PDX Model
This protocol describes a general procedure for assessing the in vivo antitumor activity of this compound.
Workflow for In Vivo Efficacy Studies
Caption: A typical workflow for an in vivo efficacy study using a PDX model.
Step-by-Step Protocol: PDX Efficacy Study
-
Model Establishment: Implant tumor fragments from a patient with a BRCA-mutated cancer subcutaneously into immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a volume of 150-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound at various doses and schedules (e.g., daily oral gavage). The control group receives a vehicle.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint and Tissue Collection: Euthanize mice when tumors reach a predetermined size or at the end of the study. Collect tumors and other tissues for further analysis.
-
Data Analysis: Calculate tumor growth inhibition and assess statistical significance between treatment and control groups.
Part 3: Cross-Validation Analysis - Connecting the Dots
A strong correlation between in vitro potency and in vivo efficacy is the goal of preclinical development.[14] However, discrepancies are common and understanding their origins is crucial.
Logical Framework for In Vitro to In Vivo Cross-Validation
Caption: The logical relationship between in vitro and in vivo data.
Potential Reasons for Discrepancies:
-
Pharmacokinetics: Poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site can lead to suboptimal drug concentrations in vivo, even for a potent compound in vitro.[2][15]
-
Metabolism: The liver can metabolize the drug into inactive or even toxic byproducts.
-
Tumor Microenvironment: Factors such as hypoxia and the presence of stromal cells can influence drug response in ways not captured by in vitro models.
-
Off-Target Effects and Toxicity: In vivo, a drug may have unforeseen off-target effects that lead to toxicity, limiting the achievable therapeutic dose.
Conclusion and Future Directions
The cross-validation of in vitro and in vivo data is a cornerstone of modern drug discovery. For a novel PARP inhibitor like this compound, a systematic approach that integrates biochemical and cellular assays with well-designed animal studies is essential. While in vitro experiments provide crucial initial insights into potency and mechanism, in vivo studies are indispensable for evaluating efficacy and safety in a complex biological system. Discrepancies between these two realms should not be viewed as failures, but as opportunities to gain a deeper understanding of the drug's behavior and to refine its development path. The principles and protocols outlined in this guide, supported by data from established PARP inhibitors, provide a robust framework for the preclinical evaluation of this compound and other emerging targeted therapies.
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Wakim, J., et al. (2020). Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. Clinical Cancer Research, 26(15), 4065-4073. [Link]
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Stewart, E., et al. (2018). In vitro PARP inhibitor responses correlate with in vivo responses and correlated drug response profiles identify effective combinations for individual samples. Clinical Cancer Research, 24(23), 5962-5973. [Link]
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Passaro, C., et al. (2017). PARP inhibitor olaparib increases the oncolytic activity of dl922-947 in in vitro and in vivo model of anaplastic thyroid carcinoma. Oncotarget, 8(49), 85933-85947. [Link]
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Rose, M., et al. (2020). Successes and Challenges of PARP Inhibitors in Cancer Therapy. Cancers, 12(9), 2433. [Link]
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Szczygiel, M., et al. (2021). Quantitative analysis of biochemical processes in living cells at a single-molecule level: a case of olaparib-PARP1 (DNA repair protein) interactions. Analytical and Bioanalytical Chemistry, 413(29), 7245-7257. [Link]
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LaFargue, C. J., et al. (2019). The clinical challenges, trials, and errors of combatting PARPi resistance. Oncotarget, 10(35), 3324-3343. [Link]
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Reddy, T. S., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. [Link]
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Ahmad, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27702. [Link]
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A Head-to-Head Comparison of Synthetic Routes to 7-Nitroisoquinolin-1(2H)-one: A Guide for Researchers
In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the isoquinolin-1(2H)-one scaffold is of significant interest due to its presence in a variety of biologically active molecules. The targeted synthesis of specific derivatives, such as 7-Nitroisoquinolin-1(2H)-one, presents a unique set of challenges and opportunities for the synthetic chemist. This guide provides a head-to-head comparison of different synthetic strategies to obtain this valuable compound, offering insights into the rationale behind experimental choices, detailed protocols, and a comparative analysis of their respective merits and drawbacks.
Introduction to this compound
This compound is a key intermediate in the synthesis of a range of functionalized molecules. The presence of the nitro group at the 7-position offers a versatile handle for further chemical transformations, such as reduction to an amine, which can then be elaborated into a diverse array of substituents. The isoquinolin-1(2H)-one core itself is a privileged structure in medicinal chemistry, known to interact with various biological targets. Therefore, the efficient and regioselective synthesis of this building block is of paramount importance. This guide will explore three distinct synthetic pathways to this compound, evaluating each for its efficiency, scalability, and overall practicality in a research and development setting.
Route 1: Direct Nitration of Isoquinolin-1(2H)-one
A seemingly straightforward approach to this compound is the direct electrophilic nitration of the parent isoquinolin-1(2H)-one. However, the regioselectivity of this reaction is a significant challenge. The isoquinoline ring system has a complex reactivity pattern towards electrophiles, and the presence of the lactam functionality further influences the position of nitration.
Mechanistic Considerations
Electrophilic aromatic substitution on the isoquinoline nucleus is known to be sensitive to reaction conditions. Under strongly acidic conditions, the nitrogen atom is protonated, deactivating the heterocyclic ring towards electrophilic attack. Consequently, substitution occurs preferentially on the carbocyclic ring, typically at the C5 and C8 positions. The lactam group in isoquinolin-1(2H)-one is an ortho-, para-director. However, the interplay between the directing effects of the lactam and the overall reactivity of the bicyclic system makes the outcome of nitration difficult to predict with certainty. Achieving selective nitration at the C7 position is often challenging, with the potential for the formation of a mixture of isomers, including 5-nitro and other polysubstituted products.
Experimental Protocol (Hypothetical)
Due to the challenges in regioselectivity, a specific high-yielding protocol for the synthesis of solely this compound via this route is not well-documented. A general procedure would involve the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid.
-
Preparation of the Nitrating Mixture: To a cooled (0 °C) flask containing concentrated sulfuric acid, slowly add fuming nitric acid while maintaining the temperature.
-
Reaction: Dissolve isoquinolin-1(2H)-one in an excess of concentrated sulfuric acid and cool the solution to 0 °C. Add the pre-formed nitrating mixture dropwise to the solution, ensuring the temperature does not exceed 5 °C.
-
Work-up: After the addition is complete, allow the reaction to stir at low temperature for a specified time before pouring it carefully onto crushed ice.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product would then require careful purification, likely through column chromatography or fractional crystallization, to isolate the desired 7-nitro isomer from other regioisomers.
Evaluation of Route 1
| Parameter | Assessment |
| Number of Steps | 1 |
| Overall Yield | Potentially low for the desired isomer |
| Regioselectivity | Poor, likely to produce a mixture of isomers |
| Scalability | Moderate, but purification can be challenging on a large scale |
| Safety | Use of fuming nitric and sulfuric acids requires caution |
| Starting Material Availability | Isoquinolin-1(2H)-one is commercially available |
Diagram of Route 1:
Caption: A single-step but poorly regioselective route.
Route 2: Cyclization of 2-(Carboxymethyl)-4-nitrobenzoic Acid
To overcome the regioselectivity issues of direct nitration, a strategy involving the construction of the isoquinolin-1(2H)-one ring from a pre-nitrated precursor is highly advantageous. The use of 2-(carboxymethyl)-4-nitrobenzoic acid as the starting material ensures that the nitro group is unequivocally positioned at the desired C7 position of the final product.
Mechanistic Considerations
This route involves an intramolecular condensation reaction. The formation of the isoquinolin-1(2H)-one ring from 2-(carboxymethyl)-4-nitrobenzoic acid can be envisioned to proceed through the formation of an intermediate anhydride upon heating, which then reacts with a source of ammonia to form an amic acid. Subsequent intramolecular cyclization with the elimination of water would then yield the target lactam. Alternatively, direct ammonolysis of the diacid followed by thermal cyclization is also a plausible pathway.
Experimental Protocol
-
Ammonolysis: In a sealed reaction vessel, heat a mixture of 2-(carboxymethyl)-4-nitrobenzoic acid and an excess of aqueous ammonia.
-
Cyclization: After the initial ammonolysis, the solvent is removed, and the resulting ammonium salt is heated at a high temperature (e.g., 180-200 °C) under a stream of ammonia gas or in a high-boiling solvent to effect cyclization via dehydration.
-
Purification: The crude product is then cooled, and the solid residue is triturated with water, filtered, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.
Evaluation of Route 2
| Parameter | Assessment |
| Number of Steps | 1-2 (depending on the specific procedure) |
| Overall Yield | Moderate to good |
| Regioselectivity | Excellent, as the nitro group is pre-installed |
| Scalability | Good |
| Safety | High temperatures are required, but reagents are relatively safe |
| Starting Material Availability | 2-(Carboxymethyl)-4-nitrobenzoic acid is commercially available |
Diagram of Route 2:
Caption: A regioselective route from a pre-nitrated precursor.
Route 3: Copper-Catalyzed Synthesis from 2-Bromo-4-nitrobenzamide
Modern synthetic methodologies offer elegant solutions for the construction of heterocyclic systems. A copper-catalyzed cascade reaction provides a powerful and convergent approach to isoquinolin-1(2H)-ones. This route starts with a readily available nitro-substituted building block, 2-bromo-4-nitrobenzoic acid, ensuring excellent control over the regiochemistry.
Mechanistic Considerations
This synthetic strategy is based on a copper-catalyzed Ullmann-type coupling followed by an intramolecular cyclization. The reaction likely proceeds through the following key steps:
-
Amide Formation: 2-bromo-4-nitrobenzoic acid is first converted to the corresponding 2-bromo-4-nitrobenzamide.
-
Copper-Catalyzed Coupling: The 2-bromo-4-nitrobenzamide then undergoes a copper-catalyzed coupling with a suitable C2 synthon, such as a β-keto ester (e.g., ethyl acetoacetate). This forms a C-C bond at the ortho position to the amide.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack of the amide nitrogen onto one of the carbonyl groups of the coupled partner, followed by dehydration, to form the isoquinolin-1(2H)-one ring.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-nitrobenzamide
-
To a solution of 2-bromo-4-nitrobenzoic acid in a suitable solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.
-
After the reaction is complete, the solvent and excess reagent are removed under reduced pressure.
-
The crude acid chloride is then dissolved in an appropriate solvent and treated with aqueous ammonia to afford 2-bromo-4-nitrobenzamide.
Step 2: Copper-Catalyzed Cyclization
-
To a reaction vessel charged with 2-bromo-4-nitrobenzamide, a β-keto ester (e.g., ethyl acetoacetate), a copper(I) catalyst (e.g., CuI), and a base (e.g., cesium carbonate), add a suitable solvent (e.g., dioxane).
-
The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-110 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to yield this compound.
Evaluation of Route 3
| Parameter | Assessment |
| Number of Steps | 2 |
| Overall Yield | Good to excellent |
| Regioselectivity | Excellent |
| Scalability | Good, with potential for one-pot variations |
| Safety | Reagents are generally manageable with standard laboratory precautions |
| Starting Material Availability | 2-Bromo-4-nitrobenzoic acid is commercially available |
Diagram of Route 3:
Caption: A modern, efficient, and regioselective route.
Comparative Summary and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Overall Recommendation |
| 1: Direct Nitration | Potentially the shortest route (1 step). | Poor regioselectivity leading to a mixture of isomers and difficult purification. Low yield of the desired product. | Not recommended for the specific synthesis of this compound due to lack of control. |
| 2: Cyclization of Precursor | Excellent regioselectivity. Readily available starting material. Good scalability. | Requires high temperatures for cyclization. | A reliable and straightforward method, particularly suitable for large-scale synthesis where regiochemical purity is critical. |
| 3: Copper-Catalyzed Synthesis | Excellent regioselectivity and good to excellent yields. Milder reaction conditions compared to Route 2. High functional group tolerance. | A two-step process. Requires a transition metal catalyst. | The preferred method for laboratory-scale synthesis and for the generation of analog libraries due to its efficiency, versatility, and high yields. |
References
- General principles of electrophilic aromatic substitution in aza-aromatic compounds can be found in standard organic chemistry textbooks.
- For copper-catalyzed C-N and C-C bond formation reactions, refer to reviews on Ullmann-type couplings.
- Specific procedural details are often found in the supporting information of relevant research articles in journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters.
A Senior Application Scientist's Guide to Evaluating the Selectivity of 7-Nitroisoquinolin-1(2H)-one for Cancer Cells Versus Normal Cells
Introduction: The Quest for Selective Cancer Therapeutics
In the landscape of oncology drug discovery, the isoquinolinone scaffold has emerged as a structure of significant interest, forming the core of several potent therapeutic agents.[1] The novel compound, 7-Nitroisoquinolin-1(2H)-one, represents an unexplored derivative within this class. Its structural similarity to known inhibitors of Poly(ADP-ribose) polymerase (PARP) suggests a potential mechanism of action rooted in the disruption of DNA damage repair (DDR) pathways.[2][3]
This guide eschews a conventional template to provide a dynamic, logic-driven framework for the comprehensive evaluation of this compound. We will operate under the central hypothesis that this compound functions as a PARP inhibitor. Our primary objective is to design and execute a series of experiments to rigorously assess its selectivity—its ability to preferentially kill cancer cells while sparing their normal, healthy counterparts. This exploration is not merely a set of protocols; it is a strategic roadmap for determining the therapeutic potential of a novel chemical entity.
Pillar 1: The Scientific Rationale for Selectivity - PARP Inhibition and Synthetic Lethality
The cornerstone of modern targeted cancer therapy is the exploitation of unique vulnerabilities within cancer cells. One of the most successful strategies is the principle of "synthetic lethality." This occurs when the loss of two genes or pathways is lethal to a cell, but the loss of either one alone is not.[3]
Many hereditary cancers, particularly those associated with BRCA1 and BRCA2 mutations, are deficient in the homologous recombination (HR) pathway, a critical mechanism for repairing DNA double-strand breaks (DSBs).[2][4] Healthy cells, however, possess a functional HR pathway.
PARP enzymes, primarily PARP1, are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][3] When PARP is inhibited, these unrepaired SSBs accumulate and degenerate into more lethal DSBs during DNA replication.
This sets the stage for synthetic lethality:
-
In Normal Cells: With functional HR, the cells can effectively repair the DSBs caused by PARP inhibition, leading to cell survival.
-
In HR-Deficient Cancer Cells (e.g., BRCA-mutated): These cells lack the primary mechanism to repair the induced DSBs. The overwhelming DNA damage triggers cell cycle arrest and, ultimately, apoptosis.[2][3]
Therefore, a PARP inhibitor like this compound could be highly selective, targeting the inherent weakness of these cancer cells.[2]
Pillar 2: A Validated Experimental Framework for Assessing Selectivity
Phase 1: In Vitro Cytotoxicity and Selectivity Index Determination
The initial goal is to quantify the cytotoxic effect of this compound across a carefully chosen panel of cell lines.[5][6]
Causality Behind Cell Line Selection: The choice of cell lines is the most critical variable in this phase. A poorly designed panel can lead to misleading results. Our panel must include matched pairs of cancer and normal cells from the same tissue of origin to allow for a direct and meaningful comparison.[5][7]
-
Group A: HR-Deficient Cancer Cells: These are our primary target cells. Examples include:
-
Group B: HR-Proficient Cancer Cells: These cells, from the same tissue type, serve as a crucial control to test the HR-deficiency hypothesis.
-
Group C: Non-Malignant Control Cells: This is the cornerstone of selectivity testing.
Experimental Protocol: MTT Cell Viability Assay The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion mediated by mitochondrial dehydrogenases.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells from each selected line into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium (e.g., from 0.01 µM to 100 µM). Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) wells as a 100% viability control.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]
Data Presentation and Interpretation: The Selectivity Index (SI) The raw IC50 values are compiled into a clear, comparative table. However, the key metric for selectivity is the Selectivity Index (SI).[5]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for killing cancer cells over normal cells. A compound with an SI > 2 is generally considered promising for further development.
| Cell Line | Tissue of Origin | HR Status | Compound | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| MCF-10A | Breast | Proficient (Normal) | This compound | e.g., 50.0 | - |
| MCF-7 | Breast | Proficient (Cancer) | This compound | e.g., 25.0 | 2.0 |
| MDA-MB-436 | Breast | Deficient (Cancer) | This compound | e.g., 1.0 | 50.0 |
| SKOV3 | Ovary | Proficient (Cancer) | This compound | e.g., 30.0 | 1.7 |
| UWB1.289 | Ovary | Deficient (Cancer) | This compound | e.g., 1.5 | 33.3 |
| Olaparib | (Reference) | - | (Reference) | Literature Value | Literature Value |
Table depicts hypothetical data for illustrative purposes.
Phase 2: Mechanistic Validation
If Phase 1 reveals promising selectivity, we must validate that the observed effect is due to the hypothesized mechanism.
Experimental Protocol: Immunofluorescence Staining for γH2AX Foci γH2AX is a phosphorylated form of the H2AX histone variant that rapidly accumulates at sites of DNA double-strand breaks, forming distinct nuclear foci. It is a highly sensitive marker of DNA damage.[4] We hypothesize that treatment with this compound will lead to a significant increase in γH2AX foci in HR-deficient cells but not in HR-proficient or normal cells.
Step-by-Step Methodology:
-
Cell Culture: Grow HR-deficient (e.g., MDA-MB-436) and HR-proficient (e.g., MCF-7) cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at a concentration equivalent to their respective IC50 values for 24 hours. Include vehicle-treated cells as a negative control.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of distinct γH2AX foci per nucleus. A significant increase in foci in the treated HR-deficient cells compared to controls would strongly support our mechanism of action.[4]
Pillar 3: Comparative Analysis and Future Directions
The ultimate goal is to benchmark this compound against existing standards.
| Feature | This compound | Olaparib (1st Gen PARPi) | Talazoparib (Potent Trapper) |
| Target | Hypothesized PARP1/2 | PARP1/2 | PARP1/2 |
| IC50 (BRCA-mutant cells) | To be determined | ~1-10 µM | ~0.5-5 nM |
| Selectivity Index (SI) | To be determined | Moderate to High | High |
| PARP Trapping Efficiency | To be determined | Moderate | High |
PARP trapping refers to the ability of some inhibitors to trap the PARP enzyme on DNA, which is a major driver of cytotoxicity.
Conclusion and Outlook: This guide outlines a rigorous, causality-driven approach to evaluating the cancer cell selectivity of this compound. By starting with a clear mechanistic hypothesis—PARP inhibition leading to synthetic lethality—we have constructed a self-validating experimental framework. The initial cytotoxicity screens across a well-defined cell panel will quantify the compound's selectivity index. Subsequent mechanistic studies, such as γH2AX foci analysis, will validate the underlying biological rationale.
The data generated through this workflow will provide a clear, objective assessment of this compound's potential. A high selectivity index, coupled with confirmation of on-target DNA damage induction in HR-deficient cells, would position this compound as a highly promising candidate for further preclinical and clinical development in the field of targeted cancer therapy.
References
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
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Pilié, P. G., Gay, J. P., Byers, L. A., O'Connor, M. J., & Yap, T. A. (2019). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Pharmacology, 10, 78. [Link]
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ResearchGate. (2016). What is the common Normal cell line used in the screaning assay of anticancer drug. [Link]
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National Center for Biotechnology Information. (2024). Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System. [Link]
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National Center for Biotechnology Information. (1998). The MTT Cell Viability Assay for Cytotoxicity Testing in Multidrug-Resistant Human Leukemic Cells. [Link]
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Orellana, E. A., & Kasinski, A. L. (2016). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 7(25), 37431–37435. [Link]
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Wang, Y., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. International Journal of Molecular Sciences, 21(7), 2413. [Link]
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ResearchGate. (n.d.). Sensitivity of ovarian cancer cell lines to PARP inhibitors. [Link]
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Alfa Cytology. (n.d.). Efficacy Evaluation for Cancer Therapy. [Link]
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Mukherjee, A., et al. (2011). 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. BMC Cancer, 11, 233. [Link]
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A Comparative Analysis of Off-Target Effects of 7-Nitroisoquinolin-1(2H)-one Derivatives: A Guide for Researchers
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The 7-Nitroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure, particularly in the development of inhibitors targeting Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical in DNA repair pathways.[1][2][3] While on-target potency is a primary goal, a comprehensive understanding of off-target effects is equally crucial for predicting potential toxicity and uncovering novel therapeutic applications. This guide provides a comparative analysis of the off-target effects of this compound derivatives, offering insights into experimental design and data interpretation for researchers in drug development.
The Critical Role of Off-Target Profiling
Small molecule inhibitors, by their nature, can interact with multiple proteins beyond their intended target.[4][5] These off-target interactions can lead to a spectrum of cellular responses, from unforeseen toxicities to beneficial polypharmacology.[4][6] For isoquinolinone-based PARP inhibitors, understanding their interactions with other protein families, particularly kinases, is essential. Several studies have revealed that while some PARP inhibitors are highly selective, others exhibit significant off-target activity against various kinases, which can influence their overall cellular effects and clinical outcomes.[6][7] Therefore, rigorous off-target profiling is not merely a regulatory hurdle but a fundamental aspect of drug development that informs lead optimization, predicts adverse effects, and can even unveil new therapeutic avenues.[8]
Methodologies for Assessing Off-Target Effects
A multi-pronged approach is often necessary to comprehensively map the off-target landscape of a compound. Here, we detail two widely adopted and robust methodologies: Kinome Profiling and the Cellular Thermal Shift Assay (CETSA).
Kinome Profiling: A Global View of Kinase Interactions
Given that the quinolinone core can serve as a scaffold for binding to the ATP-binding site of kinases, kinome-wide screening is a logical and crucial step in assessing the selectivity of this compound derivatives.[9][10] This technique involves screening a compound against a large panel of purified kinases to determine its inhibitory activity.[10][11]
Experimental Workflow: Kinome Profiling
Caption: A generalized workflow for in vitro kinase profiling.
Step-by-Step Protocol for Kinome Profiling:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to determine the half-maximal inhibitory concentration (IC50).
-
Kinase Reaction Setup: In a multi-well plate, add the individual purified kinases from the panel to their respective wells containing an appropriate buffer.
-
Compound Incubation: Add the diluted test compound to the wells. Include positive and negative controls. For compounds suspected of having slow binding kinetics, a pre-incubation step may be necessary.[12]
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of ATP and a specific substrate for each kinase.
-
Reaction Termination and Detection: After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays or fluorescence/luminescence-based technologies.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to calculate the IC50 value for each kinase. The lower the IC50, the more potent the inhibition.
Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Engagement
While kinome profiling provides valuable in vitro data, it is essential to confirm that a compound engages its target within the complex environment of a living cell. CETSA is a powerful biophysical method for assessing drug-target interaction in intact cells.[13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[13][15]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: A schematic of the CETSA workflow.
Step-by-Step Protocol for CETSA:
-
Cell Treatment: Treat cultured cells with the test compound at the desired concentration. A vehicle-treated control is essential.
-
Heat Challenge: Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a short period (e.g., 3 minutes).[15]
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Separation of Fractions: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.[16]
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, engagement.[15]
Comparative Analysis of Off-Target Effects
| PARP Inhibitor | Primary Target(s) | Notable Off-Target Kinases | Clinical Implications of Off-Targets |
| Olaparib | PARP1, PARP2 | Minimal kinase inhibition reported in some studies.[6][7] | Considered a relatively "clean" PARP inhibitor with respect to kinase off-targets. |
| Rucaparib | PARP1, PARP2 | CDK16, PIM3, DYRK1B.[6] | The inhibition of these kinases may contribute to its overall anti-cancer activity or side-effect profile. |
| Niraparib | PARP1, PARP2 | DYRK1A, DYRK1B.[6] | Off-target effects on these kinases could play a role in its efficacy and toxicity, such as hypertension, which is a unique side effect of niraparib.[17] |
| Veliparib | PARP1, PARP2 | PIM1, CDK9 (at micromolar concentrations).[7] | These off-target activities may influence its synergy with other chemotherapeutic agents.[7] |
This table is a synthesis of findings from multiple sources and serves as an illustrative comparison. The off-target profiles can vary depending on the screening platform and assay conditions.
Structure-Activity Relationship and Off-Target Effects
The chemical structure of a this compound derivative plays a pivotal role in determining its selectivity. Modifications to the isoquinolinone core and its substituents can significantly alter the binding affinity for both on-target and off-target proteins.[1][3][18] For example, constraining a linear linker in an isoquinolinone scaffold into a cyclopentene ring was shown to improve pharmacokinetic parameters while maintaining potency for PARP1.[1] Such modifications can also influence interactions with the ATP-binding pockets of various kinases, thereby modulating the off-target profile.
Signaling Pathway: PARP and DNA Single-Strand Break Repair
Caption: The role of PARP1 in single-strand break repair.
Conclusion and Future Directions
The development of this compound derivatives as potent and selective PARP inhibitors holds great promise for cancer therapy. However, a thorough characterization of their off-target effects is indispensable. The use of complementary techniques such as kinome profiling and CETSA provides a comprehensive picture of a compound's selectivity, both in vitro and in a cellular context. The subtle structural differences between derivatives can lead to significant variations in their off-target profiles, which in turn can impact their therapeutic window and potential for drug-drug interactions. Future research should focus on integrating computational prediction of off-target interactions with experimental validation to guide the design of next-generation inhibitors with improved selectivity and safety profiles.[19][20][21]
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A Senior Application Scientist's Guide to Statistical Validation of High-Throughput Screening Data for 7-Nitroisoquinolin-1(2H)-one
For researchers, scientists, and drug development professionals embarking on high-throughput screening (HTS) campaigns, particularly those involving novel inhibitors like 7-Nitroisoquinolin-1(2H)-one, a potent PARP inhibitor, the statistical validation of the generated data is paramount. It is the bedrock upon which the entire discovery cascade is built, ensuring that true "hits" are distinguished from the noise inherent in large-scale automated assays.[1][2] This guide provides an in-depth comparison of statistical validation methods, offering insights into their application and the rationale behind their use in the context of screening for inhibitors of Poly(ADP-ribose) polymerase (PARP).
The discovery of novel PARP inhibitors is a critical endeavor in oncology, with these agents showing significant promise in the treatment of cancers with specific DNA repair deficiencies.[3][4] High-throughput screening is the workhorse for identifying such novel chemical entities from vast compound libraries.[2][5] However, the sheer volume of data generated necessitates robust statistical tools to ensure its quality and reliability.[1][6]
The Imperative of Rigorous Quality Control in HTS
Before delving into specific statistical metrics, it is crucial to underscore the importance of a comprehensive quality control (QC) strategy.[7] An HTS assay's quality is a determinant of its ability to identify genuine hits while minimizing false positives and false negatives.[2][8] Key aspects of a robust QC framework include:
-
Assay Stability and Robustness: Ensuring that the assay performs consistently over time and is not unduly affected by minor variations in experimental conditions.[9][10]
-
Systematic Error Correction: Identifying and correcting for systematic biases that can arise from plate position, dispensing errors, or instrument fluctuations.[7][11][12]
-
Appropriate Controls: The use of well-defined positive and negative controls is fundamental to all statistical validation.[9][13]
Core Statistical Metrics for HTS Data Validation: A Comparative Analysis
The choice of statistical metrics for HTS data validation is not a one-size-fits-all decision. The optimal approach often depends on the nature of the assay, the distribution of the data, and the specific research question. Here, we compare two of the most widely used and robust metrics: the Z'-factor and the Strictly Standardized Mean Difference (SSMD).
| Metric | Formula | Interpretation | Strengths | Limitations |
| Z'-factor | ( Z' = 1 - \frac{3(\sigma_{p} + \sigma_{n})}{ | \mu_{p} - \mu_{n} | } ) | A measure of the separation between positive and negative control distributions.[14][15][16] |
| Strictly Standardized Mean Difference (SSMD) | Quantifies the magnitude of the difference between two groups, considering their respective variances.[17][18] | - More robust to non-normal data and unequal variances.[17] - Provides a direct measure of effect size.[17][18] - Particularly useful for RNAi screens and assays with weaker controls.[19][17][20] | - Less universally adopted than the Z'-factor. |
Where: µp = mean of the positive control, µn = mean of the negative control, σp = standard deviation of the positive control, and σn = standard deviation of the negative control.
Causality Behind the Choice: For a biochemical assay screening for inhibitors of PARP, such as this compound, the Z'-factor is often the initial metric of choice due to its simplicity and widespread acceptance.[15][19] A Z'-factor between 0.5 and 1.0 is generally considered indicative of an excellent assay suitable for HTS.[15] However, if the data exhibits significant skewness or the presence of outliers, which can occur in cell-based assays, the SSMD offers a more robust alternative.[17] The SSMD's ability to handle unequal variances makes it particularly valuable in scenarios where the inhibitor might induce a wider range of responses compared to the controls.[17]
Visualizing the HTS Data Validation Workflow
To provide a clearer understanding of the process, the following diagram illustrates a typical HTS data validation workflow.
Caption: HTS Data Validation and Hit Identification Workflow.
Experimental Protocols for Statistical Validation
Protocol 1: Z'-factor Calculation
Objective: To assess the quality of an HTS assay by quantifying the separation between positive and negative controls.
Materials:
-
HTS assay plate with positive and negative controls.
-
Plate reader capable of measuring the assay signal.
-
Statistical software or spreadsheet program.
Procedure:
-
Run the HTS assay: Perform the assay according to the established protocol, including a sufficient number of positive and negative control wells (typically 16-32 of each per plate).
-
Acquire data: Measure the signal from all wells using the plate reader.
-
Calculate means and standard deviations:
-
Calculate the mean (µp) and standard deviation (σp) of the signal from the positive control wells.
-
Calculate the mean (µn) and standard deviation (σn) of the signal from the negative control wells.
-
-
Calculate the Z'-factor: Apply the formula:
. -
Interpret the results:
-
Z' ≥ 0.5: Excellent assay, suitable for HTS.
-
0 < Z' < 0.5: Marginal assay, may require optimization.
-
Z' ≤ 0: Unacceptable assay.
-
Protocol 2: Strictly Standardized Mean Difference (SSMD) Calculation
Objective: To determine the effect size and assay quality, particularly for assays with non-normal data or unequal variances.
Materials:
-
HTS assay plate with positive and negative controls.
-
Plate reader.
-
Statistical software capable of calculating SSMD.
Procedure:
-
Run the HTS assay and acquire data as described in Protocol 1.
-
Calculate means and variances:
-
Calculate the mean (µp) and variance (σp²) of the signal from the positive control wells.
-
Calculate the mean (µn) and variance (σn²) of the signal from the negative control wells.
-
-
Calculate the SSMD: Apply the formula:
. -
Interpret the results:
-
|SSMD| ≥ 3: Excellent separation.
-
2 ≤ |SSMD| < 3: Good separation.
-
1 ≤ |SSMD| < 2: Moderate separation.
-
|SSMD| < 1: Poor separation.
-
Data Normalization: A Critical Prerequisite
Before applying statistical validation metrics, raw HTS data must be normalized to account for systematic variations between plates and wells.[19][21] Common normalization methods include:
-
Percent Inhibition/Activation: Normalizes data relative to the positive and negative controls on each plate.
-
B-score: A robust method that corrects for row and column effects on a plate, particularly useful when hit rates are low.[11]
-
Loess (Locally Estimated Scatterplot Smoothing): A polynomial fit method that can effectively reduce row, column, and edge effects, especially in screens with high hit rates.[11]
The choice of normalization method should be carefully considered, as it can significantly impact the outcome of the statistical validation and hit selection.[11]
From Validation to Hit Confirmation
Once an assay has been validated, the process of identifying and confirming hits can begin.[5][22] This typically involves:
-
Hit Selection: Applying a statistical cutoff to the normalized data to identify primary hits. Common methods include using a multiple of the standard deviation from the mean or a robust Z-score.[23]
-
Dose-Response Confirmation: Re-testing primary hits at multiple concentrations to confirm their activity and determine their potency (e.g., IC50).[13]
-
Secondary and Orthogonal Assays: Using different assay formats to confirm the activity of the hits and rule out artifacts or non-specific effects.[13]
The following diagram illustrates the logical relationship in the hit confirmation process.
Caption: The Hit Confirmation Cascade.
Conclusion
The statistical validation of HTS data is a multi-faceted process that is essential for the success of any drug discovery campaign. For a target as significant as PARP and a novel inhibitor like this compound, a meticulous and well-documented validation strategy is non-negotiable. By carefully selecting and applying appropriate statistical metrics like the Z'-factor and SSMD, in conjunction with robust data normalization and a rigorous hit confirmation cascade, researchers can confidently identify promising lead compounds for further development. This guide provides a framework for making informed decisions throughout the HTS data validation process, ultimately enhancing the efficiency and reliability of drug discovery efforts.
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Independent Verification of the Biological Activity of 7-Nitroisoquinolin-1(2H)-one: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the independent verification of the biological activity of 7-Nitroisoquinolin-1(2H)-one, a compound of interest for its potential as a Poly(ADP-ribose) polymerase (PARP) inhibitor. In the landscape of drug discovery, particularly in oncology, rigorous and independent validation of a compound's purported mechanism of action is paramount. This document is designed for researchers, scientists, and drug development professionals, offering a scientifically sound, step-by-step approach to evaluating this compound's efficacy and comparing it against established benchmarks. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system.
The Rationale for Independent Verification
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA repair.[1][2] PARP1, the most abundant member, plays a pivotal role in sensing single-strand DNA breaks and recruiting the necessary machinery for their repair through the base excision repair (BER) pathway.[3] The inhibition of PARP has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 and BRCA2 genes.[3][4] This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, for the treatment of various cancers.[5][6][7]
This compound is a small molecule that, based on its chemical structure, warrants investigation as a potential PARP inhibitor. However, a thorough review of the scientific literature reveals a lack of published data on its biological activity and mechanism of action. Therefore, independent verification is crucial to ascertain its potential as a research tool or a therapeutic lead. This guide will outline the necessary biochemical and cell-based assays to achieve this verification.
Experimental Design: A Multi-pronged Approach
To comprehensively assess the biological activity of this compound, a multi-pronged experimental approach is necessary. This involves both cell-free biochemical assays to determine direct enzymatic inhibition and cell-based assays to evaluate its effects in a more physiologically relevant context. For comparative analysis, we will include a well-characterized PARP inhibitor, Olaparib, as a positive control, and a structurally similar but biologically inactive compound as a negative control, where available.
Core Experimental Workflow
The following diagram illustrates the logical flow of the experimental work for the independent verification of this compound.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 7-Nitroisoquinolin-1(2H)-one
As a Senior Application Scientist, my foremost priority is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, step-by-step framework for the disposal of 7-nitroisoquinolin-1(2H)-one, a nitroaromatic compound that requires meticulous handling due to its inherent hazards.
The core principle of this guidance is risk mitigation. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this compound must be treated as a hazardous substance. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain strict environmental compliance, building upon established best practices for managing research chemicals.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any handling or disposal activities, a thorough understanding of the potential risks is paramount. The structure of this compound, containing both a quinoline ring and a nitro group, suggests several potential hazards.
1.1. Inherent Chemical Hazards:
While a specific, validated SDS for this compound is not widely available, data from chemical suppliers and analogous structures indicate the following potential hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Nitroaromatic compounds as a class are often toxic, environmentally persistent, and can be mutagenic.[2][3][4][5] Therefore, exposure must be minimized at all times.
1.2. Required Personal Protective Equipment (PPE):
Due to the presumed hazards, a stringent PPE protocol is mandatory. This establishes the first layer of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes of solutions containing the compound and airborne dust particles, preventing serious eye irritation or damage.[6] |
| Hand Protection | Chemically resistant gloves (Nitrile is a common choice for incidental contact). Double-gloving is recommended. | Creates a robust barrier to prevent skin contact, which can cause irritation.[6][7] Always check the glove manufacturer's compatibility chart for the specific solvents being used. |
| Body Protection | Flame-resistant laboratory coat. | Protects against spills and contamination of personal clothing.[6] |
| Respiratory | Use within a certified chemical fume hood. A certified respirator may be required if handling powders outside a hood. | A fume hood is the primary engineering control to prevent inhalation of dust or aerosols, which may cause respiratory irritation.[6][8] |
1.3. Emergency Procedures:
In the event of accidental exposure, immediate and correct action is critical. All laboratory personnel must be familiar with these procedures before handling the compound.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove all contaminated clothing.[6]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][10]
Part 2: The Disposal Workflow: A Step-by-Step Operational Plan
Direct chemical treatment or neutralization of this compound in a standard laboratory setting is not recommended without specific, validated protocols. The risk of creating more hazardous byproducts or initiating an uncontrolled reaction is significant. Therefore, the primary disposal route is through a licensed hazardous waste management company. The following workflow ensures this process is handled safely and in accordance with regulations.
Diagram: Disposal Workflow for this compound
Caption: A procedural workflow for the safe disposal of this compound.
Step 1: Consult Your Environmental Health & Safety (EHS) Office
This is the most critical step. Your institution's EHS department is the definitive authority on hazardous waste disposal.[7] They provide guidance based on federal (EPA), state, and local regulations and have established relationships with certified waste disposal contractors.[11][12] They will provide you with the specific containers, labels, and procedures required for your facility.
Step 2: Waste Collection and Labeling
Proper containment and identification are mandated by law and are essential for safety.
-
Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container provided by your EHS office.[7] The container must have a secure, tight-fitting lid.[11][13]
-
Labeling: Each waste container must be clearly labeled before any waste is added.[13] The label must include:
-
The words "Hazardous Waste."[14]
-
The full, unabbreviated chemical name: "this compound."
-
The specific hazards (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name and location of the generating laboratory.
-
Step 3: Accumulation and Storage
All waste must be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Segregation: Store the this compound waste separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent accidental reactions.[8]
-
Container Management: Keep the waste container closed at all times except when adding waste.[13] Ensure the container is not leaking and is inspected weekly.[13]
-
Volume Limits: Laboratories are typically limited to accumulating 55 gallons of hazardous waste or one quart of acutely hazardous waste at any one time in an SAA.[15]
Step 4: Arranging for Disposal
Once the container is full or you have finished the project generating this waste stream, contact your EHS office to arrange for a pickup. Do not move hazardous waste from one SAA to another.[14] The EHS department will coordinate with a licensed hazardous waste broker for transport and final disposal, likely via incineration.
Part 3: Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate: If the spill is large or you feel unsafe, evacuate the area and contact EHS or the emergency response team.
-
Decontamination (for small spills):
-
Ensure you are wearing the full complement of PPE.
-
Contain the spill with an absorbent material like vermiculite or sand.[16]
-
Carefully sweep up the solid material and place it in a designated hazardous waste container.[8]
-
Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[16]
-
Do not allow the chemical or cleanup materials to enter any drains.[16]
-
By adhering to this structured protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance. This builds a foundation of trust in our laboratory practices and protects both our researchers and the environment.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
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Nitrobenzene - Registration Dossier. European Chemicals Agency (ECHA). [Link]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Needle.Tube. [Link]
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Nitrobenzene - Incident management. GOV.UK. [Link]
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Biological remediation of explosives and related nitroaromatic compounds. PubMed. [Link]
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40 CFR 721.875 -- Aromatic nitro compound. Electronic Code of Federal Regulations (eCFR). [Link]
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2-nitrophenol waste : r/chemistry. Reddit. [Link]
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1-NITROPROPANE - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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NITROBENZENE. Occupational Safety and Health Administration (OSHA). [Link]
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Nitrocellulose Drum Removal Work Plan. U.S. Environmental Protection Agency (EPA). [Link]
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NITROUS OXIDE. Occupational Safety and Health Administration (OSHA). [Link]
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Bioremediation of nitroaromatic compounds (Chapter 6). Cambridge University Press. [Link]
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Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]
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Biological Treatment of Nitroaromatics in Wastewater. ResearchGate. [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. Center for Public Environmental Oversight (CPEO). [Link]
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OSHA standards applicable to medical and safety uses of pure nitrogen gas. Occupational Safety and Health Administration (OSHA). [Link]
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Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]
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Hazardous Waste. University of Oklahoma Health Sciences Center. [Link]
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Personal protective equipment for handling 7-Nitroisoquinolin-1(2H)-one
Mastering Safety: A Guide to Handling 7-Nitroisoquinolin-1(2H)-one
As the landscape of pharmaceutical research evolves, so does the complexity of the molecules we handle. This compound, a heterocyclic compound, represents a class of molecules pivotal to drug discovery. However, its nitroaromatic structure necessitates a rigorous and informed approach to laboratory safety. This guide provides drug development professionals, researchers, and scientists with essential, actionable information for the safe handling, storage, and disposal of this compound, ensuring that scientific advancement and personal safety proceed in tandem.
Immediate Safety Profile: this compound
Understanding the intrinsic hazards of a compound is the bedrock of safe laboratory practice. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The presence of the nitroaromatic functional group suggests that researchers should also consider the broader toxicological profile of this chemical class, which can include mutagenicity and carcinogenicity[2][3]. Therefore, treating this compound with a high degree of caution is imperative.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The selection of appropriate PPE is contingent on the nature of the task being performed. The following table outlines the minimum required PPE for various laboratory operations.
| PPE Category | Item | Specifications and Rationale |
| Eye & Face Protection | Safety Goggles with Side Shields & Face Shield | Rationale: Protects against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient. Safety goggles must be worn at all times[4][5]. A face shield is mandatory when handling larger quantities or when there is a significant risk of splashing[4]. Conforms to OSHA 29 CFR 1910.133 or European Standard EN166[4][5]. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Rationale: Prevents skin contact and absorption. Nitrile gloves provide adequate protection for incidental contact[4]. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Always inspect gloves before use and change them immediately if contaminated[4]. |
| Body Protection | Flame-Resistant Laboratory Coat | Rationale: Protects skin and personal clothing from contamination. The coat should be fully buttoned[4]. Flame-resistant material is recommended as a general precaution when working with organic compounds. |
| Respiratory Protection | NIOSH-Approved Respirator | Rationale: Essential for preventing inhalation of the powder, especially when handling outside of a certified chemical fume hood or when dust generation is likely[4][6]. The type of respirator (e.g., N95 dust mask or a half-mask respirator with appropriate cartridges) should be determined by a formal risk assessment. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and procedural steps outline the safe handling of this compound from preparation to post-experiment cleanup.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation and Engineering Controls:
-
All manipulations of solid this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure[4].
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[5].
-
Prepare and label all necessary equipment and reagents before handling the compound.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations on a disposable weigh paper or in a suitable container within the fume hood to contain any dust.
-
Use spatulas and other equipment carefully to avoid generating airborne dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
During the Experiment:
-
Keep all containers with this compound clearly labeled and sealed when not in use.
-
Avoid direct contact with skin, eyes, and clothing[5].
-
Should any signs of exposure occur, follow the emergency procedures outlined below.
-
-
Storage:
Emergency Procedures: A Rapid Response Plan
In the event of an exposure or spill, a swift and correct response is critical.
Caption: Emergency Response Plan for Exposure and Spills.
Exposure Protocol:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing and seek medical attention if irritation persists[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[8].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Don PPE: Wear appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles before attempting to clean the spill.
-
Contain and Clean: For a solid spill, carefully sweep or vacuum the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that generate dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand) and then collect it into a hazardous waste container[5].
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Waste Disposal: Ensuring Environmental Compliance
Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility. All waste is considered hazardous.
Disposal Plan:
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound and contaminated disposable labware (e.g., gloves, weigh papers) in a designated, leak-proof, and clearly labeled hazardous waste container[10].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed[10].
-
-
Container Labeling:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound"[10]. Include the date when waste was first added.
-
-
Storage and Pickup:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic[11].
-
Ensure containers are sealed at all times except when adding waste.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor[11]. Never dispose of this chemical down the drain or in regular trash[12].
-
By adhering to these rigorous safety protocols, researchers can confidently work with this compound, minimizing personal risk and ensuring environmental stewardship, thereby fostering a culture of safety and scientific excellence.
References
- Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism.PubMed.
- The Relationship Between the Toxicity and Structure of Nitroarom
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- Structure-toxicity relationships of nitroarom
- Structure-Toxicity Relationships of Nitroaromatic Compounds.
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- Personal protective equipment for handling 3-Nitrobenzaldoxime.Benchchem.
- SAFETY D
- Material Safety Data Sheet Isoquinoline, 97%.Fisher Scientific.
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- SAFETY D
- SAFETY D
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- SAFETY D
- Isoquinoline - Safety D
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- Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
